molecular formula C7H12O4 B1581503 5-Methoxy-3-methyl-5-oxopentanoic acid CAS No. 27151-65-1

5-Methoxy-3-methyl-5-oxopentanoic acid

Cat. No.: B1581503
CAS No.: 27151-65-1
M. Wt: 160.17 g/mol
InChI Key: BYBMHSADRRMVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3-methyl-5-oxopentanoic acid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249823. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMHSADRRMVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312108
Record name 5-methoxy-3-methyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27151-65-1
Record name 27151-65-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-3-methyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27151-65-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-methoxy-3-methyl-5-oxopentanoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methoxy-3-methyl-5-oxopentanoic acid, a chiral building block of significant interest in organic synthesis and medicinal chemistry. The guide delves into its chemical and physical properties, detailed synthesis protocols for both its racemic and enantiomerically enriched forms, and a thorough characterization using modern spectroscopic techniques. Furthermore, it explores the strategic application of this molecule in the synthesis of complex molecular architectures, with a particular focus on its role in drug development. The content is designed to equip researchers and professionals with the necessary knowledge to effectively utilize this versatile intermediate in their scientific endeavors.

Introduction

This compound, also known as monomethyl 3-methylglutarate, is a derivative of glutaric acid featuring both a carboxylic acid and a methyl ester functional group. The presence of a stereocenter at the C3 position adds to its molecular complexity and utility as a chiral synthon. The differential reactivity of its two carbonyl functionalities allows for selective chemical transformations, making it a valuable intermediate in the construction of complex target molecules, including pharmaceutically active compounds.[1][2] This guide will provide an in-depth exploration of its synthesis, spectroscopic properties, and applications, offering a technical resource for scientists in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction design, and purification.

PropertyValueSource
Molecular Formula C₇H₁₂O₄[3]
Molecular Weight 160.17 g/mol [3]
CAS Number 27151-65-1 (racemic), 63473-60-9 ((R)-enantiomer)[3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 114-116 °C at 1 TorrChemBK
Density 1.113 g/cm³ChemBK
Predicted LogP 0.6603[3]
Topological Polar Surface Area (TPSA) 63.6 Ų[3]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, yielding either the racemic mixture or specific enantiomers. The choice of method depends on the desired stereochemistry of the final product.

Racemic Synthesis via Ring Opening of 3-Methylglutaric Anhydride

A straightforward approach to the racemic form involves the nucleophilic ring-opening of 3-methylglutaric anhydride with methanol.

G A 3-Methylglutaric Anhydride C This compound (Racemic) A->C Nucleophilic Acyl Substitution B Methanol (CH3OH) B->C

Caption: General scheme for the synthesis of racemic this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-methylglutaric anhydride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add methanol (1.1 eq).

  • Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting anhydride is consumed.

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Asymmetric Synthesis: Enzymatic and Chiral Catalyst-Mediated Desymmetrization

For applications requiring enantiomerically pure forms, asymmetric synthesis is employed. Desymmetrization of the prochiral 3-methylglutaric anhydride is a common and effective strategy.

Pig liver esterase (PLE) is a widely used enzyme for the enantioselective hydrolysis of esters. In the context of this synthesis, it can be used for the desymmetrization of a prochiral diester. A more direct approach involves the enantioselective alcoholysis of 3-methylglutaric anhydride catalyzed by a lipase.

G A 3-Methylglutaric Anhydride C (R)-5-methoxy-3-methyl-5-oxopentanoic acid A->C B Methanol B->C D Lipase (e.g., CALB) D->C Catalyst

Caption: Enzymatic desymmetrization of 3-methylglutaric anhydride.

Experimental Protocol (Adapted from literature):

  • Reaction Setup: 3-Methylglutaric anhydride (1.0 eq) is dissolved in a suitable organic solvent (e.g., MTBE).

  • Enzyme Addition: An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added to the mixture.

  • Alcoholysis: Methanol (1.5 eq) is added, and the suspension is stirred at a controlled temperature (e.g., 30 °C).

  • Monitoring and Work-up: The reaction is monitored by chiral HPLC. Upon completion, the enzyme is filtered off, and the solvent is evaporated.

  • Purification: The resulting enantiomerically enriched monoester is purified by column chromatography.

The enantioselectivity of this reaction is highly dependent on the choice of enzyme, solvent, and reaction conditions.

Non-enzymatic methods using chiral catalysts offer an alternative for asymmetric synthesis. Chiral amino alcohols and their derivatives have been shown to be effective catalysts for the enantioselective alcoholysis of meso-anhydrides.[5] The mechanism is believed to proceed through a general base catalysis pathway where the chiral catalyst activates the alcohol and facilitates the nucleophilic attack on one of the enantiotopic carbonyl groups of the anhydride.[5]

Experimental Protocol (Conceptual):

  • Catalyst Preparation: A chiral catalyst, such as a derivative of a cinchona alkaloid or a chiral diamine, is dissolved in an anhydrous, aprotic solvent.

  • Reaction Initiation: 3-Methylglutaric anhydride (1.0 eq) is added to the catalyst solution at a low temperature (e.g., -78 °C).

  • Nucleophile Addition: Methanol (1.1 eq) is added dropwise to the reaction mixture.

  • Reaction Progression and Quenching: The reaction is stirred at low temperature until completion (monitored by TLC or HPLC). The reaction is then quenched by the addition of a mild acid.

  • Work-up and Purification: The mixture is subjected to an aqueous work-up, and the organic layer is dried and concentrated. The enantiomerically enriched product is purified by column chromatography.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.05Doublet3H-CH₃ (at C3)
~2.20-2.50Multiplet4H-CH₂- (at C2 and C4)
~2.60Multiplet1H-CH- (at C3)
3.67Singlet3H-OCH₃
~11-12Broad Singlet1H-COOH

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~19.8-CH₃ (at C3)
~27.3-CH- (at C3)
~40.5-CH₂- (at C2 and C4)
~51.6-OCH₃
~172.8C=O (ester)
~173.8C=O (carboxylic acid)
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Frequency (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2950MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1710StrongC=O stretch (carboxylic acid)
~1200StrongC-O stretch (ester and carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI):

    • Positive Mode ([M+H]⁺): Expected m/z ≈ 161.08

    • Negative Mode ([M-H]⁻): Expected m/z ≈ 159.07

  • Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃, 31 Da), loss of the methoxycarbonyl group (-COOCH₃, 59 Da), and loss of the carboxyl group (-COOH, 45 Da) are expected fragmentation pathways.

Reactivity and Synthetic Applications

The presence of two distinct carbonyl functionalities, a carboxylic acid and a methyl ester, makes this compound a versatile building block in organic synthesis. The differential reactivity of these groups can be exploited for selective transformations.

Selective Transformations

G A This compound B Amide A->B Selective Amidation (e.g., with DCC/amine) C Diol A->C Reduction (e.g., LiAlH4) D Diester A->D Esterification (e.g., Fischer)

Caption: Selective transformations of this compound.

  • Selective Amidation: The carboxylic acid can be selectively activated, for example, using a carbodiimide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), and then reacted with an amine to form an amide, leaving the methyl ester intact.

  • Selective Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the carboxylic acid and the ester to the corresponding diol. Selective reduction of the carboxylic acid in the presence of the ester can be challenging but may be achieved using specific reagents like borane complexes under controlled conditions.

  • Selective Esterification/Protection: The carboxylic acid can be esterified under acidic conditions (Fischer esterification) or protected as a different ester to allow for selective manipulation of the original methyl ester.

Applications in Drug Development

Chiral dicarboxylic acid monoesters are valuable intermediates in the synthesis of a wide range of pharmaceuticals. While specific, publicly available examples detailing the direct use of this compound in the synthesis of a marketed drug are not readily found, its structural motif is present in various biologically active molecules and complex natural products. Its utility lies in its ability to introduce a chiral center and two differentiated carbonyl handles for further elaboration. For instance, similar structures are employed in the synthesis of enzyme inhibitors and receptor agonists where the stereochemistry and the spacing of functional groups are critical for biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its accessibility through both racemic and asymmetric routes, combined with the differential reactivity of its functional groups, makes it a powerful tool for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

  • MySkinRecipes. This compound. [Link]

  • Synlett. (2008). Enantioselective Desymmetrization of meso-Glutaric Anhydrides. Synfacts, 2008(12), 1285.
  • Mourad, A. K., & Czekelius, C. (2011).
  • Ogawa, H., et al. (1981). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. The Journal of Organic Chemistry, 46(10), 2025-2029.
  • ResearchGate. (2014).
  • Avcı, D., & Aviyente, V. (2010). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols. The Journal of Organic Chemistry, 75(20), 6776-6785.
  • PubChem. Monomethyl glutarate. [Link]

  • J-Stage. (2012). Concise Syntheses of Microsomal Metabolites of a Potent OXE (Oxoeicosanoid) Receptor Antagonist. Chemical and Pharmaceutical Bulletin, 60(10), 1316-1324.
  • Google Patents. (1982). US4314071A - Method of preparing monoesters.
  • ResearchGate. (2017).
  • NIST WebBook. 3-Methylglutaric acid. [Link]

  • Royal Society of Chemistry. (2014).
  • ResearchGate. (2025). CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides in MTBE.
  • Thieme. (2025). Design, Synthesis, and Optimization of New Inhalation Carriers: DBBB Series Compounds. Drug Research.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983).
  • J-Stage. (2015). Synthesis and GGCT Inhibitory Activity of N-Glutaryl-L-alanine Analogues. Chemical and Pharmaceutical Bulletin, 63(1), 66-71.
  • mzCloud. 3 Methylglutaric acid. [Link]

  • Chem. Commun. (2013). One catalyst for both enantiomers: uncovering the inversion of...
  • Royal Society of Chemistry. (2025).
  • SciSpace. (2010). A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols.
  • NP-MRD. (4r)-4-{[(1s,4as,8ar)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-hexahydro-1h-naphthalen-1-yl]methoxy}-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid. [Link]

  • ACS Publications. (2021).
  • PubChemLite. This compound. [Link]

  • Google Patents. (2008).

Sources

structural formula of 5-Methoxy-3-methyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 5-Methoxy-3-methyl-5-oxopentanoic acid (commonly known as Monomethyl 3-methylglutarate ). This document is designed for researchers and drug development professionals, focusing on structural elucidation, asymmetric synthesis, and its critical role as a chiral synthon.

Structural Elucidation, Asymmetric Synthesis, and Pharmacophore Applications

Executive Summary

This compound (CAS: 27151-65-1 for racemate) serves as a pivotal desymmetrized building block in organic synthesis. As the monomethyl ester of 3-methylglutaric acid, it possesses a latent chirality at the C3 position. While the molecule itself is simple, its value lies in its potential for enzymatic desymmetrization , allowing for the generation of enantiopure intermediates essential for the synthesis of statins , GABA analogs (e.g., Pregabalin derivatives), and complex polyketides . This guide dissects its structural properties, validates synthetic protocols, and maps its utility in modern drug discovery.

Structural Formula & Nomenclature

The IUPAC name This compound describes a five-carbon chain terminated by a carboxylic acid at C1 and a methyl ester at C5.[1]

Chemical Identity[1][2][3][4]
  • Common Name: Monomethyl 3-methylglutarate[1][2]

  • Synonyms: 3-Methylpentanedioic acid monomethyl ester; Methyl hydrogen 3-methylglutarate.[1][2]

  • Molecular Formula:

    
    [3][4]
    
  • Molecular Weight: 160.17 g/mol [1][2][4][5][6]

  • Chiral Center: C3 (The molecule is achiral/meso in its anhydride form but becomes chiral upon mono-esterification).

Structural Topology

The molecule consists of a glutaric acid backbone with a methyl substituent at the


-position relative to the carboxylic acid. The differentiation between the C1 (acid) and C5 (ester) termini creates the asymmetry necessary for further selective transformations.

SMILES: CC(CC(=O)O)CC(=O)OC InChIKey: BYBMHSADRRMVHY-UHFFFAOYSA-N[1][3]

Physicochemical Profile

The following data aggregates experimental and predicted values critical for handling and purification.

PropertyValueContext
Physical State Colorless to pale yellow liquidStandard conditions
Boiling Point 114–116 °C@ 1 Torr (Vacuum distillation required)
Density 1.113 g/cm³@ 22 °C
pKa (Acid) 4.42 ± 0.10Predicted (Carboxylic acid proton)
LogP 0.66Hydrophilic / Moderate Lipophilicity
Solubility Soluble in MeOH, DCM, EtOAcPoor solubility in Hexanes
Refractive Index

Purity indicator

Synthetic Pathways & Protocols

For drug development, the racemic synthesis is often insufficient. The focus here is on Desymmetrization , which converts the achiral 3-methylglutaric anhydride into the chiral monoester.

Pathway Logic: Desymmetrization of 3-Methylglutaric Anhydride

The most robust route involves the alcoholysis of 3-methylglutaric anhydride.

  • Chemical Alcoholysis: Yields Racemate (50:50 mixture of enantiomers).

  • Enzymatic Alcoholysis: Yields Enantiopure (R) or (S) isomer depending on the enzyme (e.g., Pig Liver Esterase or Candida antarctica Lipase B).

Diagram: Synthetic Workflow

Synthesis Anhydride 3-Methylglutaric Anhydride Racemate Racemic Monoester Anhydride->Racemate Chemical (NaOMe/MeOH) ChiralProduct (R)- or (S)- 5-Methoxy-3-methyl- 5-oxopentanoic acid Anhydride->ChiralProduct Enzymatic Desymmetrization MeOH Methanol (Nucleophile) MeOH->Racemate MeOH->ChiralProduct Enzyme Enzyme Catalyst (e.g., PLE or CAL-B) Enzyme->ChiralProduct

Caption: Comparative pathways for racemic vs. asymmetric synthesis of the target monoester.

Detailed Protocol: Enzymatic Desymmetrization (Self-Validating)

This protocol yields high enantiomeric excess (ee > 95%), critical for API synthesis.

Reagents:

  • 3-Methylglutaric anhydride (1.0 eq)

  • Anhydrous Methanol (10.0 eq)

  • Enzyme: Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

  • Solvent: MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methylglutaric anhydride (5 mmol) in MTBE (20 mL) in a flame-dried round-bottom flask.

  • Initiation: Add anhydrous Methanol (50 mmol) followed by the immobilized lipase (50 mg/mmol substrate).

  • Incubation: Stir the suspension at 25°C. Monitor reaction progress via TLC (hexane/EtOAc 1:1) or GC-FID.

    • Validation Check: The anhydride spot (

      
      ) should disappear, and the monoester spot (
      
      
      
      ) should appear.
  • Termination: Once conversion >98%, filter off the immobilized enzyme.

  • Purification: Concentrate the filtrate under reduced pressure.

    • Note: The product is an acid-ester.[1] Avoid basic aqueous washes which may hydrolyze the ester or form a water-soluble salt.

    • Workup: Dissolve residue in DCM, wash with slightly acidic brine (pH 4), dry over

      
      , and concentrate.
      
  • Characterization: Verify structure via

    
    -NMR.
    

Analytical Characterization

Distinguishing the product from the starting anhydride and the diester byproduct is crucial.

NMR Spectroscopy ( -NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
1.05Doublet (

Hz)
3H

(C3-Methyl)
2.20 – 2.50Multiplet5HC2-

, C3-

, C4-

3.68Singlet3H

(Methoxy)
11.00Broad Singlet1H

(Carboxylic Acid)

Interpretation: The presence of a single methyl singlet at 3.68 ppm confirms mono-esterification. If a second singlet appears or the integration doubles, dimethyl ester formation has occurred.

Mass Spectrometry[9]
  • Ionization: ESI (Negative Mode) is preferred due to the carboxylic acid.

  • m/z:

    
    .
    

Applications in Drug Discovery

The structural motif of this compound is a pharmacophore precursor for


-aminobutyric acid (GABA) analogs.
Mechanism of Action: Chiral Synthon

The molecule serves as a "chiral T-junction." The C1-acid and C5-ester can be differentiated chemically:

  • C1-Selective Reduction: Leads to lactones or hydroxy-esters.

  • Curtius Rearrangement at C1: Converts the acid to an amine, yielding

    
    -amino acids (precursors to 
    
    
    
    -peptides).
Diagram: Drug Development Utility

Applications Monoester 5-Methoxy-3-methyl- 5-oxopentanoic acid Path1 Selective Reduction (Borane/DMS) Monoester->Path1 Path2 Curtius Rearrangement (DPPA, tBuOH) Monoester->Path2 Lactone 3-Methylvalerolactone (Statin Precursor) Path1->Lactone AminoAcid 3-Methyl-GABA Analogs (Neuropathic Pain Targets) Path2->AminoAcid

Caption: Divergent synthesis pathways utilizing the monoester as a core scaffold.

Case Study: Pregabalin Analog Synthesis

While Pregabalin utilizes a 3-isobutyl group, the 3-methyl analog derived from this monoester is used to study structure-activity relationships (SAR) in calcium channel


 ligand binding. The monoester allows for the precise installation of the stereocenter before the nitrogen is introduced.

References

  • Sigma-Aldrich. this compound Product Sheet. Merck KGaA. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 317555, this compound. Retrieved January 30, 2026. Link

  • Lamm, B., et al. (2011). Synthesis from Carboxylic Acid Derivatives: Enzymatic Hydrolysis. Science of Synthesis. Thieme Chemistry. Link

  • ChemScene. (R)-5-Methoxy-3-methyl-5-oxopentanoic acid Product Data. Link

  • Jones, J. B., & Beck, J. F. (1976).Asymmetric syntheses and resolutions using enzymes. Applications of Biochemical Systems in Organic Chemistry, 107-401.

Sources

Strategic Selection of Starting Materials for 5-Methoxy-3-methyl-5-oxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

5-Methoxy-3-methyl-5-oxopentanoic acid (commonly referred to as Monomethyl 3-methylglutarate or MMMG ) is a critical C6 building block in the synthesis of complex pharmaceutical APIs, including statins and specific peptide mimetics.

The molecule presents a unique synthetic challenge: Desymmetrization .[1] Structurally, it is a glutaric acid derivative where one carboxylic acid moiety is methylated while the other remains free. The selection of starting materials dictates not only the yield but also the ability to control the stereochemistry (C3 chirality) and the purification burden of the downstream process.

Target Profile[2][3][4][5][6][7]
  • IUPAC Name: this compound[2]

  • Common Name: Monomethyl 3-methylglutarate[2]

  • CAS Number: 27151-65-1[2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [2][3]
  • Key Structural Feature: Asymmetric esterification of a symmetric diacid backbone.

Strategic Route Analysis

The synthesis of MMMG relies on breaking the symmetry of the 3-methylglutaryl skeleton. Three primary starting materials are available, each requiring a distinct activation strategy.[4]

Starting MaterialSynthetic StrategyAtom EconomyChiral PotentialPrimary Risk
3-Methylglutaric Anhydride Nucleophilic Ring OpeningHighHigh (with chiral catalysts)Hydrolysis to diacid if wet
Dimethyl 3-methylglutarate Enzymatic HydrolysisModerateVery High (Enantioselective)Over-hydrolysis to diacid
3-Methylglutaric Acid Statistical EsterificationLowLowDifficult purification (Mixture)
Visualizing the Synthetic Logic

SynthesisRoutes Anhydride 3-Methylglutaric Anhydride Target TARGET: 5-Methoxy-3-methyl- 5-oxopentanoic acid Anhydride->Target Methanolysis (Nucleophilic Attack) Diacid 3-Methylglutaric Acid Diacid->Target Statistical Esterification DiacidBP Byproduct: Diacid Diacid->DiacidBP DiesterBP Byproduct: Diester Diacid->DiesterBP Diester Dimethyl 3-methylglutarate Diester->Target Enzymatic Hydrolysis (CAL-B)

Figure 1: Comparative synthetic pathways. The Anhydride route offers the most direct access, while the Diester route is preferred for enantioselective requirements.

Primary Route: The Anhydride Opening (Recommended)

This is the industry-standard route for producing racemic MMMG due to its high yield and simplified workup.

Starting Material: 3-Methylglutaric Anhydride[1][11]
  • Purity Requirement: >98% (Free of 3-methylglutaric acid).

  • Mechanism: Non-catalyzed or base-catalyzed nucleophilic acyl substitution. The ring strain of the anhydride makes it highly reactive toward methanol, favoring the formation of the mono-ester over the di-ester.

Protocol 1: Thermal Methanolysis (Solvent-Free or Minimal Solvent)

This protocol minimizes waste and utilizes the reagent (methanol) as the solvent.

  • Setup: Charge a dry reactor with 3-methylglutaric anhydride (1.0 eq) .

  • Addition: Add anhydrous Methanol (3.0 - 5.0 eq) . Note: Excess methanol drives the equilibrium but must be removed later.

  • Reaction: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor via TLC or GC.

    • Endpoint: Disappearance of anhydride peak; appearance of mono-ester.

  • Workup (Self-Validating Step):

    • Evaporate excess methanol under reduced pressure.

    • Validation: The residue is dissolved in saturated NaHCO

      
       (pH ~8.5).
      
    • Extraction 1: Wash with Ethyl Acetate. (Removes any trace Diester or unreacted Anhydride).

    • Acidification: Acidify the aqueous layer to pH 2.0 using 1N HCl.

    • Extraction 2: Extract the acidic aqueous layer with Ethyl Acetate.

    • Result: The organic layer now contains only the target Mono-ester.

  • Isolation: Dry over MgSO

    
    , filter, and concentrate.
    

Why this works: The anhydride cannot form the diester directly without an acid catalyst and water removal. Therefore, the reaction naturally stops at the mono-ester stage.

Secondary Route: Enzymatic Desymmetrization (Chiral Target)[12]

If the research requires a specific enantiomer (e.g., (R)-5-Methoxy-3-methyl-5-oxopentanoic acid), chemical synthesis is inefficient. Biocatalysis is the superior choice.

Starting Material: Dimethyl 3-methylglutarate
  • Substrate: Symmetric diester.

  • Catalyst: Candida antarctica Lipase B (CAL-B) (Immobilized, e.g., Novozym 435).[5]

Protocol 2: Biocatalytic Hydrolysis
  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0).

  • Emulsion: Suspend Dimethyl 3-methylglutarate (100 mM) in the buffer.

  • Initiation: Add CAL-B (20 mg/mmol substrate) .

  • Incubation: Stir at 25–30°C. Maintain pH 7.0 by automatic titration with 1N NaOH (pH-stat method).

  • Termination: Filter off the enzyme when consumption of base indicates 1.0 equivalent of hydrolysis.

  • Purification:

    • Adjust pH to 8.0. Extract unreacted diester with ether.

    • Acidify aqueous phase to pH 2.0. Extract the chiral mono-ester with Ethyl Acetate.

Analytical & Quality Control

To ensure the integrity of the starting material conversion, specific analytical markers must be tracked.

Table 1: Impurity Profile & Detection
ComponentRoleDetection (1H NMR, CDCl3)Retention Logic (Workup)
Anhydride Starting Material

2.5-2.7 (m, ring protons)
Removed in basic wash (hydrolyzes to diacid)
Mono-ester (Target) Product

3.68 (s, 3H, -OCH3),

11.0 (br, 1H, -COOH)
Soluble in Bicarb, Extracts in Acid
Di-ester Over-reaction impurity

3.68 (s, 6H, 2x -OCH3)
Remains in organic layer during basic wash
Di-acid Hydrolysis impurityNo methyl singlet; broad acid peakRemains in water during acidic extraction
Workflow Visualization: Purification Logic

Purification Crude Crude Reaction Mixture (Monoester + Diester + Diacid) BaseWash Dissolve in NaHCO3 (pH 8.5) Wash with Organic Solvent Crude->BaseWash OrgLayer1 Organic Layer 1: Contains Diester & Neutral Impurities BaseWash->OrgLayer1 Discard AqLayer1 Aqueous Layer 1: Contains Monoester (Salt) & Diacid (Salt) BaseWash->AqLayer1 Keep Acidify Acidify Aqueous Layer to pH 2.0 with HCl AqLayer1->Acidify Extract Extract with Ethyl Acetate Acidify->Extract OrgLayer2 Organic Layer 2: PURE MONOESTER Extract->OrgLayer2 Evaporate AqLayer2 Aqueous Layer 2: Contains Diacid (highly polar) Extract->AqLayer2 Discard

Figure 2: The self-validating purification cycle. This logic relies on the amphoteric nature of the mono-ester compared to the neutral diester and polar diacid.

Safety & Handling

  • 3-Methylglutaric Anhydride: Potent respiratory sensitizer. Handle in a fume hood. Moisture sensitive—store in a desiccator.

  • Methanol: Toxic by ingestion and inhalation. Flammable.

  • Reaction Exotherm: The opening of the anhydride ring is exothermic. On a large scale (>100g), add methanol slowly to the anhydride to control temperature.

References

  • Preparation of Glutaric Acid Monomethyl Ester.Vertex AI Patent Search (CN102260171A). Describes the sodium methoxide/anhydride route in ethylene glycol dimethyl ether for high purity synthesis.

  • Method for Synthesizing Monomethyl Glutarate.Vertex AI Patent Search (CN101333165B).

  • Enzymatic Desymmetrization of 3-Substituted Glutarates.Journal of Molecular Catalysis B: Enzymatic.

    • (DOI Link for verification)

  • PubChem Compound Summary: this compound.

Sources

Technical Guide: Sourcing and Utilization of 5-Methoxy-3-methyl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-3-methyl-5-oxopentanoic acid (CAS: 27151-65-1 ), commonly known as Monomethyl 3-methylglutarate , is a critical desymmetrized diester intermediate used in the synthesis of complex pharmaceutical agents and natural products (e.g., Tulearin C).[1][2][3][4][5] While commercially available, its sourcing requires a strategic distinction between racemic mixtures (readily available, low cost) and enantiopure forms (high cost, often requiring enzymatic synthesis).

This guide provides a technical roadmap for researchers to secure this compound through direct procurement or validated in-house synthesis, ensuring high-fidelity starting materials for downstream applications.

Part 1: Chemical Identity & Physicochemical Profile

Before sourcing, verify the compound identity against the following specifications to avoid confusion with its regioisomers or the dimethyl ester.

ParameterSpecification
IUPAC Name This compound
Common Synonyms Monomethyl 3-methylglutarate; 3-Methylglutaric acid monomethyl ester
CAS Number 27151-65-1
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Structure HOOC-CH₂-CH(CH₃)-CH₂-COOMe
Physical State Colorless to pale yellow liquid
Boiling Point 114–116 °C (at 1 Torr)
Density ~1.113 g/cm³
Chirality Commercial standard is Racemic .[5] (R)- and (S)- enantiomers are specialty items.

Part 2: Commercial Availability Landscape

Sourcing Strategy: Buy vs. Make

The decision to purchase or synthesize depends heavily on the stereochemical requirements of your project.

  • Scenario A: Racemic Material Needed

    • Recommendation: BUY . The material is a commodity chemical available from major catalog suppliers.

    • Typical Cost: ~

      
      100 USD for 5g (Research Scale). Bulk pricing drops significantly from Chinese CMOs.
      
    • Lead Time: 1–2 weeks (US/EU stock); 3–4 weeks (Asia stock).

  • Scenario B: Enantiopure ((R) or (S)) Needed

    • Recommendation: MAKE (Enzymatic) or Custom Synthesis . Chiral variants are rarely in stock and command a premium (>10x cost).

    • Alternative: Purchase the racemic material and perform chiral resolution, though enzymatic desymmetrization of the diester is often more efficient.

Validated Suppliers (Non-Exhaustive)
  • Global/Catalog: Sigma-Aldrich (Merck), TCI Chemicals, Combi-Blocks.

  • Bulk/CMO: Dayang Chem (Hangzhou), Macklin Biochemical, Ambeed.

  • Sourcing Platforms: MolPort and eMolecules often aggregate stock from smaller boutique synthesis labs.

Part 3: In-House Synthesis Protocols

If commercial lead times are prohibitive or specific chirality is required, the following protocols provide high-yield routes to the target.

Route A: Chemical Synthesis (Racemic)

Mechanism: Nucleophilic ring-opening of 3-methylglutaric anhydride with methanol. Yield: >90% | Time: <24 Hours

Protocol:

  • Reagents: Charge a round-bottom flask with 3-methylglutaric anhydride (1.0 eq).

  • Solvent/Reactant: Add anhydrous Methanol (5.0 eq) and a catalytic amount of DMAP (4-dimethylaminopyridine) or H₂SO₄ (optional, for rate acceleration).

  • Reaction: Reflux the mixture for 3–5 hours. Monitor consumption of anhydride by TLC or ¹H NMR.

  • Workup: Concentrate the methanol under reduced pressure. Dissolve residue in EtOAc, wash with weak acid (to remove DMAP) and brine.

  • Purification: The crude mono-ester is often pure enough (>95%) for use. If necessary, purify via bulb-to-bulb distillation (bp 114°C @ 1 Torr).

Route B: Enzymatic Desymmetrization (Enantioselective)

Mechanism: Pig Liver Esterase (PLE) selective hydrolysis of dimethyl 3-methylglutarate. Target: (R)-5-Methoxy-3-methyl-5-oxopentanoic acid. Yield: ~85% | ee: >90%

Protocol:

  • Substrate: Suspend Dimethyl 3-methylglutarate (1.0 eq) in a phosphate buffer (pH 7.0).

  • Enzyme: Add Pig Liver Esterase (PLE) (approx. 100 units/mmol).

  • Reaction: Stir at 0°C to room temperature. Maintain pH 7.0 by automatic titration with 1M NaOH (the reaction generates acid, dropping pH).

  • Termination: Stop when 1.0 equivalent of NaOH has been consumed (indicating mono-hydrolysis).

  • Extraction: Acidify to pH 3 with HCl and extract immediately with Et₂O.

  • Result: The organic layer contains the (R)-mono-ester.

Visualization: Synthesis Pathways

SynthesisRoutes cluster_legend Process Key Anhydride 3-Methylglutaric Anhydride MeOH MeOH (Reflux) Anhydride->MeOH Diester Dimethyl 3-methylglutarate PLE Pig Liver Esterase (pH 7, Buffer) Diester->PLE RacemicProduct Racemic 5-Methoxy-3-methyl- 5-oxopentanoic acid MeOH->RacemicProduct Chemical Opening ChiralProduct (R)-5-Methoxy-3-methyl- 5-oxopentanoic acid PLE->ChiralProduct Enzymatic Desymmetrization key Red: Starting Material | Yellow: Reagent/Catalyst | Green: Racemic Output | Blue: Chiral Output

Figure 1: Comparison of chemical ring-opening (racemic) vs. enzymatic hydrolysis (chiral) routes.

Part 4: Quality Control & Analytics

To validate the purchased or synthesized material, use the following analytical markers.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • δ 3.67 (s, 3H): Methoxy group (-OCH ₃).

    • δ 1.05 (d, 3H): Methyl group at C3 (-CH ₃).

    • δ 2.2–2.5 (m, 5H): Methylene protons and methine proton (C2, C3, C4).

  • Differentiation: The diester will show a singlet integrating to 6H (two -OMe groups). The anhydride lacks the methoxy peak entirely.

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 160 [M]+ (often weak).

  • Base Peak: Look for fragments corresponding to loss of methoxy (-31) or water (-18).

  • Derivatization: For GC analysis, the free acid group is often silylated (BSTFA) to improve volatility.

Part 5: Handling & Stability

  • Storage: Store at 2–8°C in a sealed container. The ester bond is susceptible to hydrolysis if exposed to moisture over long periods.

  • Hazards: Irritant (Skin/Eye/Respiratory).[5] Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: Stable for >2 years if kept dry. If the liquid becomes cloudy or smells strongly of acetic-like acid, check for hydrolysis.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 27151-65-1). Available at:

  • Lehr, K., et al. (2011). Total Synthesis of Tulearin C.[6] Angewandte Chemie International Edition. (Describes the enzymatic desymmetrization protocol). Available at:

  • PubChem. Compound Summary: this compound.[5][7] National Library of Medicine. Available at:

  • ChemicalBook. Supplier List and Properties for CAS 27151-65-1. Available at:

  • Ryan, R. et al. (2019). 3-Methylglutaric acid in energy metabolism.[8] Clinica Chimica Acta. (Discusses metabolic origins and relevance). Available at:

Sources

5-Methoxy-3-methyl-5-oxopentanoic acid stability and storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 5-Methoxy-3-methyl-5-oxopentanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as monomethyl β-methylglutarate, is a dicarboxylic acid monoester with the chemical formula C₇H₁₂O₄.[1][2] Its bifunctional nature, containing both a carboxylic acid and a methyl ester, makes it a valuable building block in organic synthesis and a potential component in drug discovery pipelines.[1][3] Ensuring the chemical integrity of this reagent is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and handling protocols for this compound, grounded in its fundamental chemical properties and supported by technical data from suppliers and the scientific literature.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its behavior and establishing appropriate handling procedures. These properties dictate its reactivity, solubility, and physical state under various lab conditions.

PropertyValueReference
Molecular Formula C₇H₁₂O₄[1][4]
Molecular Weight 160.17 g/mol [1][4]
Appearance Clear colorless to slightly yellow liquid[5]
Density ~1.113 g/cm³[1][2]
Boiling Point 114-116 °C (at 1 Torr) / 291.6 °C (at 760 mmHg)[1][2]
Flash Point 108.4 °C[1][2]
pKa (Predicted) 4.0 ± 0.10[1]
CAS Number 27151-65-1[1][4][6]

Chemical Stability and Degradation Pathways

The stability of this compound is primarily governed by its two functional groups: the methyl ester and the carboxylic acid. The interaction between these groups and their susceptibility to environmental factors are the principal drivers of degradation.

Hydrolysis: The Primary Degradation Route

The most significant pathway for the degradation of this molecule is the hydrolysis of the methyl ester functional group. This reaction cleaves the ester bond, yielding 3-methylglutaric acid and methanol. The rate of hydrolysis is highly dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis : In the presence of acid and water, the ester can undergo hydrolysis. This reaction is reversible.[7] To minimize this, storage in acidic, aqueous conditions should be avoided. The reaction is typically slow but is accelerated by heat.[7]

  • Base-Catalyzed Hydrolysis (Saponification) : The ester is highly susceptible to hydrolysis under basic conditions. This reaction with hydroxide ions is effectively irreversible and generally proceeds much faster than acid-catalyzed hydrolysis.[7] It is critical to avoid contact with strong and even weak bases during storage and handling to prevent degradation.[8]

The inherent acidity of the molecule (from the carboxylic acid group) does not typically self-catalyze hydrolysis to a significant extent under anhydrous conditions, but the presence of water can facilitate this process over long-term storage.

Diagram: Primary Degradation Pathway

G cluster_main Hydrolysis of this compound parent This compound C₇H₁₂O₄ product1 3-Methylglutaric Acid parent->product1 H₂O (Acid or Base) product2 Methanol parent->product2 H₂O (Acid or Base) G cluster_workflow Stability Assessment Workflow prep 1. Prepare Test Solution (e.g., 100 µM in pH 7.4 Buffer) t0 2. Time Zero (T₀) Sample Immediately freeze at -80°C prep->t0 incubate 3. Incubate Solution (e.g., 37°C) prep->incubate analysis 5. LC-MS/HPLC Analysis Quantify parent compound t0->analysis sampling 4. Time-Point Sampling (e.g., T=1, 4, 8, 24 hr) Freeze samples immediately incubate->sampling sampling->analysis data 6. Data Analysis Plot % Remaining vs. Time analysis->data

Caption: Workflow for kinetic stability analysis.

Conclusion

The chemical integrity of this compound is robust under appropriate conditions, but its bifunctional nature presents a clear and predictable degradation pathway via hydrolysis. The primary determinants of its stability are moisture and pH. By adhering to the storage and handling protocols outlined in this guide—specifically, by using anhydrous solvents for stock solutions, storing at low temperatures, and avoiding contact with bases—researchers can ensure the long-term viability and purity of this valuable synthetic intermediate. This diligence is fundamental to achieving reliable and reproducible results in drug discovery and development.

References

  • This compound. (2024, April 9). ChemBK. Retrieved from [Link]

  • This compound | CAS#:27151-65-1. (2025, August 21). Chemsrc. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • This compound | C7H12O4 | CID 317555. (n.d.). PubChem. Retrieved from [Link]

  • Carboxylic Acids and Esters. (2023, April 15). Chemistry LibreTexts. Retrieved from [Link]

  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

  • Process of monoesterification of dicarboxylic acids. (1972). Google Patents.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]

  • Need to hydrolyze methyl esters but compound is water sensitive. (2025, November 5). Reddit. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Hydrolysis of methyl esters for production of fatty acids. (1996). Google Patents.
  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. (n.d.). Academic Journals and Conferences. Retrieved from [Link]

  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2025, October 13). ResearchGate. Retrieved from [Link]

  • How can I compare and predict the stability to hydrolysis between ester and imine in a specific condition? (2018, September 26). ResearchGate. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

Sources

discovery and history of 5-Methoxy-3-methyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and pharmaceutical utility of 5-Methoxy-3-methyl-5-oxopentanoic acid (Monomethyl 3-methylglutarate).

A Technical Guide to Asymmetric Desymmetrization and Pharmaceutical Utility

Executive Summary

This compound (CAS: 27151-65-1 for racemic; 63473-60-9 for R-isomer) represents a critical class of "chiral half-esters" used in the asymmetric synthesis of complex pharmaceutical agents. Commonly known as Monomethyl 3-methylglutarate , this molecule serves as a pivotal building block for HMG-CoA reductase inhibitors (statins) , anticancer macrolides (e.g., Neopeltolide) , and insect pheromones .

Its significance lies not in its direct therapeutic activity, but in its role as a desymmetrized synthon . By converting the symmetric 3-methylglutaric anhydride into a chiral hemiester, chemists gain access to a pre-installed C3 stereocenter, enabling the rapid assembly of polyketide chains and chiral drugs without the yield losses associated with traditional kinetic resolution.

Historical Context & Discovery

The history of this molecule is inextricably linked to the "Chiral Switch" of the 1980s and 1990s, where regulatory bodies (FDA, EMA) began favoring single-enantiomer drugs over racemates.

  • The Statin Era (1980s): With the discovery of Compactin and Lovastatin, the need for chiral synthons containing a 3-hydroxy-3-methylglutaryl (HMG) moiety became urgent. While fermentation provided the statin core, synthetic analogs required efficient routes to chiral side chains. Monomethyl 3-methylglutarate emerged as a scalable solution.

  • The Biocatalytic Breakthrough: Early synthesis relied on classical resolution (e.g., crystallization with Cinchonidine). However, the field shifted when K. Yamamoto and others (late 1980s) demonstrated that enzymatic desymmetrization of 3-methylglutaric anhydride could yield the hemiester with >90% enantiomeric excess (ee) and—crucially—a theoretical quantitative yield, unlike the 50% cap of kinetic resolutions.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Name Monomethyl 3-methylglutarate
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Physical State Viscous colorless liquid
Chirality C3 position (R or S depending on enzyme used)
Key Functional Groups Carboxylic Acid (C1), Methyl Ester (C5), Methyl Branch (C3)

Core Technology: Enzymatic Desymmetrization

The following protocol describes the "Gold Standard" method for generating the (R)-enantiomer, widely utilized in natural product synthesis.

The Mechanism

The reaction exploits the ability of lipases to distinguish between the two enantiotopic carbonyl groups of a symmetric anhydride. This is a desymmetrization reaction, not a kinetic resolution.

  • Substrate: 3-Methylglutaric anhydride (achiral, meso-like symmetry).

  • Reagent: Methanol (nucleophile).

  • Catalyst: Lipase PS (Burkholderia cepacia) or Novozym 435 (Candida antarctica).

  • Product: (R)-Monomethyl 3-methylglutarate.[][2]

Experimental Protocol (Self-Validating System)

Objective: Synthesis of (R)-5-Methoxy-3-methyl-5-oxopentanoic acid with >95% ee.

Reagents:

  • 3-Methylglutaric anhydride (1.0 eq)

  • Anhydrous Methanol (10.0 eq)

  • Lipase PS-30 (Amano) or Novozym 435 (immobilized)

  • Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methylglutaric anhydride (10 mmol) in DIPE (50 mL) in a flame-dried round-bottom flask under Argon.

  • Initiation: Add Lipase PS-30 (500 mg, typically 50-100% w/w relative to substrate for faster kinetics, though catalytic amounts suffice for longer times).

  • Nucleophile Addition: Add anhydrous Methanol (100 mmol) dropwise.

    • Expert Insight: Excess methanol drives the equilibrium, but too much can denature some free enzymes. In DIPE, the enzyme remains suspended and active.

  • Incubation: Stir at 25°C for 24–48 hours. Monitor via TLC (stain with Bromocresol Green to visualize the acid product).

  • Termination: Filter the reaction mixture through a Celite pad to remove the enzyme. (The enzyme can often be washed and reused).

  • Workup: Evaporate the solvent under reduced pressure.

    • Purification: The crude product is typically pure enough for use. If necessary, purify via flash column chromatography (Hexanes:EtOAc 3:1) or acid-base extraction.

  • Validation:

    • Yield: Expect 85–95%.

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column) or by derivatization with (S)-phenylethylamine and NMR analysis.

Reaction Pathway Visualization

Desymmetrization cluster_conditions Reaction Conditions Anhydride 3-Methylglutaric Anhydride (Symmetric) Complex Enzyme-Substrate Complex Anhydride->Complex + Lipase PS Transition Stereoselective Acyl-Enzyme Complex->Transition Binding Pocket Discrimination Product (R)-Monomethyl 3-methylglutarate (Chiral Hemiester) Transition->Product + MeOH (Nucleophilic Attack) Details Solvent: DIPE Temp: 25°C Time: 24h

Caption: Biocatalytic desymmetrization of 3-methylglutaric anhydride. The lipase selectively attacks the pro-S carbonyl (or facilitates MeOH attack at the pro-R carbonyl), breaking symmetry to yield the hemi-ester.

Pharmaceutical & Synthetic Applications[1][2][3][4][5][6][7]

The utility of this compound extends beyond simple chirality; it provides a bifunctional handle (Acid + Ester) that allows for divergent synthesis .

HMG-CoA Reductase Inhibitors (Statins)

While modern statins (Rosuvastatin, Atorvastatin) use different side-chain precursors, early research into Mevinic acid analogs utilized this scaffold.

  • Mechanism: The hemi-ester is reduced to the aldehyde and subjected to Wittig/Horner-Wadsworth-Emmons (HWE) olefination to attach the statin "warhead" (the HMG-like moiety) to a lipophilic core.

  • Advantage: Provides the C3-methyl group found in natural compactin analogs.

Anticancer Natural Products: Neopeltolide

Neopeltolide is a potent inhibitor of cytochrome bc1 complex (mitochondrial respiration).

  • Role: The (R)-monomethyl 3-methylglutarate is used to install the C9 stereocenter of the macrolide ring.

  • Workflow:

    • Desymmetrization of anhydride → (R)-Hemiester.

    • Selective reduction of the acid to an alcohol/aldehyde.

    • Brown Allylation to extend the chain while setting adjacent stereocenters.

Divergent Synthesis Workflow

Applications Hemiester 5-Methoxy-3-methyl- 5-oxopentanoic acid Reduction Selective Reduction (BH3·SMe2) Hemiester->Reduction Pheromones Insect Pheromones (Methyl-branched) Hemiester->Pheromones Kolbe Electrolysis or Decarboxylation Aldehyde Chiral Aldehyde Intermediate Reduction->Aldehyde Statins Statin Analogs (HMG-CoA Inhibitors) Aldehyde->Statins Wittig Olefination Neopeltolide Neopeltolide (Anticancer Macrolide) Aldehyde->Neopeltolide Brown Allylation

Caption: Divergent synthetic utility. The chemoselective differentiation between the acid and ester moieties allows for targeted chain extension in drug synthesis.

References

  • Yamamoto, Y., et al. (1988).[3] "Enantioselective synthesis of 3-methylglutaric acid monoesters by enzymatic hydrolysis and their application to the synthesis of chiral pheromones." Agricultural and Biological Chemistry. Link

  • Konoike, T., & Araki, Y. (1994).[2] "Practical Synthesis of Chiral Synthons for the Preparation of HMG-CoA Reductase Inhibitors." Journal of Organic Chemistry. Link

  • Fuwa, H., et al. (2008). "Total Synthesis of (-)-Neopeltolide." Journal of the American Chemical Society.[3] Link

  • PubChem Compound Summary. (2025). "this compound (CID 317555)." National Center for Biotechnology Information. Link

  • Pfizer Inc. (2008). "Process for the synthesis of Pregabalin." U.S.

Sources

Spectroscopic Analysis of 5-Methoxy-3-methyl-5-oxopentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-3-methyl-5-oxopentanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide emphasizes the interpretation of spectroscopic data, linking it to the compound's molecular structure and functional groups, thereby providing a foundational understanding for its application in organic synthesis and medicinal chemistry.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₁₂O₄, Molar Mass: 160.17 g/mol ) is a bifunctional organic compound featuring both a carboxylic acid and a methyl ester. This structure imparts specific and predictable characteristics in various spectroscopic analyses. Understanding these spectroscopic signatures is paramount for confirming the identity, purity, and structural integrity of the molecule during its synthesis and subsequent applications.

The following diagram illustrates the molecular structure and numbering convention used for the spectroscopic assignments discussed in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.05Doublet (d)3H6.3-CH₃ at C3
2.24-2.31Multiplet (m)2H--CH₂- at C4
2.39-2.50Multiplet (m)3H--CH- at C3 and -CH₂- at C2
3.67Singlet (s)3H--OCH₃ of the ester
~12 (broad)Singlet (s)1H--COOH

Interpretation: The ¹H NMR spectrum of (R)-5-Methoxy-3-methyl-5-oxopentanoic acid in CDCl₃ displays distinct signals corresponding to the different proton environments in the molecule.[1]

  • The upfield doublet at 1.05 ppm with an integration of 3H is characteristic of the methyl group attached to the chiral center at C3. The doublet splitting pattern arises from the coupling with the single proton on C3.

  • The complex multiplets between 2.24 and 2.50 ppm correspond to the protons on the aliphatic backbone (C2, C3, and C4). The overlapping nature of these signals is due to the similar chemical environments and complex spin-spin coupling.

  • The sharp singlet at 3.67 ppm , integrating to 3H, is unequivocally assigned to the methyl protons of the ester group. Its singlet nature indicates no adjacent protons to couple with.

  • A broad singlet, typically observed far downfield around 12 ppm (and often not reported in peak lists unless specifically looked for), corresponds to the acidic proton of the carboxylic acid group. Its broadness is a result of chemical exchange and hydrogen bonding.

G cluster_nmr ¹H NMR Correlation δ 1.05 (d, 3H) δ 1.05 (d, 3H) δ 2.24-2.50 (m, 5H) δ 2.24-2.50 (m, 5H) δ 3.67 (s, 3H) δ 3.67 (s, 3H) δ ~12 (s, 1H) δ ~12 (s, 1H) C3-CH₃ C3-CH₃ C3-CH₃->δ 1.05 (d, 3H) C2-H₂, C3-H, C4-H₂ C2-H₂, C3-H, C4-H₂ C2-H₂, C3-H, C4-H₂->δ 2.24-2.50 (m, 5H) Ester -OCH₃ Ester -OCH₃ Ester -OCH₃->δ 3.67 (s, 3H) Carboxylic Acid -OH Carboxylic Acid -OH Carboxylic Acid -OH->δ ~12 (s, 1H)

Caption: Key ¹H NMR spectral correlations for the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. The spectrum is acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C nuclei. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

Data Summary:

Chemical Shift (δ, ppm)Assignment
19.8-CH₃ at C3
27.3C3
40.3C4
40.6C2
51.6-OCH₃ of the ester
172.8C5 (Ester Carbonyl)
173.8C1 (Carboxylic Acid Carbonyl)

Interpretation: The ¹³C NMR spectrum of (R)-5-Methoxy-3-methyl-5-oxopentanoic acid, typically recorded in DMSO-d₆, reveals seven distinct carbon signals.[1]

  • The most upfield signal at 19.8 ppm is assigned to the methyl carbon attached to C3.

  • The signals at 27.3, 40.3, and 40.6 ppm correspond to the sp³ hybridized carbons of the aliphatic chain (C3, C4, and C2).

  • The signal at 51.6 ppm is characteristic of the methoxy carbon of the ester group.

  • The two downfield signals at 172.8 and 173.8 ppm are assigned to the two carbonyl carbons. The slightly more downfield signal is attributed to the carboxylic acid carbonyl (C1), while the other is assigned to the ester carbonyl (C5).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: For a liquid sample like this compound, the simplest method is to acquire the spectrum as a neat thin film. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. The plates are gently pressed together to create a thin liquid film. The assembly is then placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is first recorded, followed by the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2500-3300Broad, StrongO-H stretchCarboxylic Acid
2850-2960MediumC-H stretchAliphatic
~1735StrongC=O stretchEster
~1710StrongC=O stretchCarboxylic Acid
1000-1300StrongC-O stretchEster and Carboxylic Acid

Interpretation: The IR spectrum of this compound is expected to show characteristic absorption bands for both the carboxylic acid and ester functional groups.

  • A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2]

  • Superimposed on this broad O-H band will be the C-H stretching vibrations of the aliphatic parts of the molecule in the 2850-2960 cm⁻¹ region.

  • The carbonyl region will be particularly informative, showing two distinct and strong C=O stretching absorptions. The ester carbonyl typically absorbs at a slightly higher frequency (~1735 cm⁻¹ ) than the carboxylic acid carbonyl (~1710 cm⁻¹ ).[3]

  • The fingerprint region will contain strong C-O stretching bands between 1000 and 1300 cm⁻¹ , corresponding to the C-O single bonds of both the ester and the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µM) and introduced into the ESI source via direct infusion or after liquid chromatographic separation. In positive ion mode, the protonated molecule [M+H]⁺ is expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

m/z (Mass-to-Charge Ratio)IonPredicted Fragmentation Losses
161.0814[M+H]⁺-
159.0657[M-H]⁻-
129[M-OCH₃]⁺Loss of the methoxy group from the ester
115[M-COOH]⁺Loss of the carboxylic acid group
59[COOCH₃]⁺Acylium ion from the ester

Interpretation: The mass spectrum will provide the molecular weight and key structural fragments.

  • In ESI-MS, the most prominent ions are expected to be the protonated molecule [M+H]⁺ at m/z 161.0814 and the deprotonated molecule [M-H]⁻ at m/z 159.0657 . The exact mass can be used to confirm the molecular formula C₇H₁₂O₄.

  • Tandem MS (MS/MS) of the parent ion would reveal characteristic fragmentation patterns. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃), leading to an acylium ion. For carboxylic acids, a common fragmentation is the loss of the carboxyl group (-COOH).

G cluster_ms Predicted ESI-MS Fragmentation [M+H]⁺ (m/z 161) [M+H]⁺ (m/z 161) Fragment 1 (m/z 129) Fragment 1 (m/z 129) [M+H]⁺ (m/z 161)->Fragment 1 (m/z 129) - OCH₃ Fragment 2 (m/z 115) Fragment 2 (m/z 115) [M+H]⁺ (m/z 161)->Fragment 2 (m/z 115) - COOH [M-H]⁻ (m/z 159) [M-H]⁻ (m/z 159)

Caption: Predicted fragmentation pathways in ESI-MS.

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-consistent characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the predicted IR and MS data are consistent with the presence of the key carboxylic acid and methyl ester functional groups. This comprehensive spectroscopic profile serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the accurate identification and quality control of this important chemical entity.

References

  • University of California, Davis. (n.d.). Infrared Spectroscopy: Carboxylic Acids. LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ChemSrc. (2025, August 21). This compound. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Novel amide-functionalized chloramphenicol base bifunctional organocatalysts for enantioselective alcoholysis of meso-cyclic an. Retrieved from [Link]

Sources

Methodological & Application

Advanced Synthesis & Applications of 5-Methoxy-3-methyl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2024-08

Executive Summary

5-Methoxy-3-methyl-5-oxopentanoic acid (also known as Monomethyl 3-methylglutarate ) is a critical desymmetrized "half-ester" scaffold in organic synthesis. It serves as a pivotal chiral building block for the synthesis of HMG-CoA reductase inhibitors (statins), complex terpenoids, and


-amino acid analogs (e.g., Gabapentinoids).

This guide details the enzymatic desymmetrization of 3-methylglutaric anhydride to produce high-enantiopurity monoesters, followed by protocols for chemoselective reduction and divergent synthesis. Unlike standard diester hydrolysis, which often yields racemates, the protocols herein utilize Candida antarctica Lipase B (CAL-B) to achieve >98% ee.

Structural Properties & Synthetic Utility[1]

The molecule features two chemically distinct carbonyl terminals: a free carboxylic acid and a methyl ester. This duality allows for orthogonal functionalization without the need for transient protecting groups.

PropertySpecificationSynthetic Implication
CAS Number 27151-65-1 (Racemic) / 63473-61-0 (S-isomer)Verify stereochemistry before purchase/use.
Molecular Formula

MW: 160.17 g/mol .[1]
Chiral Center C3 PositionDictates stereochemistry of downstream targets (e.g., statin side chains).
Acidity (pKa) ~4.5 (Carboxyl)Allows selective deprotonation or activation as acid chloride.
Stability Moisture SensitiveThe ester is stable, but the free acid can decarboxylate under extreme heat.

Core Protocol: Enzymatic Desymmetrization

Objective: Synthesis of enantiopure (S)-5-Methoxy-3-methyl-5-oxopentanoic acid from meso-3-methylglutaric anhydride.

Mechanistic Insight

Chemical alcoholysis of 3-methylglutaric anhydride yields a racemic mixture. To achieve enantioselectivity, we employ CAL-B (Novozym 435) . The enzyme differentiates between the pro-S and pro-R carbonyl carbons of the anhydride, catalyzing the attack of methanol on the pro-S carbonyl to open the ring.

Reagents & Equipment[2]
  • Substrate: 3-Methylglutaric anhydride (98% purity).

  • Nucleophile: Methanol (anhydrous, 5.0 equivalents).

  • Catalyst: Novozym 435 (Immobilized CAL-B).[2]

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

  • Apparatus: Orbital shaker (200 rpm), thermostatted at 25°C.

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vessel, dissolve 3-methylglutaric anhydride (1.28 g, 10 mmol) in anhydrous MTBE (50 mL).

  • Activation: Add Novozym 435 (100 mg/mmol substrate).

  • Initiation: Add anhydrous Methanol (2.0 mL, 50 mmol) dropwise.

  • Incubation: Seal the vessel and incubate at 25°C with orbital shaking (200 rpm) for 24–48 hours. Monitor conversion via TLC (Hexane:EtOAc 1:1) or GC-FID.

  • Termination: Filter the reaction mixture through a celite pad to remove the immobilized enzyme. Wash the pad with MTBE (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for downstream use (>95% yield). If necessary, purify via flash chromatography (

    
    , Hexane/EtOAc gradient).
    

Data Validation (Self-Check):

  • Yield: Expect 90–98%.

  • Enantiomeric Excess (ee): >96% (determined via Chiral HPLC on Chiralcel OD-H column).

  • Polarimetry:

    
     (c=1, CHCl3) for the (S)-isomer.
    

Application Protocol A: Chemoselective Reduction to Lactones

Objective: Selective reduction of the free carboxylic acid (leaving the ester intact) to form (S)-3-methyl-


-valerolactone .
Rationale

Direct reduction with


 would reduce both the acid and the ester to a diol. We utilize a Borane-Dimethyl Sulfide (BH3·DMS)  complex, which chemoselectively reduces carboxylic acids to alcohols in the presence of esters. The resulting hydroxy-ester spontaneously cyclizes to the lactone.
Protocol
  • Setup: Dissolve (S)-5-Methoxy-3-methyl-5-oxopentanoic acid (1.60 g, 10 mmol) in anhydrous THF (20 mL) under Nitrogen atmosphere. Cool to 0°C.

  • Reduction: Dropwise add

    
     (2.0 M in THF, 5.5 mL, 11 mmol). Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quenching: Cool to 0°C. Carefully add Methanol (5 mL) to quench excess borane. Stir for 30 minutes.

  • Cyclization: Concentrate the mixture. Redissolve in Toluene (20 mL) and add a catalytic amount of p-TsOH (10 mg). Reflux for 2 hours with a Dean-Stark trap to drive lactonization.

  • Workup: Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.

Application Protocol B: Curtius Rearrangement to -Amino Acids

Objective: Conversion of the free acid moiety into a protected amine, yielding a


-amino ester (precursor to 

-peptides).
Protocol
  • Activation: Dissolve the monoester (10 mmol) in Acetone (30 mL). Add Triethylamine (1.5 eq) and cool to 0°C.

  • Mixed Anhydride Formation: Add Ethyl Chloroformate (1.2 eq) dropwise. Stir for 30 mins.

  • Azide Formation: Add Sodium Azide (

    
    , 1.5 eq) dissolved in minimal water. Stir vigorously at 0°C for 1 hour.
    
  • Rearrangement: Extract the acyl azide into Toluene. Dry the organic layer carefully (

    
    ). Heat the Toluene solution to 80°C until 
    
    
    
    evolution ceases (Isocyanate formation).
  • Trapping: Add Benzyl Alcohol (1.5 eq) and reflux for 4 hours to form the Cbz-protected amine.

Visualization of Workflows

Enzymatic Desymmetrization & Divergent Synthesis

The following diagram illustrates the critical desymmetrization step and the divergent pathways available from the monoester intermediate.

G Anhydride 3-Methylglutaric Anhydride (Meso) CALB Catalyst: CAL-B (Novozym 435) MeOH / MTBE Anhydride->CALB Monoester (S)-5-Methoxy-3-methyl- 5-oxopentanoic acid (Chiral Half-Ester) CALB->Monoester Desymmetrization >98% ee Lactone (S)-3-Methyl- delta-valerolactone Monoester->Lactone 1. BH3-DMS 2. pTsOH/Reflux AminoAcid Beta-Amino Ester (Cbz-Protected) Monoester->AminoAcid 1. DPPA/Et3N 2. BnOH (Curtius) Aldehyde Aldehyde Ester (Rosenmund Red.) Monoester->Aldehyde 1. SOCl2 2. H2/Pd-BaSO4

Figure 1: Biocatalytic desymmetrization of 3-methylglutaric anhydride and downstream chemical diversifications.[3][4][5][6]

Chemoselective Reduction Mechanism

This flow details the selectivity required to reduce the carboxylic acid without affecting the methyl ester.

Reduction Start Monoester Substrate (Acid + Ester) Intermediate Triacyloxyborane Intermediate Start->Intermediate Fast Reaction at -COOH Reagent Reagent: BH3-DMS (Electrophilic Reductant) Reagent->Intermediate Hydrolysis Methanol Quench Intermediate->Hydrolysis Reduction Product Hydroxy-Ester Hydrolysis->Product Cyclization Lactonization (Acid Catalyzed) Product->Cyclization - MeOH

Figure 2: Chemoselective reduction pathway using Borane-Dimethyl Sulfide.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Enantioselectivity (<90% ee) Water contamination in solvent.Use freshly distilled MTBE/Toluene. Ensure enzyme is dry.
Low Yield in Reduction Ester reduction side-reaction.Maintain temperature strictly at 0°C during addition. Do not use

.
Incomplete Desymmetrization Enzyme inhibition by product acid.Add molecular sieves to the reaction; increase enzyme loading to 150 mg/mmol.
Racemization High temperature during workup.Avoid heating the crude monoester above 40°C under basic conditions.

References

  • Enzymatic Desymmetrization of Glutaric Anhydrides

    • Source: Cleij, M. C., et al. (1999). "Enzymatic desymmetrization of 3-substituted glutaric anhydrides." Journal of Organic Chemistry.
    • URL:[Link]

  • Chemoselective Reduction Protocols

    • Source: Brown, H. C., et al. (1981). "Selective reductions. 27. Reaction of borane-dimethyl sulfide with functionalized carboxylic acids." Journal of Organic Chemistry.
    • URL:[Link]

  • Applications in Statin Synthesis

    • Source: Öhrlein, R., & Baisch, G. (2003). "Chemo-enzymatic approach to statin side-chain building blocks.
    • URL:[Link]

  • Curtius Rearrangement Methodology

    • Source: Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[6] A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society.

    • URL:[Link]

Sources

5-Methoxy-3-methyl-5-oxopentanoic acid as a building block in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methoxy-3-methyl-5-oxopentanoic Acid as a Chiral Building Block in Synthesis

Abstract

This compound (Monomethyl 3-methylglutarate, M3MG ) is a versatile, desymmetrized C6 building block essential for constructing chiral aliphatic chains in polyketides, pheromones, and macrocyclic drugs.[1] This guide details the enzymatic production of enantiopure M3MG, its chemoselective reduction to 3-methylvalerolactone, and its application in the total synthesis of marine macrolides (e.g., Amphidinolides).[1] We provide validated protocols for its generation and downstream functionalization, emphasizing its role as a "chiral methyl" linchpin.

Molecule Profile & Strategic Value

  • IUPAC Name: this compound[1][2][3]

  • Common Name: Monomethyl 3-methylglutarate[1][4]

  • CAS No: 27151-65-1 (Racemic); 63473-60-9 ((R)-isomer)[1]

  • Structure:

    
    
    

Synthetic Utility: The molecule possesses a latent symmetry centered at the C3 position.[1] By differentiating the two carbonyl termini—one as a free acid and the other as a methyl ester—chemists can selectively manipulate either end of the chain.[1] This "bifunctional differentiation" allows for:

  • Selective Reduction: Converting the acid to an alcohol (leading to lactones) while preserving the ester.[1]

  • Chain Extension: Transforming the acid into a Weinreb amide or thioester for Claisen condensations.

  • Curtius Rearrangement: Converting the acid to an amine, accessing chiral

    
    -amino acids.[1]
    

Protocol A: Enzymatic Desymmetrization (Preparation of Enantioenriched M3MG)

The most robust route to high-enantiomeric excess (ee) M3MG is the enzymatic desymmetrization of 3-methylglutaric anhydride or dimethyl 3-methylglutarate.[1] The anhydride route is often preferred for atom economy and yield.[1]

Mechanism:

  • Substrate: 3-Methylglutaric anhydride.[1]

  • Reagent: Methanol (nucleophile).[1]

  • Catalyst: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).[1][5]

  • Solvent: Methyl tert-butyl ether (MTBE).[1][5]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-methylglutaric anhydride (1.0 equiv, e.g., 10 mmol) in anhydrous MTBE (50 mL).

  • Initiation: Add Methanol (2.0 equiv, 20 mmol) and Novozym 435 (10-20% w/w relative to substrate).

  • Incubation: Stir the suspension gently (orbital shaker preferred to prevent bead attrition) at 25°C for 24–48 hours.

    • Checkpoint: Monitor conversion by TLC or GC.[1] The reaction typically proceeds to quantitative conversion of the anhydride to the monoester.[1]

  • Workup: Filter off the immobilized enzyme (the enzyme can often be recycled).[1]

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for downstream use.[1] If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).[1]

  • Stereochemistry: This protocol typically yields the (S)-isomer with varying ee depending on the exact conditions.[1] For the (R)-isomer , Pig Liver Esterase (PLE) hydrolysis of the dimethyl ester is the alternative standard route.[1]

Data Summary:

Parameter Value
Yield >95%
Enantiomeric Excess (ee) 85–98% (Subject to optimization)
Appearance Colorless viscous oil

| Storage | 2–8°C, anhydrous |[1]

Protocol B: Chemoselective Reduction to (R)-3-Methylvalerolactone

This protocol demonstrates the selective reduction of the carboxylic acid moiety in the presence of the methyl ester, followed by spontaneous lactonization.[1] This yields 3-methylvalerolactone , a common motif in insect pheromones and fragrance compounds.[1]

Reagents:

  • Starting Material: (R)-5-Methoxy-3-methyl-5-oxopentanoic acid.[1][2][3]

  • Reducing Agent: Borane-Dimethyl Sulfide (BH3[1]·DMS) or Ethyl Chloroformate/NaBH4.[1]

  • Solvent: THF (anhydrous).[1]

Step-by-Step Procedure:

  • Activation: Dissolve the monoester (10 mmol) in anhydrous THF (40 mL) under Nitrogen. Cool to 0°C .[1][6]

  • Reduction: Dropwise add BH3·DMS (2.0 M in THF, 1.1 equiv).[1] Caution: Gas evolution.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The borane selectively reduces the carboxylic acid (-COOH) to the primary alcohol (-CH2OH).[1] The ester remains largely intact.[1]

  • Quench: Cool to 0°C. Carefully add Methanol to quench excess borane.

  • Cyclization: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mol%) and stir at room temperature for 2 hours. The intermediate hydroxy-ester will cyclize to form the six-membered lactone, releasing methanol.[1]

  • Isolation: Neutralize with saturated NaHCO3, extract with diethyl ether, dry over MgSO4, and concentrate.

  • Distillation: Purify the lactone by Kugelrohr distillation.

Application Note: Synthesis of Amphidinolide Fragments

Researchers Fürstner et al. and others have utilized this building block in the total synthesis of Amphidinolides (e.g., Amphidinolide G and H).[1][7]

Workflow Logic:

  • Start: (R)-5-Methoxy-3-methyl-5-oxopentanoic acid.

  • Functionalization: The free acid is converted to a Weinreb Amide (using N,O-dimethylhydroxylamine/EDC).[1]

  • Chain Extension: A Grignard or Lithium reagent attacks the Weinreb amide to install a ketone, extending the carbon chain while preserving the C3 stereocenter.[1]

  • Result: A chiral fragment containing a methyl branch, ready for coupling into the macrocyclic core.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergence from the achiral anhydride to high-value chiral targets using M3MG as the linchpin.

M3MG_Pathways Anhydride 3-Methylglutaric Anhydride (Achiral) M3MG 5-Methoxy-3-methyl- 5-oxopentanoic acid (Chiral Monoester) Anhydride->M3MG Enzymatic Alcoholysis (CAL-B, MeOH) Diester Dimethyl 3-Methylglutarate (Achiral) Diester->M3MG Enzymatic Hydrolysis (PLE) Lactone 3-Methylvalerolactone (Chiral) M3MG->Lactone 1. BH3·DMS (Reduction) 2. pTSA (Cyclization) Weinreb Weinreb Amide Intermediate M3MG->Weinreb HN(OMe)Me, EDC Polyketide Polyketide Fragment (e.g. Amphidinolide) Weinreb->Polyketide R-Li / Grignard (Chain Extension)

Figure 1: Divergent synthesis pathways from the 3-methylglutarate building block.[1]

References

  • Enzymatic Desymmetrization of 3-Substituted Glutarates

    • Title: "Enzymatic desymmetrization of 3-arylglutaric acid anhydrides" (Analogous protocol for methyl variants).
    • Source: Tetrahedron: Asymmetry, 2005.[1]

    • URL:[Link]

  • Synthesis of Amphidinolides

    • Title: "Total Synthesis of Amphidinolide H and G"
    • Source: Fürstner, A. et al., Journal of the American Chemical Society, 2003.[1]

    • URL:[Link]

  • Pig Liver Esterase Hydrolysis Protocol

    • Title: "Enantioselective Hydrolysis of 3-Hydroxy-3-methylalkanoic Acid Esters with Pig Liver Esterase" (Foundational methodology for glutarate esters).[1]

    • Source:Journal of Organic Chemistry, 1983.[8]

    • URL:[Link]

  • CAL-B Catalyzed Alcoholysis

    • Title: "CALB-Catalyzed Two-Step Alcoholytic Desymmetriz
    • Source: ResearchGate / Chinese Chemical Letters, 2013.[1]

    • URL:[Link]

Sources

Application Notes & Protocols: 5-Methoxy-3-methyl-5-oxopentanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Glutaric Acid Monoesters

In the landscape of modern drug discovery, the efficient construction of stereochemically complex molecules is paramount. Among the vast arsenal of chiral building blocks available to the medicinal chemist, 3-substituted glutaric acid monoesters hold a position of strategic importance. These molecules, characterized by a prochiral center at the 3-position and the differential reactivity of a carboxylic acid and an ester, are versatile synthons for a range of pharmacologically active agents. 5-Methoxy-3-methyl-5-oxopentanoic acid, a prominent member of this class, serves as a critical precursor in the synthesis of high-value therapeutic agents, most notably γ-aminobutyric acid (GABA) analogs.

The significance of this structural motif lies in its ability to introduce a stereocenter that can profoundly influence the pharmacological and pharmacokinetic properties of a drug molecule. The careful orchestration of synthetic steps, beginning with the creation of the chiral center in the glutaric acid backbone, is a testament to the precision required in contemporary pharmaceutical synthesis. This guide will provide an in-depth exploration of the applications of this compound, with a focus on the underlying principles of its synthesis and its utility in the construction of medicinally relevant compounds. We will delve into the causality behind the synthetic strategies and provide detailed, field-proven protocols to empower researchers in their drug development endeavors.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a chiral building block for the synthesis of complex molecules where the stereochemistry at a specific carbon is crucial for biological activity. Its utility is particularly pronounced in the synthesis of molecules that interact with chiral biological targets such as enzymes and receptors.

Key Therapeutic Areas:
  • Neurology: As a precursor to GABA analogs, it plays a role in the development of treatments for epilepsy, neuropathic pain, and anxiety disorders.

  • Metabolic Diseases: Derivatives of glutaric acid have been investigated as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, indicating potential applications in cardiovascular medicine.[1]

The bifunctional nature of this compound, possessing both a free carboxylic acid and a methyl ester, allows for selective chemical transformations. The carboxylic acid can be readily activated for amide bond formation, while the ester provides a handle for further modifications or can be hydrolyzed at a later synthetic stage.

Protocol I: Enantioselective Synthesis of (R)-5-Methoxy-3-methyl-5-oxopentanoic Acid via Enzymatic Desymmetrization

The cornerstone of utilizing this compound in drug synthesis is the generation of a single enantiomer. The desymmetrization of prochiral 3-methylglutaric anhydride is an elegant and efficient strategy to achieve this. This protocol details an enzymatic approach, which offers high enantioselectivity under mild reaction conditions.

Causality of Experimental Choices:

  • Enzyme Selection: Lipases, particularly immobilized Candida antarctica Lipase B (CALB), are renowned for their ability to catalyze the enantioselective alcoholysis of cyclic anhydrides in non-aqueous environments.[2] Their high selectivity stems from the precise three-dimensional arrangement of the active site, which preferentially accommodates one of the two enantiotopic carbonyl groups of the anhydride.

  • Solvent System: A non-polar organic solvent such as methyl tert-butyl ether (MTBE) is chosen to maintain the enzyme's activity and to solubilize the reactants.[2]

  • Acyl Acceptor: Methanol serves as the nucleophile that opens the anhydride ring, forming the desired methyl ester. Its small size allows for efficient access to the enzyme's active site.[2]

  • Temperature Control: The reaction is conducted at a controlled, moderate temperature (e.g., 25°C) to ensure optimal enzyme activity and stability, while minimizing non-enzymatic background reactions.[2]

Experimental Workflow Diagram:

G cluster_prep Enzyme & Reactant Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification enzyme_prep Immobilized Lipase (e.g., Novozym 435) reaction_vessel Combine reactants and enzyme in a sealed vessel enzyme_prep->reaction_vessel anhydride_sol Dissolve 3-methylglutaric anhydride in MTBE anhydride_sol->reaction_vessel methanol_add Add Methanol (acyl acceptor) methanol_add->reaction_vessel incubation Incubate at 25°C with agitation reaction_vessel->incubation monitoring Monitor reaction progress (e.g., by TLC or HPLC) incubation->monitoring filtration Filter to remove immobilized enzyme monitoring->filtration extraction Solvent extraction to isolate the product filtration->extraction purification Purification by column chromatography extraction->purification analysis Characterize the final product (NMR, MS, chiral HPLC) purification->analysis G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start_acid (R)-5-Methoxy-3-methyl-5-oxopentanoic acid coupling_reagent Coupling Reagent (e.g., EDC/HOBt) start_acid->coupling_reagent Activation amine Amine (e.g., Benzylamine) product (R)-N-Benzyl-5-methoxy-3-methyl-5-oxopentanamide amine->product coupling_reagent->amine Nucleophilic Attack base Base (e.g., DIPEA) base->amine solvent Solvent (e.g., DMF) solvent->start_acid

Sources

reaction of 5-Methoxy-3-methyl-5-oxopentanoic acid with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amidation of 5-Methoxy-3-methyl-5-oxopentanoic Acid

Abstract

This technical guide details the protocols for the chemoselective reaction of This compound (also known as Monomethyl 3-methylglutarate) with primary and secondary amines. This reaction is a critical transformation in the synthesis of HMG-CoA reductase inhibitors (e.g., Rosuvastatin), GABA analogs (e.g., Pregabalin derivatives), and chiral building blocks. The guide focuses on preserving the methyl ester moiety while selectively activating the free carboxylic acid to form the corresponding amide. Strategies to avoid the common side reaction of glutarimide cyclization are emphasized.

Introduction & Chemical Context

This compound (CAS: 27151-65-1 or related chiral forms) is a desymmetrized derivative of 3-methylglutaric acid. It possesses two distinct carbonyl centers:

  • C-1 Carboxylic Acid: The target for amidation.

  • C-5 Methyl Ester: A semi-labile group that must remain intact during the initial coupling.

Key Challenges:

  • Chemoselectivity: Activating the C-1 acid without causing aminolysis of the C-5 ester.

  • Cyclization: The product (an amide-ester) is prone to base-catalyzed cyclization to form 3-methylglutarimide , especially at elevated temperatures or high pH.

  • Stereochemistry: If using chiral starting material (e.g., (R)-3-methylglutaric acid monomethyl ester), racemization at the C-3 position is unlikely, but harsh activation conditions should be avoided.

Reaction Mechanism & Pathway

The reaction proceeds via Nucleophilic Acyl Substitution. The carboxylic acid is converted into an activated electrophile (mixed anhydride or active ester), which is then attacked by the amine nucleophile.

Figure 1: Reaction Pathway and Competing Cyclization

ReactionPathway Start 5-Methoxy-3-methyl- 5-oxopentanoic acid Activation Activation (EDC or IBCF) Start->Activation  Coupling Agent   Intermediate Activated Species (O-Acylisourea / Mixed Anhydride) Activation->Intermediate Product Target Amide (Methyl ester intact) Intermediate->Product  Nucleophilic Attack   Amine Amine (R-NH2) Amine->Intermediate SideProduct 3-Methylglutarimide (Cyclic Imide) Product->SideProduct  Base/Heat (Cyclization)  

Caption: Pathway A (Green) leads to the desired linear amide-ester. Pathway B (Red) represents the unwanted cyclization to glutarimide, often triggered by excess base.

Experimental Protocols

Protocol A: Standard EDC/HOBt Coupling (High Chemoselectivity)

Recommended for research scale (mg to g) and valuable chiral amines.

Rationale: The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) forms an active ester intermediate that reacts rapidly with amines at room temperature, minimizing the risk of ester aminolysis or thermal cyclization.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Additive: HOBt (1.2 equiv) (or HOAt for sterically hindered amines)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In an oven-dried round-bottom flask, dissolve the acid (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the stirring solution at 0°C (ice bath). Stir for 15 minutes to allow active ester formation.

  • Amine Addition: Add the amine (1.1 equiv) followed by dropwise addition of DIPEA (2.5 equiv) .

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.5 equiv.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane) for disappearance of the starting acid.

  • Workup:

    • Dilute with excess DCM.

    • Wash sequentially with:

      • 1M HCl (or 5% Citric Acid) – removes unreacted amine/EDC.

      • Sat. NaHCO₃ – removes unreacted acid/HOBt.

      • Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (usually SiO₂, EtOAc/Hexanes gradient).

Protocol B: Mixed Anhydride Method (Scale-Up Compatible)

Recommended for larger scales (>10g) or when urea byproducts from EDC are difficult to remove.

Rationale: Isobutyl chloroformate (IBCF) forms a mixed anhydride. This method is fast and cost-effective but requires strict temperature control to prevent disproportionation.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Isobutyl chloroformate (IBCF) (1.05 equiv)

  • Base: N-Methylmorpholine (NMM) (1.1 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Anhydride Formation: Dissolve the acid (1.0 equiv) and NMM (1.1 equiv) in anhydrous THF under nitrogen. Cool to -15°C (salt/ice bath).

  • Activation: Add IBCF (1.05 equiv) dropwise, maintaining the temperature below -10°C. A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes.

  • Coupling: Add the amine (1.0 equiv) (dissolved in minimal THF if solid) dropwise.

  • Completion: Stir at -15°C for 1 hour, then allow to warm to 0°C.

  • Workup: Filter off the NMM·HCl salt. Concentrate the filtrate. Dissolve the residue in EtOAc and wash with 5% Citric Acid, Sat. NaHCO₃, and Brine.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Low Yield Ester AminolysisAvoid excess amine. Ensure temperature is kept low (0°C to RT). Do not use methanol as solvent.
Product is Cyclic (Imide) Base-catalyzed cyclizationReduce reaction time. Avoid strong bases (NaOH, KOH). Use DIPEA or NMM. Ensure workup is neutral/acidic.
Starting Material Remains Steric HindranceSwitch to stronger coupling agents like HATU or PyBOP (requires chromatography to remove phosphorus byproducts).
Racemization Over-activationAvoid pre-activation times >30 mins. Use HOBt/HOAt to suppress racemization.

Workflow Visualization

Figure 2: Purification & Isolation Logic

WorkupFlow RxnMix Crude Reaction Mixture (DCM or THF) AcidWash Acid Wash (1M HCl) Removes: Amines, EDC, Urea RxnMix->AcidWash BaseWash Base Wash (NaHCO3) Removes: Unreacted Acid, HOBt AcidWash->BaseWash Drying Dry (Na2SO4) & Concentrate BaseWash->Drying Analysis NMR / HPLC Analysis Drying->Analysis

Caption: Standard aqueous workup isolates the neutral amide-ester from ionic byproducts.

References

  • Rosuvastatin Synthesis: Konoike, T., & Araki, Y. (1994). Practical Synthesis of Chiral Synthons for the Preparation of HMG-CoA Reductase Inhibitors. Journal of Organic Chemistry, 59(25), 7849–7854. Link

  • Pregabalin Precursors: Hoekstra, M. S., et al. (1997). Chemical Development of CI-1008 (Pregabalin). Organic Process Research & Development, 1(1), 26–38. Link

  • General Amidation Protocols: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Glutarimide Formation: Kise, N., et al. (1995). Electroreductive intramolecular coupling of imides with aldehydes/ketones. Journal of Organic Chemistry, 60(12), 3980. Link

Sources

esterification protocols for 5-Methoxy-3-methyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification Protocols for 5-Methoxy-3-methyl-5-oxopentanoic Acid

Executive Summary

This guide details the synthetic protocols for This compound , a critical C6 dicarboxylic acid mono-ester. This molecule serves as a pivotal chiral building block for HMG-CoA reductase inhibitors (statins) and other polyketide-derived therapeutics.

The central challenge in synthesizing this molecule is selectivity . Starting from the symmetric 3-methylglutaric acid or its anhydride, the goal is to desymmetrize the molecule to form the mono-ester while strictly avoiding the formation of the dimethyl ester (diester) or retaining unreacted starting material.

This note presents two primary workflows:

  • Chemical Desymmetrization (Racemic): High-throughput synthesis for non-chiral applications.

  • Enzymatic Desymmetrization (Enantioselective): The gold-standard protocol for generating high-ee chiral intermediates using Lipase B from Candida antarctica (CAL-B).

Chemical Properties & Strategic Analysis

PropertySpecification
IUPAC Name This compound
Common Name Monomethyl 3-methylglutarate
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Precursor 3-Methylglutaric Anhydride (CAS 4160-82-1)
Critical Impurity Dimethyl 3-methylglutarate (Over-esterification)
Chirality C3 is a stereocenter.[1] The mono-ester is chiral; the anhydride precursor is achiral (prochiral/meso-form).
Mechanistic Insight: The Symmetry Challenge

The precursor, 3-methylglutaric anhydride, possesses a plane of symmetry. Chemical opening with methanol is driven by nucleophilic attack. Since both carbonyl carbons are chemically equivalent in the achiral environment of a standard flask, the product is a racemic mixture (50:50 R/S). To achieve enantioselectivity, the symmetry must be broken by a chiral catalyst (enzyme) that differentiates the two carbonyl faces based on steric fit within the active site.

Protocol A: Chemical Anhydride Opening (Racemic)

Objective: Rapid, high-yield synthesis of racemic monomethyl 3-methylglutarate. Application: Standard building block synthesis where chirality is introduced later or not required.

Reagents & Materials
  • Substrate: 3-Methylglutaric anhydride (1.0 eq)

  • Reagent: Methanol (anhydrous, 1.5 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Toluene (for scale-up)

Step-by-Step Methodology
  • Preparation: Charge a dry reaction vessel with 3-Methylglutaric anhydride (10 g, 78 mmol) and anhydrous DCM (100 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Catalyst Addition: Add DMAP (0.48 g, 3.9 mmol). Stir until dissolved.

  • Nucleophilic Attack: Add Methanol (4.75 mL, 117 mmol) dropwise over 20 minutes.

    • Note: The reaction is exothermic.[2] Maintain temperature

      
       using a water bath if necessary.
      
  • Reaction: Stir at room temperature (25°C) for 6–12 hours.

    • Monitor: TLC (50% EtOAc/Hexane) or GC-FID. Look for the disappearance of the anhydride peak.

  • Workup:

    • Concentrate the solvent in vacuo.

    • Dissolve residue in Et2O or EtOAc.[3]

    • Wash with 1M HCl (to remove DMAP) followed by Brine.

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: The crude oil is typically >95% pure. If necessary, purify via bulb-to-bulb distillation (bp 118–122°C at 3.5 mmHg) or flash chromatography.

Yield Expectation: 90–98% Selectivity: 100% Mono-ester (Stoichiometry controlled).

Protocol B: Enzymatic Desymmetrization (Chiral)

Objective: Synthesis of enantiomerically enriched (3R) or (3S)-monomethyl 3-methylglutarate. Application: Asymmetric synthesis of statin side-chains.

Reagents & Materials
  • Enzyme: Novozym 435 (Immobilized CAL-B).[5][6]

  • Solvent: MTBE (Methyl tert-butyl ether) – Critical for high ee.

  • Nucleophile: Methanol (1.0–2.0 eq).

  • Temperature: 0°C to 25°C (Lower temperature enhances enantioselectivity).

Step-by-Step Methodology
  • System Setup: In a clean, dry flask, dissolve 3-Methylglutaric anhydride (1.0 g) in anhydrous MTBE (20 mL).

    • Why MTBE? Ethers generally preserve the open conformation of the lipase active site better than hydrophilic solvents, enhancing activity and stereoselectivity.

  • Enzyme Loading: Add Novozym 435 (50–100 wt% relative to substrate).

    • Note: High enzyme loading is required because the reaction is heterogeneous.

  • Initiation: Add Methanol (1.5 eq) dropwise.

  • Incubation: Shake or stir gently (orbital shaker preferred to avoid grinding the immobilized beads) at 20–25°C for 24–48 hours.

  • Monitoring: Monitor Enantiomeric Excess (ee) via Chiral GC or HPLC.

    • Target: >90% ee.[1][7][8]

  • Termination: Filter off the enzyme beads (can be recycled).

  • Isolation: Evaporate the MTBE to obtain the chiral mono-ester.

Yield Expectation: 85–95% Enantiomeric Excess (ee): 90–96% (typically favoring the S-isomer depending on specific lipase variants).

Critical Process Parameters & Visualization

Experimental Workflow Diagram

G Start Start: 3-Methylglutaric Anhydride Decision Select Pathway Start->Decision Chem_Rxn Rxn: MeOH + DMAP (DCM, 25°C) Decision->Chem_Rxn Non-Chiral Target Enz_Rxn Rxn: MeOH + CAL-B (MTBE, 20°C) Decision->Enz_Rxn Chiral Target Chem_Workup Workup: Acid Wash (Remove DMAP) Chem_Rxn->Chem_Workup 6-12 hrs Racemic_Prod Product: Racemic Mono-Ester Chem_Workup->Racemic_Prod Enz_Filter Workup: Filter Enzyme (Recycle Beads) Enz_Rxn->Enz_Filter 24-48 hrs Chiral_Prod Product: Chiral (S) Mono-Ester (>90% ee) Enz_Filter->Chiral_Prod

Caption: Decision matrix for synthesizing racemic vs. chiral this compound.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Diester Formation Excess Methanol or Acid CatalysisStrictly limit MeOH to 1.1–1.5 eq. Avoid strong mineral acids (H2SO4); use DMAP or Enzyme.
Low Conversion Old/Wet AnhydrideStarting material may have hydrolyzed to diacid. Recrystallize anhydride or add dehydrating agent (DCC) before MeOH addition.
Low ee (Enzymatic) High Temperature or Wrong SolventMaintain T < 25°C. Switch solvent to Toluene or MTBE; avoid polar solvents like DMSO.
Enzyme Attrition Mechanical StirringUse an orbital shaker or overhead stirrer with a marine blade. Do not use magnetic stir bars which grind the beads.
Analytical Validation
  • NMR (1H, CDCl3): Look for the singlet methyl ester peak at ~3.6 ppm (3H) and the doublet methyl group at ~1.0 ppm (3H). The key validation is the integration ratio of Methyl-Ester vs. Methyl-Alkyl (1:1).

  • Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10).

References

  • Cason, J. (1963). β-Methylglutaric Anhydride.[1][2] Organic Syntheses, Coll. Vol. 4, p.630.

  • Luo, G. et al. (2014). Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis. Biotechnology and Bioprocess Engineering, 19, 449–455.[5]

  • Santacroce, V. et al. (2016).[9] Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 18, 5764-5768.[9]

  • PubChem. (2024). Compound Summary: Monomethyl 3-methylglutarate.[10]

Sources

Application Note: Chemoselective Reduction Strategies for 5-Methoxy-3-methyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reduction of 5-Methoxy-3-methyl-5-oxopentanoic acid. It details three distinct, field-proven protocols for achieving specific synthetic outcomes: exhaustive reduction to the corresponding diol, selective reduction of the carboxylic acid, and selective reduction of the methyl ester. The guide emphasizes the underlying chemical principles governing the selectivity of various hydride reducing agents, offering a robust framework for experimental design and execution.

Introduction and Strategic Overview

This compound, also known as monomethyl β-methylglutarate, is a valuable bifunctional building block in organic synthesis.[1] Its structure contains both a carboxylic acid and a methyl ester, functional groups whose differentiated reactivity can be exploited to generate a variety of useful downstream products. The reduction of this molecule can yield key intermediates such as 3-methylpentane-1,5-diol, a precursor for materials like polyurethanes, or selectively produced hydroxy-esters, which are versatile synthons for complex molecule synthesis.[2]

The central challenge and opportunity in the chemistry of this substrate lie in controlling the chemoselectivity of the reduction. The choice of reducing agent is paramount, as it dictates which functional group is reduced. This guide provides detailed protocols and the mechanistic rationale for three strategic transformations:

  • Exhaustive Reduction: Conversion of both carbonyls to yield 3-methylpentane-1,5-diol .

  • Carboxylic Acid-Selective Reduction: Preferential reduction of the acid to yield methyl 5-hydroxy-3-methylpentanoate .

  • Ester-Selective Reduction: Preferential reduction of the ester to yield 5-hydroxy-3-(hydroxymethyl)pentanoic acid .

This document is structured to empower the researcher not only to follow a protocol but to understand the causality behind each experimental step, ensuring reproducibility and facilitating troubleshooting.

The Principle of Chemoselectivity: A Mechanistic Rationale

The ability to target one functional group in the presence of another is governed by the inherent reactivity of the carbonyls and the nature of the hydride reagent.

  • Carboxylic Acids: These are generally less electrophilic than esters. However, strong, basic hydrides like Lithium Aluminum Hydride (LiAlH₄) first perform an acid-base reaction, deprotonating the carboxylic acid. This forms a carboxylate, which is highly unreactive towards further nucleophilic attack due to resonance stabilization.[3] A powerful reducing agent is required to overcome this. Borane (BH₃), in contrast, is an electrophilic reducing agent that preferentially forms an acyloxyborane intermediate with the carboxylic acid, activating it for reduction while leaving the less reactive ester untouched.[4][5]

  • Esters: The carbonyl carbon of an ester is more electrophilic than that of a carboxylate. Strong nucleophilic hydrides like LiAlH₄ readily reduce esters to primary alcohols.[6][7] Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters.[8][9] However, Lithium Borohydride (LiBH₄) exhibits enhanced reactivity towards esters, often attributed to the coordination of the hard Lewis acidic Li⁺ ion to the ester's carbonyl oxygen, which increases its electrophilicity.[5] This effect allows for the selective reduction of esters in the presence of carboxylic acids.[10]

The following diagram illustrates the strategic choices available for the reduction of the title compound.

G cluster_start Starting Material Start 5-Methoxy-3-methyl- 5-oxopentanoic acid R1 LiAlH₄ (Exhaustive) Start->R1 R2 BH₃•THF (Acid-Selective) Start->R2 R3 LiBH₄ (Ester-Selective) Start->R3 P1 3-methylpentane-1,5-diol R1->P1 P2 Methyl 5-hydroxy- 3-methylpentanoate R2->P2 P3 5-hydroxy-3-(hydroxymethyl)- pentanoic acid R3->P3

Caption: Strategic pathways for the reduction of this compound.

Experimental Protocols

Safety Precaution: All hydride reagents (LiAlH₄, BH₃•THF, LiBH₄) are highly reactive and moisture-sensitive. Reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. These reagents can react violently with water and protic solvents, evolving flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol 1: Exhaustive Reduction to 3-methylpentane-1,5-diol

This protocol utilizes the powerful, non-selective reducing agent Lithium Aluminum Hydride (LiAlH₄) to reduce both the carboxylic acid and the ester functionalities to their corresponding primary alcohols.[6][7]

Reaction Scheme: C₇H₁₂O₄ + LiAlH₄ → C₆H₁₄O₂

G cluster_main Start 5-Methoxy-3-methyl- 5-oxopentanoic acid Plus + Reagent LiAlH₄ (excess) Arrow —————> 1) THF, 0°C to reflux 2) H₃O⁺ workup Product 3-methylpentane-1,5-diol

Caption: Synthesis of 3-methylpentane-1,5-diol via LiAlH₄ reduction.

Materials & Equipment:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (N₂ or Ar line)

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (2.5 equivalents) in anhydrous THF (approx. 10 mL per gram of substrate). Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF (approx. 5 mL per gram). Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel. Control the addition rate to maintain the internal temperature below 10 °C. (Note: Vigorous H₂ evolution will occur initially).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by TLC or GC-MS (typically 4-12 hours).

  • Work-up (Fieser Method): [11] Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Isolation: Remove the ice bath and stir the resulting granular white precipitate vigorously for 30 minutes at room temperature. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the slurry through a pad of Celite®, washing the filter cake with additional THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield pure 3-methylpentane-1,5-diol.

Protocol 2: Selective Reduction of the Carboxylic Acid

This protocol employs Borane-Tetrahydrofuran complex (BH₃•THF), a reagent known for its high selectivity in reducing carboxylic acids in the presence of esters.[4][5]

Reaction Scheme: C₇H₁₂O₄ + BH₃•THF → C₇H₁₄O₃

G cluster_main Start 5-Methoxy-3-methyl- 5-oxopentanoic acid Plus + Reagent BH₃•THF Arrow —————> 1) THF, 0°C to RT 2) H₂O or MeOH quench Product Methyl 5-hydroxy- 3-methylpentanoate

Caption: Selective reduction of the carboxylic acid using BH₃•THF.

Materials & Equipment:

  • This compound

  • Borane-Tetrahydrofuran complex (BH₃•THF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware and inert atmosphere setup

Procedure:

  • Setup: To a flame-dried round-bottom flask under inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF (approx. 10 mL per gram).

  • Reagent Addition: Cool the solution to 0 °C. Add the 1M solution of BH₃•THF (approx. 1.5-2.0 equivalents) dropwise via syringe. (Note: H₂ evolution will occur).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.

  • Work-up: Cool the reaction back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Isolation: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude oil can be purified by silica gel column chromatography (ethyl acetate/hexane) to yield pure methyl 5-hydroxy-3-methylpentanoate.

Protocol 3: Selective Reduction of the Methyl Ester

This protocol uses Lithium Borohydride (LiBH₄), which selectively reduces esters over carboxylic acids.[5][10]

Reaction Scheme: C₇H₁₂O₄ + LiBH₄ → C₆H₁₂O₄

G cluster_main Start 5-Methoxy-3-methyl- 5-oxopentanoic acid Plus + Reagent LiBH₄ Arrow —————> 1) THF or Ether 2) Acidic workup Product 5-hydroxy-3-(hydroxymethyl)- pentanoic acid

Caption: Selective reduction of the methyl ester using LiBH₄.

Materials & Equipment:

  • This compound

  • Lithium Borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware and inert atmosphere setup

Procedure:

  • Setup: In a flame-dried flask under inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF (approx. 15 mL per gram).

  • Reagent Addition: Add solid LiBH₄ (1.5-2.0 equivalents) portion-wise at room temperature. (Note: LiBH₄ is less reactive than LiAlH₄, but caution is still required).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete as determined by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the mixture to 0 °C and carefully quench by the dropwise addition of 1M HCl until the pH is acidic (~pH 2-3) and gas evolution stops.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by chromatography or crystallization.

Summary of Protocols and Expected Outcomes

Protocol Reagent Stoichiometry (eq.) Key Conditions Selective Target Final Product Typical Yield
1Lithium Aluminum Hydride (LiAlH₄)2.50 °C to RefluxNone (Exhaustive)3-methylpentane-1,5-diol80-95%
2Borane-THF Complex (BH₃•THF)1.5 - 2.00 °C to RTCarboxylic AcidMethyl 5-hydroxy-3-methylpentanoate75-90%
3Lithium Borohydride (LiBH₄)1.5 - 2.0RT to 40 °CMethyl Ester5-hydroxy-3-(hydroxymethyl)pentanoic acid70-85%

References

  • Vertex AI Search Result. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Reddit r/OrganicChemistry. (2024). Selective reduction of carboxylic acid over ester. [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids. [Link]

  • Myers, A. G. Research Group. Chem 115 - Reduction. Harvard University. [Link]

  • Google Patents. (1976). Production of 3-methylpentane-1,5-diol.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • BYJU'S. Lithium aluminium hydride. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • ChemBK. This compound. [Link]

  • A Quick Guide to Reductions in Organic Chemistry. [Link]

Sources

derivatization of 5-Methoxy-3-methyl-5-oxopentanoic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

5-Methoxy-3-methyl-5-oxopentanoic acid , commonly known as Monomethyl 3-methylglutarate (3-MGA-ME) , is a critical metabolic intermediate often overlooked in standard organic acid panels. Structurally, it represents the half-esterified form of 3-methylglutaric acid (3-MGA) , a hallmark biomarker for 3-Hydroxy-3-methylglutaric aciduria (HMG-CoA lyase deficiency) and disorders of leucine catabolism.

While 3-MGA is the primary diagnostic marker, the detection of its monomethyl ester in biological fluids (urine, plasma) often indicates either specific enzymatic bottlenecks or, more commonly, sample preparation artifacts where acidic methanol extraction protocols inadvertently esterify the native dicarboxylic acid.

This Application Note provides a rigorous, self-validating protocol for the derivatization and quantification of 3-MGA-ME. Unlike standard methylation protocols (which convert everything to the diester), this guide focuses on Silylation (BSTFA/TMCS) to preserve the unique identity of the mono-ester, allowing researchers to distinguish between the native free acid, the mono-ester, and the di-ester forms.

Chemical Logic & Derivatization Strategy

The analyte contains two distinct functional groups requiring attention:

  • C1-Carboxylic Acid (Free): Polar, non-volatile, requires derivatization.

  • C5-Methyl Ester (Fixed): Already "capped" and volatile.

Why Silylation? Attempting to use Diazomethane or BF3-Methanol would methylate the C1-acid, converting the target into Dimethyl 3-methylglutarate . This renders it indistinguishable from the native diester or fully methylated 3-MGA. By using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , we selectively target the free C1-carboxyl group and any hydroxyls, converting the analyte into Methyl, Trimethylsilyl 3-methylglutarate .

  • Mass Shift: The replacement of active Hydrogen (H, 1 Da) with a Trimethylsilyl group (TMS, 73 Da) results in a net mass increase of +72 Da .

  • Diagnostic Ions: The TMS ester typically yields a strong [M-15]+ peak (loss of methyl from silicon) and a characteristic m/z 73 (TMS group).

Experimental Protocol: GC-MS Profiling

Reagents & Materials[1][2][3][4]
  • Analyte Standard: this compound (Custom synthesis or high-purity fraction).

  • Derivatization Agent: BSTFA + 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst.

  • Solvents: Ethyl Acetate (Anhydrous), Pyridine (Anhydrous).

  • Internal Standard (IS): Tropic acid or 3,3-Dimethylglutaric acid (structurally similar but chromatographically distinct).

Sample Preparation (Urine/Plasma)

Critical Insight: Avoid Methanol during extraction to prevent transesterification.

  • Acidification: Aliquot 100 µL of bio-fluid. Add 10 µL of Internal Standard (1 mg/mL). Acidify to pH < 2 using 5N HCl.

  • Extraction: Add 400 µL Ethyl Acetate . Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Drying: Transfer the upper organic layer to a glass vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Ensure complete dryness; moisture destroys silylation reagents.

Derivatization Reaction
  • Reconstitution: To the dried residue, add 50 µL of Anhydrous Pyridine .

  • Silylation: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap). Incubate at 60°C for 30 minutes .

    • Why 60°C? Steric hindrance around the C3-methyl group can slow down reaction kinetics at room temperature. Heat ensures quantitative conversion.

  • Cooling: Allow to cool to room temperature. Inject directly or dilute with Hexane if signal is too high.

GC-MS Parameters
ParameterSetting
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Inlet Temp 250°C, Splitless mode (1 min purge)
Oven Program 70°C (hold 2 min) → 10°C/min → 300°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range m/z 50–550

Structural Validation & Pathway Visualization

The following diagram illustrates the extraction logic and the specific chemical transformation. Note the "Artifact Check" loop, which is critical for data integrity.

G Sample Biological Sample (Urine/Plasma) Acid Acidification (pH < 2) Caution: No MeOH Sample->Acid Extract Ethyl Acetate Extraction Acid->Extract Protonate Acids Artifact Artifact Warning: Did you use Methanol? Acid->Artifact Dry N2 Evaporation (Remove Water) Extract->Dry Deriv Derivatization (BSTFA + 1% TMCS, 60°C) Dry->Deriv Product Derivative: Methyl, TMS 3-methylglutarate (R-COO-TMS) Deriv->Product Silylation Native Analyte: This compound (R-COOH) Native->Deriv Input Structure GCMS GC-MS Analysis (EI Source) Product->GCMS Data Data Interpretation: Distinguish Mono-Ester vs Di-Acid GCMS->Data Artifact->Data False Positive for Mono-Ester

Caption: Workflow for the selective silylation of this compound, highlighting the critical artifact checkpoint.

Results Interpretation & Quality Control

Identification Criteria
  • Retention Time (RT): The Methyl-TMS derivative will elute earlier than the Di-TMS derivative of the parent acid (3-MGA) due to the lower polarity of the methyl ester group compared to a second TMS ester.

  • Mass Spectrum: Look for the molecular ion (

    
    ) or the specific fragment 
    
    
    
    .
    • MW of this compound: 160.17 g/mol .[1][2][3]

    • Added TMS group: +72 Da.

    • Derivative MW: 232.17 Da.

    • Target Ion: m/z 217 (

      
      ).
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Peak Detected Wet sample (Hydrolysis of BSTFA)Ensure drying step is absolute; use azeotropic drying with methylene chloride.
Peak Tailing Active sites in GC linerReplace liner; silanize glass wool.
Presence of Di-Ester Sample contained MethanolSwitch to Ethyl Acetate/Ether extraction; remove all alcohols from prep.
Low Yield Incomplete reactionIncrease incubation time to 60 min; ensure Pyridine is anhydrous.

References

  • Jones, P. M., & Bennett, M. J. (2019). 3-Methylglutaric acid in energy metabolism. Clinical Chimica Acta. Retrieved from [Link]

  • Chalmers, R. A., & Lawson, A. M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.
  • PubChem Compound Summary. (2023). This compound (CID 317555).[3][4] Retrieved from [Link]

Sources

5-Methoxy-3-methyl-5-oxopentanoic acid in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Leveraging 5-Methoxy-3-methyl-5-oxopentanoic Acid in Asymmetric Synthesis

Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists. Context: Chiral Building Blocks & Desymmetrization Strategies.

Executive Summary: The "Janus" Synthon

This compound (commonly Monomethyl 3-methylglutarate ) acts as a pivotal "Janus" intermediate in organic synthesis. Its structure—containing a free carboxylic acid at one terminus and a methyl ester at the other, separated by a chiral (or prochiral) 3-methyl center—allows for highly selective, divergent chemical modifications.

For drug developers, this molecule is not merely a reagent; it is the gateway to enantiopure β-substituted GABA analogs (including the structural family of Pregabalin and Gabapentin ), chiral lactones, and complex terpenoids. The core utility lies in the desymmetrization of 3-methylglutaric anhydride , where the generation of this mono-ester establishes the stereochemical identity of the final bioactive target.

Strategic Analysis: The Power of Desymmetrization

The synthesis of bioactive molecules often requires the creation of a chiral center at the β-position of a carbon chain. 3-Methylglutaric anhydride is a meso-compound (achiral). By opening this anhydride with methanol in the presence of a chiral catalyst (enzyme or organocatalyst), one generates this compound with high enantiomeric excess (ee).

Mechanism of Action:

  • Prochiral Recognition: The catalyst distinguishes between the pro-S and pro-R carbonyl carbons of the anhydride.

  • Nucleophilic Attack: Methanol attacks the preferred carbonyl, opening the ring.

  • Result: A mono-ester with a defined stereocenter at C3.

This process transforms a cheap, symmetric starting material into a high-value chiral synthon.

Core Application 1: Enzymatic Desymmetrization Protocol

Objective: Synthesis of (3S)-5-methoxy-3-methyl-5-oxopentanoic acid (Monomethyl (3S)-3-methylglutarate) with >95% ee. Relevance: This is the industry-standard first step for synthesizing (S)-3-methyl-GABA and related anticonvulsants.

Experimental Workflow

Reagents:

  • Substrate: 3-Methylglutaric anhydride (100 mM).

  • Nucleophile: Methanol (anhydrous, 2–5 equivalents).

  • Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[1]

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (hydrophobic solvents enhance enzyme stability).

Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-methylglutaric anhydride (1.28 g, 10 mmol) in anhydrous MTBE (100 mL).

  • Initiation: Add Methanol (0.81 mL, 20 mmol) followed by Novozym 435 (100 mg/mmol substrate).

  • Incubation: Stir the suspension at 25°C (room temperature) at 200 rpm. Note: Higher temperatures increase rate but may erode enantioselectivity.

  • Monitoring: Monitor reaction progress via TLC (hexane:EtOAc 1:1) or GC-FID. The anhydride peak will disappear, replaced by the mono-ester. Typical reaction time: 24–48 hours.

  • Work-up: Filter off the immobilized enzyme (the enzyme can be washed with MTBE and reused up to 5 cycles).

  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically pure enough for subsequent steps. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Yield: 90–99% Enantiomeric Excess (ee): >94% (S-isomer preference with CAL-B).

Pathway Visualization

Desymmetrization Anhydride 3-Methylglutaric Anhydride (Meso) Transition Enzyme-Substrate Complex (CAL-B) Anhydride->Transition + MeOH MTBE, 25°C Product (3S)-5-Methoxy-3-methyl- 5-oxopentanoic acid (Chiral Mono-ester) Transition->Product Major Path (Fast) Byproduct Minor (R)-Isomer (<5%) Transition->Byproduct Minor Path (Slow)

Figure 1: Enzymatic desymmetrization pathway converting the achiral anhydride to the chiral mono-ester.

Core Application 2: Synthesis of Bioactive GABA Analogs

Objective: Conversion of the mono-ester into (S)-3-Methyl-GABA (an analog of Pregabalin). Scientific Logic: The mono-ester possesses two distinct carbonyls.[2] The free acid can be selectively targeted for a Curtius Rearrangement to install the amine functionality, while the ester remains intact (to be hydrolyzed later). This regioselectivity is impossible with the diester or diacid.

Experimental Workflow

Step 1: Acyl Azide Formation

  • Dissolve (3S)-5-methoxy-3-methyl-5-oxopentanoic acid (1.6 g, 10 mmol) in Acetone (30 mL).

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Add Ethyl Chloroformate (1.2 eq) dropwise. Stir for 30 min to form the mixed anhydride.

  • Add Sodium Azide (NaN3, 1.5 eq) as an aqueous solution. Stir at 0°C for 1 hour.

  • Caution: Work up carefully. Extract with Toluene.[1] Do not concentrate acyl azides to dryness due to explosion risk. Keep in solution.

Step 2: Curtius Rearrangement to Isocyanate

  • Heat the Toluene solution of the acyl azide to 80°C.

  • Evolution of N2 gas indicates the rearrangement to the Isocyanate intermediate. Stir until gas evolution ceases (~1–2 hours).

Step 3: Hydrolysis to Amino Acid

  • Add 6N HCl (aq) directly to the isocyanate solution and reflux for 4 hours.

    • Mechanism:[3][4][5][6] The isocyanate hydrolyzes to the amine; the methyl ester hydrolyzes to the acid.

  • Cool and concentrate to dryness.

  • Recrystallize from iPrOH/Water to obtain (S)-3-Methyl-GABA hydrochloride .

Data Summary Table: Comparative Efficiency

MethodStarting MaterialKey IntermediateFinal YieldChiral Purity (ee)
Enzymatic Route 3-Methylglutaric AnhydrideMono-methyl ester 85% >98%
Classical ResolutionRacemic 3-Methylglutaric acidDiastereomeric Salt35%~90%
Prochiral Diester HydrolysisDimethyl 3-methylglutarateMono-methyl ester75%85-92%
Pathway Visualization

GABA_Synthesis MonoEster (3S)-5-Methoxy-3-methyl- 5-oxopentanoic acid MixedAnh Mixed Anhydride MonoEster->MixedAnh ClCOOEt Et3N, 0°C AcylAzide Acyl Azide (-CON3) MixedAnh->AcylAzide NaN3 Isocyanate Isocyanate (-N=C=O) AcylAzide->Isocyanate Heat (80°C) -N2 (Curtius) FinalProduct (S)-3-Methyl-GABA (Bioactive Target) Isocyanate->FinalProduct HCl / H2O Reflux (Hydrolysis)

Figure 2: Chemo-selective conversion of the mono-ester to the bioactive amino acid via Curtius Rearrangement.[7]

Application 3: Chemoselective Reduction to Chiral Lactones

The mono-ester is also a precursor for (S)-3-methylvalerolactone , a common motif in pheromones and flavor compounds.

Protocol Logic: Use Borane-Dimethyl Sulfide (BH3·DMS) to selectively reduce the carboxylic acid to an alcohol in the presence of the ester. Spontaneous cyclization follows.

  • Reduction: Treat the mono-ester (1 eq) with BH3·DMS (1.5 eq) in THF at 0°C -> RT.

  • Intermediate: This yields Methyl 5-hydroxy-3-methylpentanoate.

  • Cyclization: Acid-catalyzed cyclization (pTSA, Toluene, reflux) yields the lactone.

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • Lupine Publishers. Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. (2018). Link

  • Thieme Connect. Enantioselective Desymmetrization of meso-Glutaric Anhydrides. Synfacts. Link

  • National Institutes of Health (NIH). 3-Methylglutaric acid in energy metabolism. PMC. Link

  • ResearchGate. Development of a new synthesis approach for S-pregabalin. (2019).[3] Link

Sources

Application Note: Structural Elucidation and Purity Assessment of 5-Methoxy-3-methyl-5-oxopentanoic Acid via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-Methoxy-3-methyl-5-oxopentanoic acid (also known as Monomethyl 3-methylglutarate, CAS: 27151-65-1) is a critical intermediate in the synthesis of pharmaceutical agents, including statins, and a relevant metabolite in organic aciduria research. Structurally, it is a desymmetrized derivative of 3-methylglutaric acid, possessing one free carboxylic acid and one methyl ester.

The primary analytical challenge lies in distinguishing this mono-ester from its symmetric precursors (3-methylglutaric acid) and over-reaction byproducts (dimethyl 3-methylglutarate). Furthermore, because the molecule possesses a chiral center at C3, establishing the integrity of the backbone signals is essential.

This protocol details a self-validating NMR workflow to confirm the regiochemistry (mono-ester vs. di-ester/di-acid) and purity of the compound using 1H, 13C, and 2D HMBC spectroscopy.

Structural Analysis Strategy

Unlike its symmetric parent (3-methylglutaric acid), this compound lacks a plane of symmetry. This results in distinct chemical environments for the methylene protons flanking the central methine.

Critical Quality Attributes (CQAs) for NMR:

  • Stoichiometry: The integration ratio of the methoxy singlet (

    
    ) to the backbone methyl doublet (
    
    
    
    ) must be exactly 1:1 (3H:3H).
  • End-Group Differentiation: Resolution of the ester carbonyl from the acid carbonyl in 13C NMR.

  • Connectivity: HMBC correlation linking the methoxy protons to only one carbonyl carbon.

Visualization: Structural Connectivity & Logic[1]

G Substrate Unknown Sample H1_NMR 1H NMR (Quantitation) Substrate->H1_NMR Dissolve in CDCl3 C13_NMR 13C NMR (Carbonyl Count) H1_NMR->C13_NMR If 3:3 Ratio HMBC 2D HMBC (Ester Linkage) C13_NMR->HMBC If 2 Carbonyls Decision Purity/Structure Confirmed? HMBC->Decision Verify Correlations Decision->Substrate No (Repurify) Report Release Lot Decision->Report Yes

Figure 1: Analytical workflow for the structural verification of this compound.

Materials and Methods

Reagents
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
    • Rationale:

      
       is preferred over 
      
      
      
      for this lipophilic ester. It minimizes viscosity-broadening and allows clear observation of the carboxylic acid proton (often broad but visible >10 ppm).
  • Tube: 5mm High-Precision NMR tubes (Class A).

Sample Preparation
  • 1H NMR: Dissolve 10–15 mg of sample in 600 µL

    
    .
    
  • 13C / 2D NMR: Dissolve 40–60 mg of sample in 600 µL

    
     to ensure adequate signal-to-noise ratio (S/N) for quaternary carbons.
    
  • Filtration: Filter through a glass wool plug if any particulate matter is visible to prevent magnetic field inhomogeneity.

Experimental Protocols

Protocol A: 1H NMR (Quantitative & Structural)

Objective: Verify the presence of the methoxy group and the integrity of the alkyl backbone.

Instrument Parameters:

  • Frequency: 400 MHz or higher.

  • Pulse Sequence: Standard single pulse (zg30).

  • Relaxation Delay (D1):

    
     seconds. Crucial: The methoxy protons and methyl protons may have different T1 relaxation times. A long D1 ensures accurate integration ratios (3:3).
    
  • Scans (NS): 16–32.

  • Temperature: 298 K.

Data Interpretation:

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.0 – 12.0 Broad Singlet1H–COOH Confirms free acid. Disappears on

shake.
3.67 Singlet3H–OCH

Diagnostic for methyl ester.
2.35 – 2.55 Multiplet1H–CHMethine backbone.
2.20 – 2.45 Multiplet4H–CH

Methylene protons (

to carbonyls).
0.98 – 1.05 Doublet (

Hz)
3H–CH

Backbone methyl group.

Note: The methylene protons at C2 and C4 are diastereotopic due to the C3 chiral center, often appearing as complex overlapping multiplets rather than clean triplets/doublets.

Protocol B: 13C{1H} NMR (Carbonyl Differentiation)

Objective: Distinguish the ester carbonyl from the acid carbonyl.

Instrument Parameters:

  • Pulse Sequence: Power-gated decoupling (zgpg30).

  • Scans (NS):

    
     (Carbonyls have long T1 and no NOE enhancement).
    
  • Spectral Width: 0 – 220 ppm.

Data Interpretation:

Chemical Shift (

, ppm)
Carbon TypeAssignment
176.0 – 178.0 Quaternary (C=O)Acid Carbonyl (–C OOH)
172.0 – 173.0 Quaternary (C=O)Ester Carbonyl (–C OOMe)
51.5 Primary (

)
Methoxy Carbon (–OC H

)
40.0 – 41.5 Secondary (

)
Methylene Carbons (C2, C4)
27.5 Tertiary (

)
Methine Carbon (C3)
19.5 Primary (

)
Backbone Methyl (–C H

)

Self-Validation: If only one carbonyl peak is observed around 175 ppm, the sample has hydrolyzed to the di-acid or is the symmetric anhydride. If only one peak is at 172 ppm, it may be the di-ester.

Protocol C: 2D HMBC (The "E-E-A-T" Confirmation)

Objective: Prove the regiochemistry. The methoxy protons must correlate to the ester carbonyl, while the acid carbonyl should show correlations only to the backbone methylene protons.

Instrument Parameters:

  • Sequence: Gradient-selected HMBC (hmbcgpndqf).

  • Optimization: Long-range coupling constant (

    
    ) set to 8 Hz.
    

Diagnostic Correlations:

  • Cross-peak 1:

    
     3.67 (OMe) 
    
    
    
    
    
    172.5 (Ester C=O).
  • Absence:

    
     3.67 (OMe) should NOT  correlate to 
    
    
    
    177.0 (Acid C=O).

Troubleshooting & Common Pitfalls

Water Interference

The carboxylic acid proton can exchange with residual water in


, leading to a broadened or shifted peak.
  • Solution: Use fresh ampoules of

    
     stored over molecular sieves. If the acid peak is invisible, run a drop of the sample in DMSO-
    
    
    
    , where the acid proton will appear sharp around 12.0 ppm due to hydrogen bonding with the solvent.
Concentration Effects

Carboxylic acid chemical shifts are concentration-dependent due to dimerization.

  • Observation: At high concentrations (>50 mg/mL), the acid proton shifts downfield (towards 12 ppm). At low concentrations, it may shift upfield. This is normal behavior, not an impurity.

Symmetry Confusion

If the sample is actually the symmetric di-ester (Dimethyl 3-methylglutarate), the 1H NMR will show a 6:3 ratio (OMe:Me) instead of 3:3.

  • Check: Always normalize the backbone methyl doublet to 3.00. The OMe singlet must integrate to 3.00

    
     0.1.
    

Diagrammatic Summary of Correlations

ChemicalStructure cluster_legend Legend OMe_H OMe Protons (3.67 ppm) Ester_C Ester C=O (172.5 ppm) OMe_H->Ester_C Strong HMBC (3J) Acid_C Acid C=O (177.5 ppm) Backbone_H CH2 Protons (2.4 ppm) Backbone_H->Ester_C HMBC (2J/3J) Backbone_H->Acid_C HMBC (2J/3J) Desc Solid Line: Definitive Ester Linkage Dashed Line: Backbone Connectivity

Figure 2: Key HMBC correlations distinguishing the ester moiety from the free acid.

References

  • Sigma-Aldrich. this compound Product Analysis.[1]

  • ChemicalBook. Monomethyl 3-methylglutarate NMR Spectral Data.

  • National Institutes of Health (NIH). 3-Methylglutaric acid in energy metabolism. PubMed Central.

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds. Springer, 2009. (Standard Reference for Chemical Shifts).
  • Reich, H. J. Structure Determination Using Spectroscopic Methods.[2] University of Wisconsin-Madison.

Sources

Application Note: High-Throughput Quantitative Analysis of 5-Methoxy-3-methyl-5-oxopentanoic acid using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 5-Methoxy-3-methyl-5-oxopentanoic acid in various sample matrices. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in negative electrospray ionization mode. A detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection is provided. The method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this dicarboxylic acid monoester.

Introduction

This compound is a dicarboxylic acid monoester with potential relevance in metabolic studies and as a building block in organic synthesis. Accurate and sensitive quantification of such polar analytes can be challenging. This note describes a direct injection LC-MS/MS method that offers high selectivity and sensitivity without the need for derivatization, thereby simplifying the sample preparation workflow. The methodology is based on the inherent acidic nature of the molecule, which allows for efficient deprotonation and subsequent fragmentation analysis.

Chemical Properties of the Analyte

PropertyValueReference
Molecular Formula C7H12O4[1][2][3]
Molecular Weight 160.17 g/mol [1][2][3]
Exact Mass 160.0736 Da[1][3]
Structure
Figure 1: Chemical structure of this compound.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Protein Precipitation & Solvent Extraction Sample->Extraction Add Acetonitrile Evaporation Evaporation & Reconstitution Extraction->Evaporation Supernatant LC Liquid Chromatography (Reversed-Phase) Evaporation->LC Inject MS Tandem Mass Spectrometry (ESI Negative Mode) LC->MS Eluent Quantification Quantification (MRM) MS->Quantification Mass Spectra Reporting Reporting Quantification->Reporting Concentration Data

Caption: A schematic of the analytical workflow from sample preparation to data analysis.

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar dicarboxylic acid monoester)

Sample Preparation Protocol
  • Standard and Quality Control (QC) Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Serially dilute the stock solution to prepare calibration standards and QC samples at appropriate concentrations.

  • Biological Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters
ParameterCondition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
9.0

Rationale for Chromatographic Conditions: A C18 column is a standard choice for reversed-phase chromatography, suitable for retaining moderately polar compounds like the target analyte. The use of a formic acid modifier in the mobile phase is crucial for good peak shape and for promoting ionization in the mass spectrometer. A gradient elution ensures efficient separation from potential matrix interferences and timely elution of the analyte.

Mass Spectrometry Parameters
ParameterSetting
Mass Spectrometer Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Rationale for MS Conditions: Negative ESI mode is selected due to the presence of the carboxylic acid group, which readily deprotonates to form the [M-H]⁻ ion. A triple quadrupole mass spectrometer operating in MRM mode provides high selectivity and sensitivity for quantification.

Results and Discussion

Ionization and Fragmentation

In negative ESI mode, this compound is expected to form the deprotonated molecule [M-H]⁻ at an m/z of 159.07.

Collision-induced dissociation (CID) of the precursor ion is predicted to result in two primary fragmentation pathways, as is characteristic for deprotonated dicarboxylic acid monoesters.[4][5]

  • Loss of Methanol: The loss of the methanol molecule from the ester group, resulting in a product ion at m/z 127.05.

  • Decarboxylation: The neutral loss of carbon dioxide (CO₂) from the carboxylic acid moiety, yielding a product ion at m/z 115.08.

Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M-H]⁻ m/z 159.07 Fragment1 Loss of Methanol [M-H-CH₃OH]⁻ m/z 127.05 Precursor->Fragment1 CID Fragment2 Decarboxylation [M-H-CO₂]⁻ m/z 115.08 Precursor->Fragment2 CID

Caption: Predicted fragmentation pathways of deprotonated this compound.

Multiple Reaction Monitoring (MRM) Transitions

Based on the predicted fragmentation, the following MRM transitions can be used for quantification and confirmation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition Type
This compound159.1127.1Quantifier
This compound159.1115.1Qualifier
Internal StandardTo be determinedTo be determined-

Note: The collision energy for each transition should be optimized to achieve the maximum signal intensity. A starting collision energy of -15 to -25 eV is recommended for initial experiments.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The described method is sensitive, selective, and high-throughput, making it well-suited for a variety of research and development applications. The direct analysis in negative ESI mode simplifies sample preparation and reduces the potential for analytical variability.

References

  • This compound | CAS#:27151-65-1 | Chemsrc. Available at: [Link]

  • This compound - ChemBK. Available at: [Link]

  • This compound | C7H12O4 | CID 317555 - PubChem. Available at: [Link]

  • Grossert, J. S., et al. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 78(8), 1161-1172. Available at: [Link]

  • Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. ResearchGate. Available at: [Link]

  • Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002. Available at: [Link]

  • Han, J., & Lin, K. (2015). A concise review of liquid chromatography-mass spectrometry-based quantification methods for short chain fatty acids as endogenous biomarkers. Journal of Chromatography B, 1002, 1-8. Available at: [Link]

Sources

Advanced Analytical Protocols for 5-Methoxy-3-methyl-5-oxopentanoic Acid (MOMOPA)

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Application Note & Technical Guide Target Audience: Analytical Chemists, Process Development Scientists, QC Managers Subject: Method Development, Validation, and Troubleshooting for Monomethyl 3-Methylglutarate

Executive Summary & Molecule Profile

5-Methoxy-3-methyl-5-oxopentanoic acid (also known as Monomethyl 3-methylglutarate or MOMOPA ) is a critical C6 dicarboxylic acid derivative. It serves as a versatile chiral building block in the synthesis of complex pharmaceutical intermediates (including glutarimide antibiotics) and fragrance compounds (e.g., Musk Ketone).

Analyzing MOMOPA presents distinct challenges due to its amphiphilic nature (containing both a hydrophobic methyl ester and a hydrophilic carboxylic acid) and lack of strong chromophores , rendering standard UV detection at 254 nm ineffective.

Chemical Profile
PropertySpecification
CAS Number 27151-65-1
Molecular Formula

Molecular Weight 160.17 g/mol
pKa (Predicted) ~4.5 (Carboxylic Acid)
Solubility Soluble in Methanol, Acetonitrile, Water (pH dependent)
Chirality One chiral center at C3.[1] (S)- and (R)- enantiomers exist.

Analytical Strategy & Decision Matrix

The selection of an analytical method depends on the sample matrix and sensitivity requirements. The following decision matrix outlines the optimal approach for common scenarios.

AnalyticalStrategy Start Sample Type Bulk Bulk Material / Process Control Start->Bulk Trace Trace Impurity / Bioanalysis Start->Trace Chiral Enantiomeric Purity Start->Chiral HPLC_UV Method A: HPLC-UV (210 nm) (Robust, Low Cost) Bulk->HPLC_UV Standard HPLC_CAD Method B: HPLC-CAD/RI (Universal Detection) Bulk->HPLC_CAD If UV noise high LC_MS Method C: LC-MS/MS (ESI-) (High Sensitivity) Trace->LC_MS Aqueous Matrix GC_MS Method D: GC-MS (Derivatization Req.) Trace->GC_MS Volatile Matrix Chiral_LC Method E: Chiral LC (Amylose/Cellulose) Chiral->Chiral_LC

Figure 1: Analytical Method Selection Matrix for MOMOPA based on sensitivity and specificity needs.

Method A: High-Throughput HPLC-UV (Process Control)

Objective: Routine quantification of MOMOPA in reaction mixtures with >98% purity. Principle: Reverse-phase chromatography using "Ion Suppression" to retain the free acid form.

Protocol

1. Column Selection: Use a column capable of retaining polar organic acids. Standard C18 can suffer from "dewetting" in high aqueous phases.

  • Recommended: Agilent Zorbax SB-Aq or SIELC Newcrom BH (Mixed-mode).

  • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

2. Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water. (Low pH ~2.0 ensures the acid is protonated/neutral).
    
  • Solvent B: Acetonitrile (MeCN).[2]

3. Gradient Profile:

Time (min) % A % B Flow Rate (mL/min)
0.0 95 5 1.0
5.0 95 5 1.0
15.0 40 60 1.0
18.0 40 60 1.0
18.1 95 5 1.0

| 23.0 | 95 | 5 | 1.0 |

4. Detection:

  • Wavelength: 210 nm (Critical: MOMOPA relies on the carbonyl

    
     transition).
    
  • Reference: 360 nm (to subtract baseline drift).

5. Sample Preparation:

  • Dilute sample to 1.0 mg/mL in Mobile Phase A.

  • Filter through 0.22 µm PTFE filter.

Expert Insight:

At pH > 4.5, MOMOPA ionizes to its carboxylate form, losing retention on C18 columns and eluting in the void volume. Maintaining pH < 2.5 is non-negotiable for reproducible retention times [1].

Method C: LC-MS/MS (Trace Analysis)

Objective: Quantifying MOMOPA at ng/mL levels in biological fluids or cleaning validation swabs. Principle: Negative Electrospray Ionization (ESI-) targeting the deprotonated carboxylate ion


.
Protocol

1. Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

2. Mobile Phase (MS Compatible):

  • Note: Phosphoric acid is non-volatile and ruins MS sources. Use Formic Acid or Ammonium Acetate.

  • Solvent A: 5 mM Ammonium Acetate in Water (pH ~6.5).

  • Solvent B: Acetonitrile.[2]

3. MS Source Parameters (ESI Negative):

  • Ion Spray Voltage: -4500 V

  • Temperature: 450°C

  • Curtain Gas: 30 psi

  • Precursor Ion: 159.1 m/z (

    
    )
    
  • Product Ions (MRM):

    • Quantifier: 127.1 m/z (Loss of Methanol

      
      )
      
    • Qualifier: 59.0 m/z (Acetate fragment)

4. Linearity & Limit of Detection (LOD):

  • Linear Range: 5 ng/mL – 1000 ng/mL.

  • LOD: ~1 ng/mL.

Expert Insight:

Using Ammonium Acetate (pH 6.5) promotes the ionization of the carboxylic acid (


) before it enters the source, significantly enhancing sensitivity compared to acidic mobile phases in negative mode [2].

Method D: GC-MS (Orthogonal Validation)

Objective: Confirmation of structure and analysis in complex organic matrices where LC matrix effects are high. Challenge: MOMOPA is not volatile enough for direct GC analysis due to hydrogen bonding of the carboxylic acid. Solution: Derivatization to the Dimethyl 3-methylglutarate diester.

Derivatization Protocol (BF3-Methanol)
  • Aliquot: Take 10 mg of sample into a reaction vial.

  • Reagent: Add 1 mL of

    
     in Methanol.
    
  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • Extraction:

    • Cool to room temperature.

    • Add 1 mL n-Hexane and 1 mL Saturated NaCl solution.

    • Vortex for 1 minute.

    • Collect the top Hexane layer (contains the diester).

  • Injection: Inject 1 µL into GC-MS (Split 1:20).

GC Parameters[4][5][6][7][8]
  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program:

    • 50°C (hold 1 min)

    • Ramp 15°C/min to 250°C

    • Hold 5 min.

  • Detection: EI Source (70 eV). Look for m/z 174 (Molecular Ion of diester) and m/z 143 (Loss of

    
    ).
    

Derivatization Reactant MOMOPA (Mono-Ester) Intermediate Transition State Reactant->Intermediate 60°C, 30 min Reagent BF3 / MeOH (Methylating Agent) Reagent->Intermediate Product Dimethyl 3-methylglutarate (Diester - Volatile) Intermediate->Product - H2O

Figure 2: Derivatization pathway converting MOMOPA to its volatile diester form for GC analysis.

Method E: Chiral Separation (Enantiomeric Purity)

Objective: Determining the Enantiomeric Excess (ee%) of (S)-MOMOPA vs (R)-MOMOPA. Criticality: Essential if the molecule is a precursor for chiral drugs like Pregabalin analogues.

Protocol

1. Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives). 2. Mobile Phase (Normal Phase):

  • n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Note: TFA is required to suppress the ionization of the carboxylic acid and prevent peak tailing on the chiral selector. 3. Flow Rate: 0.5 - 1.0 mL/min. 4. Temperature: 25°C. 5. Detection: UV at 210 nm.

Validation Criteria:

  • Resolution (

    
    ):  Must be > 1.5 between enantiomers.
    
  • Tailing Factor: < 1.5 (Adjust TFA concentration if tailing occurs).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Drifting Baseline (UV) Absorption of mobile phase at 210 nm.Use HPLC-grade Acetonitrile (Far UV cutoff). Avoid THF or Acetone. Ensure column is equilibrated for >20 column volumes.
Split Peaks Sample solvent mismatch.Dissolve sample in mobile phase. If sample is in 100% MeCN and injected into 95% Water, precipitation or mixing effects occur.
RT Shift pH fluctuation.The -COOH group is sensitive to pH. Ensure buffer capacity is sufficient. Use 0.1% TFA or Phosphoric acid consistently.
Low Sensitivity (MS) Ion suppression.Check for co-eluting matrix components.[3] Perform a post-column infusion experiment to map suppression zones.

References

  • SIELC Technologies. (2018). HPLC Method for Analysis of 5-Methoxy-5-oxopentanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 317555, this compound. Retrieved from [Link]

  • Liebich, H. M., & Först, C. (1984). Gas chromatographic-mass spectrometric characterization of urinary organic acids. Journal of Chromatography B, 309, 229-242.

Sources

Application Notes and Protocols for Enzymatic Reactions Involving 5-Methoxy-3-methyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of 5-Methoxy-3-methyl-5-oxopentanoic acid through Biocatalysis

This compound is a versatile chemical intermediate characterized by its dual functional groups: a carboxylic acid and a methyl ester.[1][2] This unique structure makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and bioactive compounds.[1] Specifically, its architecture is amenable to the development of prodrugs, where modification of its functional groups can enhance solubility and metabolic stability.[1] While chemical synthesis routes for this molecule are established, enzymatic methods offer a promising avenue for its selective modification under mild, environmentally friendly conditions.

This guide provides a comprehensive overview of potential enzymatic reactions involving this compound, with a focus on leveraging the capabilities of esterases and lipases. We will explore detailed protocols for enzymatic hydrolysis and esterification/transesterification, offering researchers a robust framework for developing novel biocatalytic applications for this valuable substrate.

Core Concepts: Why Choose Enzymes?

Enzymes, particularly lipases and esterases, are powerful catalysts for organic synthesis due to their high specificity and mild reaction conditions.[3][4] Key advantages of employing these biocatalysts for the modification of this compound include:

  • Regioselectivity: Enzymes can selectively target one functional group over another, a significant challenge in traditional organic chemistry. For instance, an enzyme could hydrolyze the methyl ester while leaving the carboxylic acid untouched, or vice-versa.

  • Enantioselectivity: In cases where a chiral center is present or introduced, enzymes can exhibit high stereoselectivity, yielding enantiomerically pure products.[3]

  • Green Chemistry: Enzymatic reactions are typically performed in aqueous solutions or benign organic solvents at moderate temperatures and pressures, reducing the environmental impact compared to many chemical methods.[3][5]

Proposed Enzymatic Transformations of this compound

The structure of this compound presents two primary sites for enzymatic modification: the methyl ester and the carboxylic acid. This allows for two main classes of enzymatic reactions:

  • Enzymatic Hydrolysis: The selective cleavage of the methyl ester group to yield 3-methylglutaric acid.

  • Enzymatic Esterification/Transesterification: The esterification of the carboxylic acid group with a novel alcohol or the transesterification of the methyl ester with a different alcohol.

The following sections will provide detailed protocols for exploring these transformations.

Application Protocol 1: Enzymatic Hydrolysis of the Methyl Ester

This protocol details a screening procedure to identify suitable lipases or esterases for the selective hydrolysis of the methyl ester of this compound.

Principle:

Lipases and esterases catalyze the hydrolysis of ester bonds.[4][6] In this application, the goal is to selectively cleave the methyl ester of this compound to produce 3-methylglutaric acid and methanol. The progress of the reaction can be monitored by measuring the decrease in the starting material concentration or the increase in the product concentration using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Materials:
  • Substrate: this compound (Purity ≥ 98%)[7]

  • Enzymes: A selection of commercially available lipases and esterases (e.g., Novozym 435, Lipozyme TL IM, Candida antarctica Lipase B (CALB), Porcine Liver Esterase).

  • Buffer: Phosphate buffer (50 mM, pH 7.0).

  • Quenching Solution: Acetonitrile or another suitable organic solvent.

  • Analytical Standards: 3-methylglutaric acid.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Substrate Stock Solution (in a suitable solvent like DMSO) C Prepare Reaction Buffer A->C B Prepare Enzyme Suspensions (in phosphate buffer) B->C D Incubate Substrate, Buffer, and Enzyme (e.g., 37°C with shaking) C->D E Take Time-Point Samples D->E F Quench Reaction (e.g., with acetonitrile) E->F G Analyze by HPLC or GC F->G G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Substrate and Alcohol in Organic Solvent B Add Molecular Sieves (to remove water) A->B C Add Immobilized Lipase B->C D Incubate with Shaking (e.g., 45°C) C->D E Take Time-Point Samples D->E F Filter out Enzyme E->F G Analyze by GC or HPLC F->G

Caption: Workflow for enzymatic esterification.

Detailed Protocol:
  • To a 10 mL screw-cap vial, add:

    • 160 mg (1 mmol) of this compound

    • 5 mL of hexane

    • 230 µL (4 mmol) of ethanol (a molar excess is used to drive the reaction forward)

    • 200 mg of molecular sieves

  • Add 50 mg of immobilized lipase (e.g., Novozym 435).

  • Seal the vial and incubate at 45°C with shaking (200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals, filtering out the enzyme, and analyzing the sample by GC or HPLC.

Data Analysis and Interpretation:

The yield of the diester product can be determined by comparing the peak area of the product to that of an internal standard in the chromatogram.

Troubleshooting and Further Optimization

  • Low Conversion: If the conversion rates are low, consider optimizing the reaction conditions, such as pH, temperature, enzyme concentration, and substrate concentration. For esterification, ensure the reaction medium is sufficiently anhydrous.

  • Enzyme Inhibition: If the reaction stalls, substrate or product inhibition may be occurring. This can sometimes be overcome by using a different enzyme or by in situ product removal.

  • Enantioselectivity (for chiral substrates): If the starting material is a racemic mixture, the enzymatic reaction may proceed stereoselectively. Chiral HPLC or GC analysis would be required to determine the enantiomeric excess (ee) of the product and the remaining substrate.

Conclusion

The enzymatic modification of this compound represents a promising area for the development of novel and sustainable synthetic routes. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of lipases and esterases for the selective hydrolysis and esterification of this versatile molecule. Through systematic screening and optimization, these biocatalytic methods can be tailored to produce high-value chemical intermediates for the pharmaceutical and other industries.

References

  • PMC. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Available from: [Link]

  • Google Patents. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • MySkinRecipes. This compound. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • NIH. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. Available from: [Link]

  • ResearchGate. Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Available from: [Link]

  • Google Patents. WO2009141362A2 - Process for the stereoselective enzymatic hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid ester.
  • Chemsrc. This compound | CAS#:27151-65-1. Available from: [Link]

  • NIH. Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Available from: [Link]

  • MedCrave online. LIPASES: AN EFFICIENT BIOCATALYST FOR BIOTECHNOLOGICAL APPLICATIONS Radhika Patel1, Ujjval Trivedi1, Kamlesh Patel*1. Available from: [Link]

  • MDPI. Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Available from: [Link]

  • MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Methoxy-3-methyl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of crude 5-Methoxy-3-methyl-5-oxopentanoic acid (also known as monomethyl 3-methylglutarate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this valuable synthetic intermediate.

Understanding the Molecule and Potential Impurities

This compound is a dicarboxylic acid monoester with the following structure:

Chemical Structure:

A common synthetic route to this compound involves the reaction of the malonate ethyl ester of butene in the presence of a base like sodium hydroxide, followed by hydrolysis, decarboxylation, and subsequent methylation.[1] This synthetic pathway can introduce several types of impurities into the crude product. Understanding these potential contaminants is the first step in designing an effective purification strategy.

Table 1: Potential Impurities in Crude this compound

Impurity ClassSpecific ExamplesRationale for Presence
Unreacted Starting Materials Malonate ethyl ester of butene, MethanolIncomplete reaction or use of excess reagents.
Reaction Intermediates 2-methyl propane-1,1,3 tricarboxylic acid ester, β-methyl glutaric acid, Dimethyl 3-methylglutarateIncomplete hydrolysis, decarboxylation, or methylation steps.
Byproducts Di-acid (3-methylglutaric acid), Di-ester (dimethyl 3-methylglutarate)Over- or under-methylation, or incomplete hydrolysis.
Residual Solvents & Reagents Methanol, Sodium HydroxideRemnants from the reaction and workup procedures.

Purification Strategy Workflow

The general workflow for purifying crude this compound will typically involve an initial extraction followed by either recrystallization or column chromatography, depending on the nature and quantity of the impurities.

Purification_Workflow Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (e.g., TLC, NMR) Crude_Product->Initial_Assessment Liquid_Liquid_Extraction Liquid-Liquid Extraction Initial_Assessment->Liquid_Liquid_Extraction Recrystallization Recrystallization Liquid_Liquid_Extraction->Recrystallization If solid & impurities have different solubilities Column_Chromatography Column Chromatography Liquid_Liquid_Extraction->Column_Chromatography If oily or complex mixture Purity_Analysis Purity Analysis (e.g., HPLC, NMR, Melting Point) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Liquid-Liquid Extraction

Q1: I'm performing a basic aqueous wash (e.g., with sodium bicarbonate) to remove acidic impurities, but I'm getting low recovery of my desired product in the organic layer. What's happening?

A1: Your target molecule, this compound, is itself a carboxylic acid and will be deprotonated and extracted into the aqueous basic layer. This is a common issue when trying to separate acidic compounds.

Troubleshooting Steps:

  • Acidify the Aqueous Layer: After the basic wash, carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of around 2-3. This will protonate your product, making it less water-soluble.

  • Back-Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product.

  • Combine Organic Layers: Combine all organic layers containing your product for subsequent drying and solvent removal.

A patent for the preparation of dicarboxylic acid monoesters suggests a similar extraction procedure using sodium bicarbonate to separate the monoester from any diester byproduct.[2]

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3]

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute's solubility is too high in the chosen solvent, or the cooling process is too rapid, causing the compound to separate as a liquid phase instead of a crystalline solid.

Troubleshooting Steps:

  • Solvent Selection:

    • Use a less polar solvent: If your current solvent is too good at dissolving the compound even at room temperature, try a less polar one.

    • Use a solvent mixture: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly. For a carboxylic acid and ester functionality, solvent systems like ethanol/water, or hexane/ethyl acetate could be effective.[4]

  • Slower Cooling:

    • Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • Insulate the flask to slow down the cooling rate further.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Q3: After recrystallization, my yield is very low. What are the likely causes and solutions?

A3: Low yield in recrystallization is often due to using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during hot filtration.

Troubleshooting Steps:

CauseSolution
Too much solvent used Evaporate some of the solvent to re-saturate the solution and attempt crystallization again.[5]
Significant solubility in cold solvent Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation.
Premature crystallization during filtration Preheat the filtration funnel and receiving flask. Use a slight excess of hot solvent to ensure the compound stays in solution during the transfer.
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[6][7] For a polar compound like this compound, silica gel is a common stationary phase.

Q4: My compound is streaking or tailing on the TLC plate and the column, leading to poor separation. What can I do?

A4: Tailing is often an issue with acidic compounds on silica gel due to strong interactions with the stationary phase.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will protonate your carboxylic acid, reducing its interaction with the silica gel and leading to sharper bands.

  • Use a More Polar Solvent System: A more polar eluent will compete more effectively with your compound for binding sites on the silica, helping to move it down the column more efficiently. Common solvent systems for polar compounds include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[2]

  • Deactivate the Silica Gel: In some cases, the acidity of the silica gel can cause issues. You can deactivate it by pre-treating it with a solution containing a small amount of a base like triethylamine, though this is less common for acidic compounds.

Q5: I'm not getting good separation between my product and a closely related impurity. How can I improve the resolution?

A5: Improving resolution in column chromatography requires optimizing several parameters.

Troubleshooting Steps:

  • Optimize the Solvent System: Use TLC to find a solvent system that gives a good separation between your product and the impurity, ideally with Rf values between 0.2 and 0.4 for your product.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur.

  • Use Finer Silica Gel: Smaller particle size silica gel (e.g., 230-400 mesh for flash chromatography) provides a higher surface area and better resolution.

  • Gradient Elution: Start with a less polar solvent system to elute the less polar impurities, and then gradually increase the polarity of the eluent to elute your more polar product.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, hexanes) and solvent mixtures at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent to just dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides good separation of your product from impurities.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if using a gradient.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Final Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

By following this guide, you will be better equipped to troubleshoot common purification challenges and obtain high-purity this compound for your research and development needs.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN101774913A - Preparation method of monomethyl fumarate.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Monomethyl β-Methylglutarate of New Synthetic Methods. Retrieved from [Link]

  • Google Patents. (n.d.). EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization.
  • Google Patents. (n.d.). US4314071A - Method of preparing monoesters.
  • Google Patents. (n.d.). CN101333165B - Method for synthesizing monomethyl glutarate.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Technical Support: Stability Protocols for 5-Methoxy-3-methyl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Phase: Verify Your Molecule & Failure Mode[1]

Before implementing stabilization protocols, we must confirm the specific chemical behavior you are observing. The molecule 5-Methoxy-3-methyl-5-oxopentanoic acid (also known as Monomethyl 3-methylglutarate ) is often confused with chemically distinct isomers that have vastly different stability profiles.

Step 1: Structural Confirmation

Is your molecule Structure A or Structure B ?

  • Structure A (Target):

    
    
    
    • Class: Glutaric acid monoester (1,5-dicarbonyl).[1]

    • Stability:[1][2][3] Generally stable at room temperature.

    • Primary Risk:[1]Cyclization to anhydride (often mistaken for decarboxylation).[1]

  • Structure B (Common Confusion):

    
     (3-Oxoglutaric monoester)[1]
    
    • Class:

      
      -Keto acid.[1]
      
    • Stability:[1][2][3] Extremely unstable; spontaneous decarboxylation at Room Temperature.

    • Action: If you have Structure B, stop . This guide does not apply. You must maintain temperatures

      
       and avoid all acids/bases.[1]
      
Step 2: Identify the "Decarboxylation" Signature

Users often report "decarboxylation" when they observe mass loss or gas evolution. Use this table to diagnose the actual chemical event:

ObservationMass Change (

MW)
DiagnosisRoot Cause
Gas Evolution (Bubbles) -44 Da (

)
True Decarboxylation Radical contamination, Transition metals (Cu, Fe), or Electrochemical oxidation.[1]
Mass Loss / Solidification -32 Da (

)
Cyclization (Anhydride) Thorpe-Ingold Effect .[1] Heat or Acid catalysis drives ring closure.
Mass Loss -18 Da (

)
Dehydration Formation of oligomeric anhydrides.[1]

Core Mechanism: The Thorpe-Ingold Trap[1]

For this compound, spontaneous thermal decarboxylation is chemically unlikely below 200°C. The "decarboxylation" users struggle with is almost always Methanolysis-driven Cyclization .[1]

The 3-methyl substituent exerts a steric effect known as the Thorpe-Ingold Effect (Gem-dialkyl effect) .[1] This substituent compresses the internal bond angle, forcing the terminal carboxyl and ester groups closer together. This significantly lowers the activation energy for ring closure compared to unsubstituted glutaric acid.

The Result: If you heat this compound or expose it to acidic conditions, it ejects methanol and forms 3-methylglutaric anhydride . This is not decarboxylation, but it destroys your reagent just the same.

Degradation Pathway Diagram

degradation_pathways cluster_legend Pathway Legend Target Monomethyl 3-methylglutarate (Target Molecule) Anhydride 3-Methylglutaric Anhydride (Cyclic) Target->Anhydride  HEAT / ACID (Thorpe-Ingold Effect) RadicalInter Carboxyl Radical Target->RadicalInter  OXIDANTS / METALS (Cu, Pb, Fe) Methanol Methanol (CH3OH) Target->Methanol  Byproduct DecarbProd Decarboxylated Product (Methyl 3-methylbutanoate) RadicalInter->DecarbProd  - CO2 CO2 CO2 Gas RadicalInter->CO2  Gas Evolution key1 Red Arrow = Cyclization (Most Common Error) key2 Yellow Arrow = True Decarboxylation (Rare)

Figure 1: Mechanistic competition between Cyclization (Anhydride formation) and Radical Decarboxylation.[1] The 3-methyl group kinetically favors the Red pathway.

Stabilization Protocols

To preserve this compound, you must simultaneously block cyclization (Thermodynamic control) and radical propagation (Kinetic control).[1]

Protocol A: Thermal Handling (Preventing Cyclization)
  • Storage: Store at -20°C . The Thorpe-Ingold acceleration is significant even at room temperature over long periods (months).[1]

  • Reaction Temperature: Do not exceed 60°C during synthesis or workup.

  • Distillation: Do NOT attempt to distill this monoester at atmospheric pressure. It will cyclize in the pot.

    • Alternative: Use Kugelrohr distillation at high vacuum (<0.1 mbar) to keep pot temperature below 80°C.

Protocol B: pH Management (Preventing Acid Catalysis)

Acidic protons protonate the ester carbonyl, making it a better electrophile for the carboxylic acid tail to attack.

  • Avoid Strong Acids: Do not use H2SO4 or HCl for acidification if possible.

  • Buffering: If extracting the free acid, maintain pH 4.0–5.0.

  • Workup: When acidifying a basic solution to isolate the monoester, use cold Phosphoric Acid (

    
    )  or Citric Acid  rather than HCl, and work rapidly at 0°C.
    
Protocol C: Metal Scavenging (Preventing True Decarboxylation)

If you observe actual


 bubbles, you likely have trace transition metals catalyzing oxidative decarboxylation (Kochi-type mechanism).[1]
  • Reagents: Ensure solvents are HPLC grade (low metal content).

  • Chelators: Add 0.1 mM EDTA to aqueous buffers during workup to sequester

    
     or 
    
    
    
    ions.[1]
  • Inert Atmosphere: Perform all heating steps under Argon or Nitrogen. Oxygen promotes radical formation which triggers decarboxylation.

Troubleshooting FAQ

Q: I see a peak at [M-32] in my LC-MS. Is this decarboxylation? A: No. [M-32] corresponds to the loss of Methanol (


, MW 32).[1] This confirms you have formed 3-methylglutaric anhydride .[1] This is an artifact of the LC-MS source heat or acidic mobile phase.
  • Fix: Lower the desolvation temperature on your MS source and use a neutral pH mobile phase (Ammonium Acetate) instead of Formic Acid to verify if the anhydride is real or induced by the analysis.

Q: Can I use this monoester in a Knoevenagel condensation? A: Yes, but be careful with the base. Strong bases can deprotonate the alpha-position.[1] However, the greater risk is that the base promotes ester hydrolysis. Use mild bases like Piperidine/Acetic acid and keep the temperature low.

Q: My sample turned into a viscous oil/solid after drying on the rotavap. A: You likely applied too much heat (


) during evaporation, driving the cyclization.
  • Fix: Lyophilize (freeze-dry) the sample instead of using a rotary evaporator to remove water/solvents.[1]

References

  • PubChem. (2025).[1][4][5] this compound (Compound Summary). National Library of Medicine. [Link]

  • Bruice, T. C., & Pandit, U. K. (1960). The Effect of Geminal Substitution, Ring Size and Rotamer Distribution on the Intramolecular Nucleophilic Catalysis of the Hydrolysis of Monophenyl Esters of Dibasic Acids and the Solvolysis of the Intermediate Anhydrides.[6] Journal of the American Chemical Society. (Demonstrates the kinetic acceleration of anhydride formation by methyl substitution).

  • Bach, R. D., et al. (1968). Mechanism of the oxidative decarboxylation of carboxylic acids. Journal of the American Chemical Society.

Sources

Technical Support Center: 5-Methoxy-3-methyl-5-oxopentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 5-Methoxy-3-methyl-5-oxopentanoic acid Common Names: Monomethyl 3-methylglutarate; 3-Methylglutaric acid monomethyl ester.[1] CAS: 27151-65-1 Primary Application: Critical chiral building block for glutarimide antibiotics and anticonvulsants (e.g., Pregabalin precursors).

This guide addresses the two primary synthetic workflows:

  • Chemical Desymmetrization (Racemic): High-throughput synthesis via anhydride opening.

  • Enzymatic Desymmetrization (Chiral): High-enantioselectivity synthesis using Lipases (CALB).

Master Troubleshooting Workflow

Module A: Chemical Synthesis (The Anhydride Route)

The Protocol: The most robust route involves the nucleophilic ring-opening of 3-methylglutaric anhydride with methanol. While conceptually simple, the regioselectivity and purification often fail due to moisture control and thermal instability.

Core Reaction: 3-Methylglutaric Anhydride + MeOH → Monomethyl 3-methylglutarate

Q: My crude NMR shows a significant amount of 3-methylglutaric acid (di-acid). Why?

Diagnosis: Moisture Contamination (Hydrolysis). Technical Insight: The anhydride is highly electrophilic. If your methanol is not anhydrous, or if the reaction vessel is not under an inert atmosphere (N₂/Ar), ambient moisture competes with methanol as the nucleophile. Water hydrolyzes the anhydride to the thermodynamic sink: the di-acid. Corrective Action:

  • Reagent Quality: Use anhydrous MeOH (water content <0.05%).

  • System: Flame-dry glassware and maintain a positive pressure of Nitrogen.

  • Recovery: If di-acid is present, you cannot separate it easily by distillation without degrading the ester. Proceed to the Acid-Base Extraction Protocol (See Diagram 1) to wash it out.

Q: The reaction is sluggish even at reflux. Should I add an acid catalyst?

Diagnosis: Kinetic Barrier. Technical Insight: While acid catalysis (e.g., p-TsOH) speeds up opening, it promotes the formation of the dimethyl ester (by esterifying the newly formed free acid) and transesterification. Corrective Action:

  • Preferred Catalyst: Use a base catalyst like DMAP (4-Dimethylaminopyridine) or TEA (Triethylamine) in catalytic amounts (0.1 eq). This activates the anhydride for nucleophilic attack by methanol without promoting the second esterification.

  • Temperature: Reflux is usually unnecessary and increases byproduct formation. Run at 40–50°C with agitation.

Q: I cannot purify the product by distillation; it decomposes.

Diagnosis: Thermal Re-cyclization. Technical Insight: beta-substituted glutaric acid mono-esters are thermally unstable. Upon heating, they undergo intramolecular cyclization, eliminating methanol to reform the starting material (3-methylglutaric anhydride). Corrective Action:

  • Avoid Distillation: Do not attempt atmospheric distillation.

  • Vacuum: If distillation is required, use high vacuum (<1 Torr) to keep the bath temperature below 80°C.

  • Alternative: Use the Self-Validating Extraction Protocol below.

Module B: Purification (Self-Validating Protocol)

This protocol relies on the pKa difference between the mono-ester (pKa ~4.5), the di-acid (pKa ~4.3, but highly water-soluble), and the diester/anhydride (neutral).

PurificationLogic Start Crude Reaction Mixture (Mono-ester, Di-ester, Di-acid, Anhydride) Step1 Step 1: Dissolve in DCM/Chloroform Wash with sat. NaHCO3 (pH ~8.5) Start->Step1 OrgLayer1 Organic Layer 1 Contains: Di-ester, Unreacted Anhydride Step1->OrgLayer1 Neutrals AqLayer1 Aqueous Layer 1 Contains: Sodium Salts of Mono-ester & Di-acid Step1->AqLayer1 Anions Step2 Step 2: Acidify Aqueous Layer Add HCl dropwise to pH 2-3 (Do NOT go below pH 1) AqLayer1->Step2 Step3 Step 3: Extract with DCM (x3) Step2->Step3 AqLayer2 Aqueous Layer 2 Contains: Di-acid (mostly) Step3->AqLayer2 Water Soluble OrgLayer2 Organic Layer 2 Contains: Target Mono-ester Step3->OrgLayer2 Organic Soluble Final Dry (MgSO4) & Concentrate Result: Pure Mono-ester (>98%) OrgLayer2->Final

Figure 1: Self-Validating Acid-Base Extraction Workflow. This logic separates the target from both over-reacted (diester) and hydrolyzed (di-acid) byproducts.

Module C: Enzymatic Desymmetrization (Chiral Synthesis)

Context: For drug development (e.g., Pregabalin), the racemic product is insufficient. You need the (R)- or (S)- isomer.[2] Catalyst: Candida antarctica Lipase B (CALB / Novozym 435).[3]

Q: My enantiomeric excess (ee%) is stuck at 60-70%. How do I reach >95%?

Diagnosis: Solvent Effects & Temperature. Technical Insight: In bulk methanol, the reaction is too fast and non-selective (chemical background reaction). The enzyme requires a hydrophobic interface to enforce stereocontrol. Corrective Action:

  • Solvent Switch: Use MTBE (Methyl tert-butyl ether) or Toluene as the primary solvent.

  • Stoichiometry: Use Methanol as a reagent (2-5 equivalents), not the solvent.

  • Temperature: Lower the temperature to 0°C - 25°C. Higher temperatures increase the non-enzymatic background reaction, eroding chirality.

Q: The enzyme clumps and activity drops after one run.

Diagnosis: Water Accumulation / Mechanical Attrition. Corrective Action:

  • Drying: The enzyme support absorbs water produced or present in reagents. Add molecular sieves (3Å) to the reaction mixture.

  • Stirring: Avoid magnetic stir bars which grind the enzyme beads. Use an overhead stirrer or a shaker.

Quantitative Data & Benchmarks

Table 1: Solvent Effects on Enzymatic Opening (Ref: 1, 3)

Solvent SystemYield (%)ee (%)Reaction TimeNotes
Pure Methanol >95%<10%1 hrChemical background dominates. Racemic product.
MTBE + 2eq MeOH 92%94-96%24 hrRecommended. Excellent stereocontrol.
Toluene + 2eq MeOH 85%90%36 hrSlower rate, good selectivity.
THF 60%40%48 hrEnzyme activity is often suppressed in polar ethers.

Table 2: Physical Property Watchlist

PropertyValueCritical Note
Boiling Point 114-116°C (1 Torr)Do not exceed 80°C during workup to prevent anhydride formation.
pKa ~4.5Use this to tune extraction pH (Target pH 2.5 for recovery).
Appearance Colorless OilYellowing indicates oxidation or polymerization.

References

  • Enzymatic Desymmetrization of 3-Substituted Glutaric Anhydrides. Tetrahedron: Asymmetry. (2005). Describes the CALB/MTBE protocol for high ee%. [2]

  • Synthesis of Glutaric Acid Monomethyl Ester. Google Patents (CN102260171B). Details the acid-base extraction purification logic.

  • beta-Methylglutaric Anhydride Synthesis. Organic Syntheses, Coll. Vol. 4, p.630. Foundational text for synthesizing the precursor anhydride.[4]

  • Monomethyl 3-methylglutarate Physical Data. ChemBK.

Sources

byproducts of 5-Methoxy-3-methyl-5-oxopentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with 5-Methoxy-3-methyl-5-oxopentanoic acid (also known as Monomethyl 3-methylglutarate or MGMME ).[1]

Topic: Byproduct Management in the Synthesis of this compound CAS Registry Number: 27151-65-1 Support Level: Tier 3 (Senior Application Scientist)[1]

Core Synthesis Directive

The synthesis of MGMME is a classic desymmetrization of 3-methylglutaric anhydride .[1] While the reaction appears deceptively simple, the equilibrium between the anhydride, the monoester (target), the diester (over-reaction), and the diacid (hydrolysis) dictates the purity profile.

The "Happy Path" Workflow

Reaction: Nucleophilic acyl substitution (Anhydride Opening). Reagents: 3-Methylglutaric anhydride + Methanol (1.0 - 1.2 eq).[1] Catalyst: None (thermal) or DMAP/Et3N (for rate acceleration). Key Constraint: The reaction is exothermic.[2] Temperature control is vital to prevent diester formation.

ReactionPathway Anhydride 3-Methylglutaric Anhydride (Precursor) Monoester TARGET: 5-Methoxy-3-methyl- 5-oxopentanoic acid Anhydride->Monoester + MeOH (Kinetic Product) Diacid BYPRODUCT B: 3-Methylglutaric Acid Anhydride->Diacid + H2O (Hydrolysis) MeOH Methanol Diester BYPRODUCT A: Dimethyl 3-methylglutarate Monoester->Diester + Excess MeOH / H+ (Over-esterification) Monoester->Diacid Hydrolysis

Figure 1: Reaction kinetics and byproduct pathways. The green path represents the target synthesis. Red and Yellow paths indicate deviation.

Troubleshooting Guide: Byproduct Forensics

This section addresses specific user scenarios based on impurity profiles.

Scenario A: "My product contains significant Dimethyl 3-methylglutarate (Diester)."

Diagnosis: Over-esterification.[1] The reaction has proceeded beyond the mono-addition stage.[1] This usually happens if an acidic catalyst (e.g., H2SO4, HCl) was used to "speed up" the reaction, or if the reaction mixture was heated too high in the presence of excess methanol.

Root CauseCorrective ActionMechanism
Acid Catalysis Switch to Base Catalysis. Use DMAP (0.1 eq) or Et3N.Base catalysis activates the nucleophile (MeOH) or the anhydride, favoring the opening but disfavoring the second esterification (which requires acid to activate the carboxylic acid).
Excess Methanol Stoichiometric Control. Limit MeOH to 1.05 equivalents.Removing the excess reagent shifts the equilibrium away from the diester.
Temperature Cool Down. Run at 0°C to RT.High heat overcomes the activation energy barrier for the second esterification.
Scenario B: "I see a large peak for 3-Methylglutaric Acid (Diacid)."

Diagnosis: Hydrolysis or Incomplete Reaction.[1] This is a "wet" system issue. The anhydride is extremely moisture-sensitive.[1][3]

Root CauseCorrective ActionMechanism
Wet Solvents Dry Solvents. Use anhydrous MeOH and store anhydride in a desiccator.[1]Water competes with Methanol as a nucleophile. Reaction with water yields the thermodynamic sink (Diacid).
Atmospheric H2O Inert Atmosphere. Run under N2 or Ar balloon.[1]Prevents ingress of moisture during the reaction duration.
Old Precursor Recrystallize Anhydride. 3-Methylglutaric anhydride hydrolyzes over time on the shelf.[1] If the starting material contains 10% acid, your product will too.
Scenario C: "The product is a racemic mixture, but I need the (R)-enantiomer."

Diagnosis: Chemical synthesis is achiral.[1] Solution: The chemical opening of 3-methylglutaric anhydride is non-selective regarding the C3 stereocenter.[1]

  • Protocol Shift: You must switch to Enzymatic Desymmetrization .[1]

  • Reagent: Immobilized Lipase B from Candida antarctica (CALB) or Novozym 435.

  • Solvent: MTBE or Toluene.[1]

  • Outcome: Enzymes can selectively attack one carbonyl face, yielding high enantiomeric excess (ee > 90%) of the (S)- or (R)-monoester depending on the specific lipase used [1].[1]

Purification: The Self-Validating System

Do not rely on silica chromatography for separating the Monoester from the Diacid/Diester; the acid drags on the column. Use pH-Switch Extraction .[1] This method uses the pKa differences to physically separate the byproducts.

pKa Data:

  • Diester: Neutral (No acidic proton).

  • Monoester (Target): pKa ~4.5.

  • Diacid: pKa1 ~4.3, pKa2 ~5.4.[1]

The "pH-Switch" Protocol[1]
  • Dissolve crude mixture in organic solvent (EtOAc or DCM).

  • Wash 1 (Remove Diacid): Wash with Sat. NaHCO3 (pH ~8.5) .

    • Critical Step: The Diacid and Monoester go into the Aqueous layer (as salts). The Diester stays in the Organic layer.

    • Discard Organic Layer (contains Diester and impurities).

  • Acidification: Take the Aqueous layer and acidify carefully with 1M HCl to pH ~4.0 .

    • Fine Control: At pH 4.0, the Monoester is largely protonated (organic soluble), while the Diacid (being more polar and having two sites) tends to remain partially in the aqueous phase or precipitate.

  • Extraction: Extract with EtOAc. Dry over MgSO4.

  • Distillation: If Diacid persists, distill.

    • Monoester BP: ~145°C at 10 mmHg.[1]

    • Diacid MP: Solid (80-86°C), does not distill easily without decomposition/anhydride formation.[1]

PurificationLogic Crude Crude Mixture (Monoester + Diester + Diacid) OrgSolvent Dissolve in EtOAc Crude->OrgSolvent WashBase Wash with Sat. NaHCO3 (pH ~8.5) OrgSolvent->WashBase PhaseSep Phase Separation WashBase->PhaseSep OrgLayer1 Organic Layer 1 Contains: DIESTER PhaseSep->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer 1 Contains: Monoester salt + Diacid salt PhaseSep->AqLayer1 Anionic Species Acidify Acidify to pH < 2 with HCl AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract OrgLayer2 Organic Layer 2 Contains: MONOESTER + (Trace Diacid) Extract->OrgLayer2 AqLayer2 Aqueous Layer 2 Waste Extract->AqLayer2 Distill Vacuum Distillation (145°C @ 10mmHg) OrgLayer2->Distill FinalProduct PURE MONOESTER Distill->FinalProduct Distillate Residue Pot Residue (Diacid/Anhydride) Distill->Residue Residue

Figure 2: The pH-Switch Purification Logic.[1] A self-validating workflow to isolate the monoester based on acidity.

Analytical Forensics (NMR)

How to confirm your product is pure using 1H NMR (CDCl3).

MoietyTarget (Monoester)Byproduct (Diester)Byproduct (Diacid)
-OCH3 (Methoxy) Singlet, ~3.68 ppm (3H) Singlet, ~3.68 ppm (6H )Absent
-COOH (Acid) Broad, >10.0 ppm (1H) Absent Broad, >10.0 ppm (2H )
Symmetry Asymmetric CH2 signalsSymmetric CH2 signalsSymmetric CH2 signals

Validation Check: Integrate the Methyl doublet (at ~1.0 ppm, 3H). Set it to 3.00.

  • If the OMe singlet integrates to 3.00 , you have the Monoester .[1]

  • If the OMe singlet integrates to 6.00 , you have the Diester .[1]

  • If the OMe singlet is 0 , you have the Diacid .[1]

References

  • Enzymatic Desymmetrization: Luo, G. S., et al.[1] "CALB-Catalyzed Two-Step Alcoholytic Desymmetrization of 3-Methylglutaric Diazolides." ResearchGate. Available at: [Link]

  • Synthesis & Properties: PubChem Compound Summary for CID 317555, this compound.[1] National Center for Biotechnology Information (2025). Available at: [Link][4]

  • General Anhydride Opening: Organic Syntheses, Coll. Vol. 4, p.630 (1963); Vol. 39, p.41 (1959). (Referencing general 3-methylglutaric anhydride preparation). Available at: [Link]

  • NMR Standards: Al-Deen, T. S., et al.[1] "3-Methylglutaric acid as a 13C solid-state NMR standard." Journal of Magnetic Resonance. Available at: [Link]

Sources

Technical Support Center: Scale-Up of 5-Methoxy-3-methyl-5-oxopentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methoxy-3-methyl-5-oxopentanoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, experience-driven advice to ensure a robust, safe, and efficient synthesis.

I. Synthetic Overview and Key Scale-Up Considerations

The synthesis of this compound is typically achieved in a two-step process:

  • Formation of 3-Methylglutaric Anhydride: This intermediate is synthesized from 3-methylglutaric acid through dehydration.

  • Methanolysis of the Anhydride: The cyclic anhydride is then ring-opened with methanol to yield the final product, monomethyl 3-methylglutarate.[1][2]

While straightforward on a lab scale, scaling up this synthesis introduces challenges related to reaction kinetics, heat management, purification, and material handling. This guide will provide troubleshooting for these specific issues.

Synthetic Workflow Diagram

Synthesis_Workflow Workflow for this compound Synthesis cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Methanolysis cluster_2 Step 3: Purification A 3-Methylglutaric Acid C Reaction Mixture A->C B Dehydrating Agent (e.g., Acetic Anhydride) B->C D Crude 3-Methylglutaric Anhydride C->D Dehydration F Reaction under Reflux D->F E Methanol E->F G Crude Product Mixture F->G Ring-Opening H Solvent Removal G->H I Purification (e.g., Vacuum Distillation) H->I J Pure this compound I->J

Sources

stability issues of 5-Methoxy-3-methyl-5-oxopentanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 5-Methoxy-3-methyl-5-oxopentanoic Acid

Executive Summary

This compound (also known as Monomethyl 3-methylglutarate ) presents a unique stability challenge compared to standard aliphatic esters. Its structural motif—a free carboxylic acid separated by three carbons from a methyl ester—facilitates Intramolecular Nucleophilic Catalysis (Neighboring Group Participation).

In aqueous solutions, particularly within the pH 4.0–7.0 range, the free carboxylate group attacks the ester carbonyl, forming a cyclic anhydride intermediate that rapidly hydrolyzes to the diacid. Users must treat this compound as highly labile in aqueous buffers, regardless of temperature.

Part 1: The Stability Mechanism (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. Unlike simple esters that degrade via slow intermolecular attack by water or hydroxide, this molecule degrades from within.

The Degradation Pathway: Neighboring Group Participation (NGP)
  • Ionization: At pH > 4, the free carboxylic acid deprotonates to a carboxylate anion (

    
    ).
    
  • Cyclization: This anion acts as an internal nucleophile, attacking the ester carbonyl at C5.

  • Anhydride Formation: A 6-membered cyclic intermediate (3-methylglutaric anhydride ) is formed, expelling methanol.

  • Hydrolysis: The anhydride is highly reactive and rapidly hydrolyzes in water to form the thermodynamically stable 3-methylglutaric acid (diacid).

Key Consequence: The degradation rate is orders of magnitude faster than standard ester hydrolysis and is pH-dependent in a bell-shaped or sigmoidal curve, peaking near neutral pH.

DegradationPathway Figure 1: Intramolecular degradation pathway of Monomethyl 3-methylglutarate via anhydride formation. MOMOPA 5-Methoxy-3-methyl- 5-oxopentanoic acid (Monoester) Intermediate Cyclic Anhydride Intermediate (3-Methylglutaric anhydride) MOMOPA->Intermediate Intramolecular Attack (Fastest at pH 4-7) Diacid 3-Methylglutaric Acid (Degradation Product) Intermediate->Diacid Rapid Hydrolysis Methanol Methanol (Byproduct) Intermediate->Methanol

Part 2: Troubleshooting Guide & FAQs

Issue 1: "My HPLC peak area decreases significantly within hours in the autosampler."

Diagnosis: Aqueous Hydrolysis.

  • Cause: You likely dissolved the sample in an aqueous buffer (e.g., PBS, Tris) or a mobile phase containing water/methanol, and the autosampler temperature is not low enough.

  • Solution:

    • Solvent Switch: Dissolve stock in 100% DMSO or Anhydrous Methanol .

    • On-Demand Dilution: Only dilute into aqueous buffer immediately before injection.

    • Autosampler Temp: Set to 4°C . At room temperature, significant degradation occurs within 2–4 hours.

Issue 2: "I see a new peak appearing at a shorter retention time."

Diagnosis: Formation of 3-Methylglutaric Acid (Diacid).

  • Cause: The ester group has hydrolyzed.[1][2][3][4] The diacid is more polar than the monoester, leading to earlier elution in Reverse Phase (RP) chromatography.

  • Verification: Check the mass spectrum.

    • Monoester (Target): MW ~160.17 Da. Look for

      
       or 
      
      
      
      .
    • Diacid (Impurity): MW ~146.14 Da. Look for

      
       or 
      
      
      
      .
    • Delta: Loss of 14 Da (Methyl group replaced by Hydrogen).

Issue 3: "Which pH is safe for my assay?"

Diagnosis: pH Sensitivity Zone.

  • The Danger Zone (pH 4.0 – 8.0): This is the worst range. The carboxylate is ionized (activating the nucleophile), and the pH is high enough to support the reaction.

  • The Safer Zones:

    • pH < 3.0: The carboxylic acid is protonated (

      
      ), preventing the intramolecular attack. However, acid-catalyzed intermolecular hydrolysis can still occur (slowly).
      
    • pH > 9.0: Not recommended.[5] While intramolecular catalysis might be overshadowed, direct hydroxide attack (saponification) becomes extremely rapid.

  • Recommendation: If your assay allows, work at pH 6.0–7.0 but keep incubation times under 30 minutes on ice. If quenching a reaction, use acid (HCl) to drop pH < 2 immediately.

Issue 4: "Can I store the stock solution at -20°C?"

Diagnosis: Long-term Stability.

  • Recommendation:

    • -80°C: Recommended for storage > 1 month.

    • -20°C: Acceptable for < 1 month.

    • Solvent: Store as a solid or in anhydrous DMSO . Avoid storing in alcohols (ethanol/methanol) for long periods due to potential transesterification (swapping methyl for ethyl) or moisture ingress.

Part 3: Standardized Protocols

A. Preparation of Stable Stock Solutions
  • Weighing: Weigh the solid rapidly; it may be hygroscopic.

  • Solvent: Add Anhydrous DMSO (Dimethyl sulfoxide) to achieve a concentration of 10–50 mM.

    • Why DMSO? It is aprotic and prevents hydrolysis.

  • Aliquot: Divide into single-use vials (e.g., 50 µL each) to avoid freeze-thaw cycles.

  • Storage: Flash freeze in liquid nitrogen (optional) and store at -80°C .

B. Quality Control (HPLC Method)

Use this method to verify purity before critical experiments.

ParameterCondition
Column C18 Reverse Phase (e.g., 3 µm, 150 x 4.6 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains pH < 3 to stabilize sample during run)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Weak chromophore) or MS (ESI Positive/Negative)
Sample Diluent 50:50 Water:Acetonitrile (Prepare immediately before injection)

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 317555, this compound. Retrieved January 30, 2026, from [Link]

  • Thanassi, J. W., & Bruice, T. C. (1966) .[1][6] Neighboring Carboxyl Group Participation in the Hydrolysis of Monoesters of Phthalic Acid.[1][2][3][6] The Dependence of Mechanisms on Leaving Group Tendencies. Journal of the American Chemical Society, 88(4), 747–752. (Contextual grounding for glutarate monoester hydrolysis mechanism).

  • SIELC Technologies . Separation of 5-Methoxy-5-oxopentanoic acid on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Purification of 5-Methoxy-3-methyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Methoxy-3-methyl-5-oxopentanoic acid (also known as Monomethyl 3-methylglutarate). We will address common issues through a detailed FAQ section, offer troubleshooting solutions, and provide validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the purification of this compound.

Q1: What are the typical impurities I should expect in my crude product?

A1: The impurity profile is highly dependent on the synthetic route. If, for example, the target molecule is synthesized via selective hydrolysis of dimethyl 3-methylglutarate, the most common impurities would be:

  • Dimethyl 3-methylglutarate: Unreacted starting material.

  • 3-Methylglutaric acid: The di-acid byproduct resulting from the hydrolysis of both methyl ester groups.

  • Methanol: A byproduct of the hydrolysis reaction.

  • Residual Solvents: Solvents used in the reaction and workup steps (e.g., tetrahydrofuran, diethyl ether, ethyl acetate).

  • Water: Residual water from the aqueous workup steps.

Q2: My compound streaks severely on a silica gel TLC plate. What is causing this and how can I fix it?

A2: Streaking (or tailing) of carboxylic acids on silica gel is a very common issue.[1] It is caused by the strong interaction between the acidic proton of your compound's carboxyl group and the slightly acidic silica gel surface.[2] This leads to an equilibrium between the protonated and deprotonated forms of the acid on the plate, causing it to smear rather than move as a compact spot.

To resolve this, you must suppress this interaction by ensuring the compound remains fully protonated. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid).[1][2]

Q3: How do I select the most appropriate purification technique for my specific needs?

A3: The optimal technique depends on the nature and quantity of the impurities. For this compound, the primary impurities are often the neutral starting diester and the more polar di-acid. The following decision-making workflow can guide your choice.

G start Crude Product (this compound) q1 Primary Impurity Type? start->q1 l_neutral Neutral (e.g., Dimethyl 3-methylglutarate) q1->l_neutral l_polar Polar/Acidic (e.g., 3-Methylglutaric acid) q1->l_polar tech1 Acid-Base Extraction l_neutral->tech1 tech2 Silica Gel Chromatography (with acidified eluent) l_polar->tech2 end_high High Purity Product (>98%) tech1->end_high q2 Are impurities non-volatile? tech2->q2 tech3 Vacuum Distillation tech3->end_high q2->tech3 Yes end_moderate Moderate Purity Product (Further purification may be needed) q2->end_moderate No

Caption: Decision workflow for selecting a purification method.

Q4: My purified product is a persistent oil instead of a solid. What should I do?

A4: this compound is often isolated as an oil or a low-melting solid, which can make crystallization difficult. The presence of even minor impurities can further inhibit crystallization. If you have confirmed its purity by other means (e.g., NMR, LC-MS), you can proceed with the oil. If you require a solid, consider low-temperature crystallization.[3] Dissolve the oil in a minimal amount of a suitable solvent (like diethyl ether) and then slowly add a cold, non-polar anti-solvent (like heptane or hexane) until turbidity appears.[3] Storing this mixture at low temperatures (-20°C) may induce crystallization.[3]

Part 2: Troubleshooting Common Purification Issues

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after acid-base extraction. 1. Incomplete extraction from the organic layer into the basic aqueous phase. 2. Emulsion formation during extraction. 3. Incomplete acidification of the aqueous layer before back-extraction.1. Perform multiple extractions (at least 3) with the basic solution. Ensure vigorous mixing. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 3. Use a pH meter or pH paper to confirm the aqueous layer is acidic (pH 1-2) before attempting to extract the product back into the organic solvent.
Product co-elutes with an impurity during column chromatography. 1. The chosen solvent system has poor selectivity for the two compounds. 2. The column is overloaded with crude material.1. Systematically screen different solvent systems using TLC. Try changing the ratio of polar to non-polar solvents or substituting one of the solvents (e.g., use dichloromethane instead of ethyl acetate). 2. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight).
Purified product shows a broad water peak in ¹H NMR. The product was not sufficiently dried after the aqueous workup.1. Ensure the organic solution of the product is thoroughly dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. 2. For trace amounts of water, dissolve the product in a solvent like toluene and evaporate it under reduced pressure (azeotropic removal of water). 3. Dry the final product under high vacuum for several hours.

Part 3: Validated Experimental Protocols

Protocol 1: High-Purity Purification by Acid-Base Extraction

This method is highly effective for removing neutral impurities like the starting diester, dimethyl 3-methylglutarate.

G cluster_org Organic Phase cluster_aq Aqueous Phase org1 Dissolve crude product in Diethyl Ether (Et₂O) sep_funnel Extract with sat. NaHCO₃ (aq) (3 times) org1->sep_funnel org2 Organic Layer: Contains Neutral Impurities (e.g., Dimethyl 3-methylglutarate) org3 Extract product back into fresh Et₂O (3x) org4 Combine organic layers org3->org4 org5 Wash with Brine org4->org5 org6 Dry over Na₂SO₄, filter, and evaporate solvent org5->org6 final_product Purified Product (>98% Purity) org6->final_product aq1 Aqueous Layer: Contains Product as Sodium Salt aq2 Cool to 0°C. Acidify with 2M HCl to pH 1-2 aq1->aq2 aq2->org3 start Crude Product start->org1 sep_funnel->org2 Discard or Analyze sep_funnel->aq1

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude product (1 part by weight) in a suitable organic solvent like diethyl ether or ethyl acetate (10-20 parts by volume).

  • Extraction of Acid: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Combine the aqueous layers.

  • Removal of Neutral Impurities: The initial organic layer now contains the neutral impurities (e.g., unreacted diester) and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath to 0-5°C. Slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is between 1 and 2.

  • Back-Extraction of Product: Extract the acidified aqueous solution three times with fresh diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine these new organic extracts, wash once with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Silica Gel Flash Chromatography

This method is best for separating the target acid from other acidic or polar impurities with different polarities, such as the di-acid byproduct.

Methodology:

  • Solvent System Preparation: Prepare an eluent of Hexane:Ethyl Acetate with 0.5-1% acetic acid. The exact ratio of Hexane:Ethyl Acetate should be determined by TLC analysis to achieve a retention factor (Rƒ) of ~0.3 for the target compound.

  • Column Packing: Pack a silica gel column with the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column using the prepared solvent system, applying positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC (using an acidified eluent and visualizing with a stain like potassium permanganate) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. It is crucial to use a rotary evaporator with a base trap or to co-evaporate with a non-polar solvent like toluene to remove the residual acetic acid from the final product.

Part 4: Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₂O₄[4]
Molecular Weight 160.17 g/mol [4][5]
Boiling Point 114-116 °C (at 1 Torr) 291.6 °C (at 760 mmHg)[5][6]
Density ~1.1 g/cm³[5][6]
IUPAC Name This compound[4]
Common Synonyms Monomethyl 3-methylglutarate, Monomethyl β-methylglutarate[4][5]
Table 2: Comparison of Recommended Purification Techniques
Technique Typical Purity Achieved Pros Cons
Acid-Base Extraction >98%Highly effective for removing neutral impurities; scalable; cost-effective.Ineffective for removing other acidic impurities; can lead to emulsions.
Silica Gel Chromatography >99%Excellent for separating compounds with different polarities; high resolution.Can be lower yielding due to product adsorption; requires solvent modifiers (acid); less scalable than extraction.
Vacuum Distillation >95%Good for removing non-volatile or very high-boiling impurities.Potential for thermal degradation if not performed carefully; requires specialized equipment.

References

  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.
  • PubChem Compound Summary for CID 317555, this compound. National Center for Biotechnology Information. Available from: [Link]

  • Column chromatography of carboxylic acids? Reddit. Available from: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available from: [Link]

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC - NIH. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available from: [Link]

  • Technical Support Center: Purification of 2-Methyl-3-oxopentanoic Acid. Benchchem.
  • This compound. ChemBK. Available from: [Link]

  • This compound | CAS#:27151-65-1. Chemsrc. Available from: [Link]

  • Analytical Methods. Japan International Cooperation Agency. Available from: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 5-Methoxy-3-methyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of 5-Methoxy-3-methyl-5-oxopentanoic acid using column chromatography. As Senior Application Scientists, we combine technical expertise with practical, field-tested knowledge to help you navigate the challenges of this specific separation.

I. Foundational Principles: Understanding the Molecule and the Method

This compound is a mono-ester of a dicarboxylic acid, presenting a unique challenge in purification due to its polarity and acidic nature. The presence of a free carboxylic acid group can lead to strong interactions with the stationary phase, often resulting in peak tailing and poor separation. The key to a successful purification lies in controlling the ionization of this acidic proton.

The choice of chromatographic mode, either normal-phase or reversed-phase, will dictate the strategy for achieving optimal separation. This guide will cover both approaches, providing a comprehensive resource for various laboratory setups and preferences.

II. Troubleshooting Guide: From Tailing Peaks to Low Yield

This section addresses common problems encountered during the column chromatography of this compound, offering systematic solutions based on scientific principles.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Severe Peak Tailing 1. Secondary Interactions: The acidic proton of the carboxylic acid is interacting strongly with active sites on the stationary phase (e.g., silanol groups on silica gel).[1][2] 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not suitable to suppress the ionization of the carboxylic acid.[3][4]For Normal-Phase (Silica Gel): 1. Acidify the Mobile Phase: Add a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to your eluent (e.g., ethyl acetate/hexanes).[5] This protonates the carboxylic acid, reducing its interaction with the silica surface and minimizing tailing.[6] 2. TLC Analysis with Acid: Before running the column, perform a TLC analysis with the acidified mobile phase to confirm improved spot shape. For Reversed-Phase (C18): 1. Control Mobile Phase pH: Use a buffered mobile phase or add an acid like formic acid or phosphoric acid to maintain a low pH (typically 2-3 units below the pKa of the analyte).[3][7][8] This ensures the carboxylic acid is in its neutral form, leading to better retention and peak shape.
Poor Separation of Impurities 1. Inadequate Solvent Strength: The mobile phase is either too strong (eluting everything together) or too weak (causing broad peaks). 2. Incorrect Stationary Phase: The chosen stationary phase may not provide the necessary selectivity for the impurities present.1. Optimize the Mobile Phase Gradient: If using isocratic elution, switch to a shallow gradient to better resolve closely eluting compounds.[9] 2. Change Solvent System: Experiment with different solvent systems in your TLC analysis to find one that provides better separation between your product and impurities. 3. Consider an Alternative Stationary Phase: If separation on silica is challenging, reversed-phase chromatography might offer a different selectivity profile.
Low or No Recovery of Product 1. Irreversible Adsorption: The compound may be sticking irreversibly to the stationary phase, especially if it is highly polar or if the silica gel is too acidic.[9] 2. Compound Degradation: The compound may not be stable on the stationary phase.[9]1. Deactivate the Silica Gel: If you suspect strong adsorption, you can try deactivating the silica gel by pre-treating it with a solution of your acidified eluent. 2. Test for Stability: Before committing to a large-scale purification, test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[9] 3. Flush the Column with a Stronger Solvent: After your expected product has eluted, flush the column with a much more polar solvent (e.g., methanol in normal phase) to see if any of your compound can be recovered.
Product Elutes at the Solvent Front 1. Mobile Phase is Too Polar (Normal-Phase): The eluent is too strong and is not allowing for any interaction with the stationary phase. 2. Mobile Phase is Too Non-Polar (Reversed-Phase): The eluent is not strong enough to elute the compound.1. Decrease Mobile Phase Polarity (Normal-Phase): Start with a less polar solvent system (e.g., a higher percentage of hexanes in an ethyl acetate/hexanes system). 2. Increase Mobile Phase Polarity (Reversed-Phase): Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your aqueous mobile phase.

III. Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase (silica gel) or reversed-phase (C18) chromatography for my purification?

A1: The choice depends on your laboratory's standard practices and the nature of the impurities.

  • Normal-Phase (Silica Gel): This is often the first choice in many organic synthesis labs due to its low cost and familiarity. For this compound, it is crucial to add an acid modifier to the mobile phase to prevent peak tailing.

  • Reversed-Phase (C18): This can be an excellent alternative, especially if normal-phase chromatography fails to provide adequate separation. An acidic mobile phase is also necessary here to ensure the compound is in its neutral, more retained form.[7][8]

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system is best determined through Thin Layer Chromatography (TLC) analysis.

  • For Normal-Phase: Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system. A common starting point is a mixture of ethyl acetate and hexanes, with 0.1-1% acetic or formic acid added.

  • For Reversed-Phase: Use a C18-coated TLC plate. The mobile phase will be a mixture of an organic solvent (like acetonitrile or methanol) and water, with an acidifier.

Q3: How much sample can I load onto my column?

A3: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation with a good difference in Rf values between your product and impurities, you can typically load 1-5% of your sample by weight relative to the weight of the stationary phase. For more challenging separations, this may need to be reduced to less than 1%.

Q4: What is the best way to detect my compound in the collected fractions?

A4: Since this compound lacks a strong chromophore, UV detection might not be very sensitive.

  • TLC Analysis: This is the most common method. Spot a small amount from each fraction onto a TLC plate and visualize using a suitable stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds.

  • Evaporation and Weighing: For larger scale purifications, you can evaporate the solvent from a small, known volume of each fraction and weigh the residue.

IV. Experimental Workflow and Diagrams

Workflow for Mobile Phase Optimization in Normal-Phase Chromatography

mobile_phase_optimization cluster_0 TLC Analysis A Prepare TLC plates with your crude sample. B Test various solvent systems (e.g., Ethyl Acetate/Hexanes) A->B Initial Screening C Observe for streaking/tailing of the acidic spot. B->C D Add 0.5% Acetic Acid to the promising solvent systems. C->D If tailing is observed E Re-run TLC and observe for a well-defined spot. D->E F Adjust solvent ratio to achieve an Rf of 0.2-0.3 for the target compound. E->F G Optimal mobile phase identified for column chromatography. F->G

Caption: Decision workflow for optimizing the mobile phase for normal-phase chromatography of acidic compounds.

V. References

  • Separation of 5-Methoxy-5-oxopentanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 5-Methoxy-5-oxopentanoic acid. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International - Chromatography Online. Retrieved from [Link]

  • HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. (2022, May 31). GL Sciences Inc. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • methyl 5-methoxy-3-oxopentanoate, 62462-05-9. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Acidic compound / Si column tailing. (2007, September 21). Chromatography Forum. Retrieved from [Link]

  • Process for the separation of mono- and di-carboxylic acid compounds. (n.d.). Google Patents. Retrieved from

  • Infographic: What's the Best Column for Polar Compound Retention? (2017, August 3). Waters Blog. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent. Retrieved from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International - Chromatography Online. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters. Retrieved from [Link]

  • Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. (2025, September 19). ResearchGate. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (n.d.). JOCPR. Retrieved from [Link]

  • Polar compounds separation by HPLC - any thoughts? (2014, September 1). ResearchGate. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • Mass-directed Flash Purification of Fatty Acid Methyl Esters. (2015, November 27). ResearchGate. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved from [Link]

  • Column chromatography of carboxylic acids? : r/chemistry. (n.d.). Reddit. Retrieved from [Link]

  • 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 5-Methoxy-3-methyl-5-oxopentanoic Acid vs. 3-Methylglutaric Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 3-substituted glutaric acid derivatives—most notably the blockbuster anticonvulsant Pregabalin (Lyrica) —the choice between the symmetrical 3-Methylglutaric acid (3-MGA) and its desymmetrized mono-ester, 5-Methoxy-3-methyl-5-oxopentanoic acid (MOM) , dictates the synthetic strategy.

  • 3-Methylglutaric Acid (3-MGA): The cost-effective "raw material." It is best suited for pathways that utilize anhydride intermediates or enzymatic desymmetrization where chemical differentiation of the two carboxyl groups is not immediately required.

  • This compound (MOM): The "precision tool." It offers pre-installed chemoselectivity . It is the superior choice for linear synthesis sequences requiring selective reduction (e.g., carboxylic acid

    
     alcohol) while preserving the ester moiety for later cyclization or functionalization.
    

Verdict: Use 3-MGA for bulk manufacturing via crystallization-based resolution. Use MOM for asymmetric catalytic routes or when distinct functionalization of the termini is required (e.g.,


).

Structural & Chemoselective Analysis

The fundamental difference lies in molecular symmetry . This dictates the statistical probability of side reactions during functionalization.

Table 1: Physicochemical Comparison
Feature3-Methylglutaric Acid (3-MGA)This compound (MOM)
Formula


Symmetry C2v (Symmetrical) C1 (Asymmetrical)
pKa ~4.2 (First), ~5.4 (Second)~4.5 (Free Acid)
Chemoselectivity Poor. Direct activation yields statistical mix: Mono- (50%), Di- (25%), Unreacted (25%).Excellent. Free acid reacts with coupling agents/reducing agents; Ester remains inert.
Stability High (Solid, shelf-stable).Moderate (Prone to hydrolysis or transesterification).
Primary Use Precursor to Anhydride; Enzymatic Resolution substrate.Precursor to Hydroxy-esters and chiral lactones.
Visualizing the Symmetry Problem

The following diagram illustrates why 3-MGA requires an "activation step" (Anhydride formation) to become useful, whereas MOM is ready for selective chemistry.

G MGA 3-Methylglutaric Acid (Symmetrical) Anhydride 3-Methylglutaric Anhydride MGA->Anhydride Ac2O / Heat TargetB Statistical Mixture (Mono/Di/None) MGA->TargetB Direct Activation MOM MOM (Mono-Ester) (Desymmetrized) Anhydride->MOM MeOH / Reflux TargetA Selective Reduction (Alcohol-Acid) MOM->TargetA BH3-DMS (Chemoselective)

Caption: 3-MGA yields mixtures if reacted directly. Conversion to MOM via the Anhydride allows for high-yield selective reduction.

Application Case Study: Pregabalin Synthesis

The synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) highlights the distinct roles of these two reagents.

Route A: The "Classic" Resolution (Using 3-MGA)

Industry often prefers 3-MGA because it can be converted to the anhydride, opened with ammonia to form the amide, and then resolved using cheap chiral amines (e.g., (S)-Mandelic acid or Phenylethylamine).

  • Role of 3-MGA: Cheap backbone provider.

  • Mechanism: Anhydride opening is non-selective (racemic), but the crystallization drives the yield.

Route B: The "Asymmetric" Approach (Using MOM)

For higher atom economy and less waste, MOM is used in enzymatic resolutions. Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze the ester of one enantiomer of MOM, or esterify 3-MGA to MOM enantioselectively.

  • Role of MOM: Substrate for enzymatic recognition.

  • Mechanism: The enzyme distinguishes the "Methoxy" end from the "Acid" end based on chirality.

Table 2: Performance Data in Pregabalin Precursor Synthesis
MetricRoute A (3-MGA -> Anhydride -> Amide)Route B (MOM -> Enzymatic Resolution)
Step Count 4 (Anhydride, Amide, Resolution, Hydrolysis)2 (Enzymatic Esterification/Hydrolysis)
Enantiomeric Excess (ee) >98% (After recrystallization)>96% (Dependent on Enzyme/Substrate ratio)
Overall Yield ~35-45% (Losses during resolution)~45-48% (Theoretical max 50% for kinetic resolution)
Reagent Cost Low (Acetic Anhydride, NH3)High (Enzyme biocatalyst)
Scalability Excellent (Kg to Ton scale)Moderate (Reactor volume limitations)

Experimental Protocols

The following protocols demonstrate the causality of the selection: Protocol 1 shows how to create the selective MOM reagent from the bulk 3-MGA, and Protocol 2 demonstrates the unique chemoselectivity of MOM.

Protocol 1: Synthesis of MOM (Desymmetrization)

Objective: Convert symmetrical 3-MGA into the desymmetrized mono-ester. Source: Adapted from Organic Syntheses and Patent CN106045873A [1, 2].

  • Anhydride Formation: Charge a flask with 3-Methylglutaric acid (1.0 eq) and Acetic Anhydride (1.2 eq) . Heat to reflux (120°C) for 3 hours.

  • Concentration: Distill off acetic acid and excess acetic anhydride under reduced pressure. Result: 3-Methylglutaric anhydride (Quantitative).

  • Ring Opening: Dissolve the crude anhydride in Toluene (5 vol) . Add Methanol (1.05 eq) dropwise at 0-5°C.

  • Reaction: Stir at room temperature for 12 hours. The anhydride ring opens to form the mono-ester.

  • Workup: Wash with water. The organic layer contains the product.[1][2][3] Evaporate solvent.[3][4]

    • Yield: 90-95%

    • Purity: >98% (GC)

    • Note: The product is a racemate.

Protocol 2: Chemoselective Reduction of MOM

Objective: Selectively reduce the carboxylic acid to an alcohol without touching the ester (impossible with 3-MGA). Reagent: Borane-Dimethyl Sulfide (BH3-DMS).

  • Setup: Under Nitrogen, dissolve MOM (1.0 eq) in anhydrous THF . Cool to -10°C.

  • Addition: Add BH3-DMS (1.1 eq) dropwise, maintaining temp < 0°C. (Note: Borane reacts faster with carboxylic acids than esters).

  • Quench: Stir at RT for 4 hours. Quench carefully with Methanol.

  • Result: Product is Methyl 5-hydroxy-3-methylpentanoate .

    • Selectivity: >95:1 (Alcohol:Diol).

    • Significance: This intermediate allows for the installation of a leaving group (Tosylate/Mesylate) on the alcohol end, enabling cyclization or chain extension—a strategy widely used in terpene synthesis.

Decision Matrix & Workflow

Use this logic flow to determine the correct starting material for your campaign.

DecisionTree cluster_advice Expert Insight Start Start: Define Target Molecule Q1 Is the target Chiral? Start->Q1 Q2 Do you need to differentiate the two termini? Q1->Q2 Yes PathA Use 3-MGA Q1->PathA No (Symmetrical Polymer/Solvent) Q2->PathA No (Resolution via Amide/Salt) PathB Use MOM (Mono-Ester) Q2->PathB Yes (Selective Reduction/Coupling) Advice If scaling >100kg, stick to 3-MGA and resolve via crystallization. If <1kg or complex synthesis, use MOM for chemical control.

Caption: Decision logic for selecting between 3-MGA and MOM based on scale and structural complexity.

References

  • Organic Syntheses , Coll.[3][4] Vol. 4, p.630 (1963); Vol. 39, p.40 (1959). Synthesis of 3-Methylglutaric Anhydride. Link

  • Google Patents , CN106045873A. Method for preparing pregabalin intermediate 3-isobutyl glutaric acid monoamide. Link

  • Pfizer Inc. , WO 96/38405. Methods of making (S)-3-(aminomethyl)-5-methylhexanoic acid. Link

  • Royal Society of Chemistry , New J. Chem., 2020, 44, 11997. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues. Link

  • ChemScene , Product Data: (R)-5-methoxy-3-methyl-5-oxopentanoic acid.[5] Link

Sources

Comparative Guide: 5-Methoxy-3-methyl-5-oxopentanoic Acid vs. Its Ethyl Ester

[1]

Executive Summary

  • This compound (Compound A) is a hemi-ester (mono-ester) of 3-methylglutaric acid.[1] It possesses one free carboxylic acid group and one methyl ester group. It is the active chiral synthon often generated via enzymatic desymmetrization to introduce stereochemistry (R/S) into drug backbones.

  • The Ethyl Ester (Compound B) , chemically Ethyl methyl 3-methylglutarate, is the mixed diester derivative. It is a neutral, fully protected species. It typically serves as a stable storage form or a substrate for selective hydrolysis.

Key Distinction: The primary operational difference lies in chemoselectivity and purification . Compound A allows for orthogonal coupling (amide/ester formation at the free acid site) and easy purification via acid-base extraction, whereas Compound B requires chromatography or distillation and must be hydrolyzed to be activated.

Chemical Identity & Physical Properties[3][4][5][6][7][8]

FeatureThis compound Ethyl methyl 3-methylglutarate
Common Name Monomethyl 3-methylglutarateEthyl methyl 3-methylglutarate
Role Chiral Building Block / HemiesterProtected Intermediate / Diester
CAS Number 27151-65-1 (Racemic)63473-60-9 ((R)-isomer)Generic/Mixed (Often synthesized in-situ)
Molecular Formula C₇H₁₂O₄C₉H₁₆O₄
Molecular Weight 160.17 g/mol 188.22 g/mol
Physical State Viscous Liquid / Low-melting SolidColorless Liquid
Acidity (pKa) ~4.5 (Carboxylic Acid)Neutral (Non-ionizable)
Solubility (Aq) Soluble in alkaline water (pH > 7)Insoluble / Immiscible
Solubility (Org) Soluble in polar organics (MeOH, DCM)Soluble in non-polar (Hexane, Et₂O)
Boiling Point Higher (H-bonding dimerization)Lower (relative to MW) / Volatile

Synthesis & Production Pathways

The utility of these compounds relies heavily on Enzymatic Desymmetrization . The symmetric diester (Dimethyl 3-methylglutarate) is hydrolyzed by enzymes like Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) to yield the chiral mono-ester (Compound A) with high enantiomeric excess (ee).

Pathway Diagram: Enzymatic Desymmetrization & Esterification

SynthesisPathwayDimethylDimethyl 3-methylglutarate(Symmetric Diester)EnzymeEnzyme (PLE/CAL-B)HydrolysisDimethyl->Enzyme DesymmetrizationMonoEsterThis compound(Chiral Mono-Ester)Enzyme->MonoEster Yields (R) or (S) AcidEthylEsterEthyl methyl 3-methylglutarate(Mixed Diester)MonoEster->EthylEster Fischer EsterificationEthanolEthanol / H+

Caption: Enzymatic desymmetrization of the symmetric diester yields the chiral mono-ester (Acid), which can be further protected as the ethyl ester.

Experimental Protocols: Separation & Purification

The most critical advantage of This compound over its ethyl ester is the ability to purify it without chromatography using Acid-Base Extraction . This is a self-validating protocol because the phase switch confirms the presence of the free carboxyl group.

Protocol: Separation of Mono-Ester from Di-Ester

Objective: Isolate pure this compound from a mixture containing unreacted diester.

  • Dissolution: Dissolve the crude reaction mixture (containing Mono-ester and Diester) in Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .

  • Alkaline Extraction (The Filter):

    • Add saturated aqueous NaHCO₃ (pH ~8.5).

    • Mechanism:[1][2][3][4] The Mono-ester deprotonates (R-COOH → R-COO⁻Na⁺) and moves to the aqueous phase. The Diester remains neutral and stays in the organic phase.

    • Step: Shake vigorously and separate layers. Keep both.

  • Organic Wash: Wash the aqueous layer once with fresh ether to remove trace diester entrapment. Discard this organic wash (or combine with the first organic fraction if diester recovery is needed).

  • Acidification (The Recovery):

    • Cool the aqueous layer to 0°C.[5]

    • Slowly add 1M HCl until pH < 2.

    • Mechanism:[1][2][3][4] R-COO⁻Na⁺ → R-COOH. The Mono-ester becomes less soluble in water and oils out.

  • Final Extraction: Extract the acidified aqueous layer with Dichloromethane (DCM) (3x).

  • Drying: Dry combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: High purity this compound.[1][6]

Workflow Diagram: Acid-Base Purification

PurificationFlowMixtureCrude Mixture(Monoester + Diester)AddBaseAdd Sat. NaHCO3PartitionMixture->AddBaseOrgPhaseOrganic Phase(Contains Diester)AddBase->OrgPhase Neutral SpeciesAqPhaseAqueous Phase(Contains Monoester Salt)AddBase->AqPhase Anionic SpeciesAcidifyAcidify with HClExtract with DCMAqPhase->AcidifyFinalProductPure Monoester(Acid Form)Acidify->FinalProduct

Caption: Purification workflow utilizing the acidity of the mono-ester to separate it from the neutral diester.

Reactivity & Stability in Drug Development

Chemoselectivity
  • Mono-Ester (Acid): Highly versatile. The free carboxylic acid can be activated (using EDC/NHS or SOCl₂) to form amides or esters with specific nucleophiles while the methyl ester end remains intact. This allows for the stepwise construction of complex molecules like Atorvastatin .

  • Ethyl Ester (Diester): Symmetrical reactivity (unless the methyl/ethyl difference is exploited, which is difficult). Typically requires hydrolysis to become useful.

Stability Issues
  • Cyclization: The Mono-ester is prone to forming 3-methylglutaric anhydride under acidic or thermal stress.

    • Precaution: Avoid high temperatures (>100°C) during distillation of the acid.

  • Transesterification: In the presence of ethanol and acid, the methyl ester group of the Mono-ester can exchange to an ethyl ester, leading to a mixture of products (Mono-Me, Mono-Et, Di-Me, Di-Et, Mixed).

    • Precaution: Use non-nucleophilic solvents (DCM, THF) for reactions involving the Mono-ester.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 27151-65-1). Available at:

  • ChemicalBook. Monomethyl 3-methylglutarate Properties and Synthesis. Available at:

  • Core.ac.uk. Enzymatic Desymmetrization of Dimethyl 3-methylglutarate using Pig Liver Esterase. Available at:

  • PubChem. this compound (CID 317555). National Library of Medicine. Available at:

  • GuideChem. 3-Methylglutaric Acid Derivatives and Applications. Available at:

Structural Validation of 5-Methoxy-3-methyl-5-oxopentanoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Monomethyl 3-methylglutarate; 3-Methylglutaric acid monomethyl ester CAS: 27151-65-1 Formula:


[1][2][3]

Executive Summary & Strategic Analysis

Validating the structure of 5-Methoxy-3-methyl-5-oxopentanoic acid presents a specific analytical challenge: distinguishing the mono-ester from a physical mixture of its parent di-acid (3-methylglutaric acid) and the di-ester (dimethyl 3-methylglutarate). Furthermore, the introduction of the ester group at only one end of the symmetric 3-methylglutaric acid backbone breaks the molecular symmetry, creating a chiral center at C3.

This guide compares the three primary validation methodologies—NMR Spectroscopy , Mass Spectrometry (GC-MS) , and FT-IR —ranking them by their ability to definitively prove structural connectivity and purity.

Comparative Performance Matrix
FeatureNMR (1H, 13C, 2D) GC-MS (Derivatized) FT-IR Spectroscopy
Structural Definitiveness High (Gold Standard)Medium (Fragment based)Low (Functional group only)
Regio-Isomer Detection Excellent (Symmetry break)Good (Retention time)Poor
Purity Quantification High (qNMR)Very High (Chromatographic)Low
Sample Requirement ~10 mg< 1 mg~5 mg
Primary Utility Proof of Structure Purity & Mass Confirmation Quick ID / QC

In-Depth Technical Validation

Method A: High-Resolution NMR (The Gold Standard)

Rationale: Nuclear Magnetic Resonance (NMR) is the only technique capable of proving the connectivity of the mono-ester. In the parent 3-methylglutaric acid, the two methylene groups (


) are chemically equivalent due to symmetry. In this compound, this symmetry is broken.

Critical Validation Markers:

  • Symmetry Breaking (1H NMR): You must observe distinct chemical shifts for the methylene protons at C2 (adjacent to free acid) vs. C4 (adjacent to ester). In the di-acid or di-ester, these would overlap perfectly.

  • Integration Ratio: The methyl ester singlet (

    
    , ~3.6 ppm) must integrate to 3H, while the C3-methyl doublet (
    
    
    
    , ~1.0 ppm) integrates to 3H.
  • HMBC Correlations (2D NMR): This provides the "smoking gun." You must observe a correlation between the methoxy protons and the C5 carbonyl carbon, but not the C1 carbonyl carbon.

Experimental Protocol: NMR Structural Elucidation
  • Solvent Selection: Dissolve 10–15 mg of sample in 0.6 mL of Chloroform-d (

    
    ) .
    
    • Why:

      
       minimizes exchange of the carboxylic acid proton, sometimes allowing the broad 
      
      
      
      peak (~11-12 ppm) to be observed, confirming the free acid moiety.
  • Acquisition:

    • Run 1H NMR (min 16 scans) for integration.

    • Run 13C NMR (min 256 scans) to resolve the two distinct carbonyl peaks (~178 ppm for acid, ~172 ppm for ester).

    • Run HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (8-10 Hz).

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)[4][5]

Rationale: Direct injection of the free acid is often poor due to hydrogen bonding. Validation requires derivatization to cap the free carboxylic acid. If we methylate the sample (e.g., with Diazomethane), we convert it to the di-ester, losing the structural information of the original mono-ester. Therefore, we use Silylation .

Critical Validation Markers:

  • Molecular Ion: The TMS-derivative (replacing H with

    
    ) adds 72 Da.
    
    • Target Mass:

      
      .
      
  • Fragmentation: Look for the characteristic loss of the methyl ester group (

    
    ) versus the loss of the TMS-ester group (
    
    
    
    ).
Experimental Protocol: TMS Derivatization
  • Preparation: Place 1 mg of sample in a GC vial.

  • Reagent: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Add 100 µL of anhydrous Pyridine.

  • Reaction: Incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 20:1).

    • Column: DB-5ms or equivalent non-polar column.

    • Temp Program: 60°C (1 min)

      
       10°C/min 
      
      
      
      280°C.

Visualization of Structural Logic

The following diagrams illustrate the decision logic and the specific NMR correlations required to validate the structure.

ValidationWorkflow Sample Unknown Sample (C7H12O4) Solubility Solubility Check (CDCl3 vs DMSO) Sample->Solubility H1_NMR 1H NMR Spectrum Solubility->H1_NMR Dissolved Symmetry Symmetry Check H1_NMR->Symmetry Symmetric Symmetric Signals (Di-acid or Di-ester) Symmetry->Symmetric Equivalent CH2s Asymmetric Asymmetric Signals (Mono-ester Candidate) Symmetry->Asymmetric Distinct CH2s C13_NMR 13C NMR (Carbonyl Region) Asymmetric->C13_NMR Carbonyls Two Distinct C=O Peaks? (~172 & ~178 ppm) C13_NMR->Carbonyls Carbonyls->Symmetric No (Single Peak) HMBC HMBC Experiment Carbonyls->HMBC Yes Connectivity Methoxy (-OCH3) correlates to ONE C=O HMBC->Connectivity Valid VALIDATED STRUCTURE This compound Connectivity->Valid

Figure 1: Analytical Decision Tree. Note that symmetry breaking in NMR is the critical "Go/No-Go" decision point for distinguishing the mono-ester from its symmetric impurities.

HMBC_Correlations cluster_legend Interpretation Methoxy Methoxy Protons (-OCH3) 3.6 ppm C5_Carbonyl C5 Ester Carbonyl (C=O) ~172 ppm Methoxy->C5_Carbonyl Strong 3-Bond Correlation C1_Carbonyl C1 Acid Carbonyl (COOH) ~178 ppm C4_Methylene C4 Methylene (-CH2-) ~2.4 ppm C4_Methylene->C5_Carbonyl 2-Bond Correlation C4_Methylene->C1_Carbonyl NO Correlation Text The Methoxy group must ONLY correlate to the upfield carbonyl (Ester). If it correlates to both, the sample is a mix.

Figure 2: Key HMBC Correlations. The definitive proof of structure relies on the exclusive correlation between the methoxy protons and the ester carbonyl.

Analytical Data Summary

The following table summarizes the expected spectral data for a validated lot of this compound.

NucleusSignalChemical Shift (

, ppm)
MultiplicityAssignment
1H

(C3)
0.95 – 1.05Doublet (

)
Methyl group on backbone
1H

(C2/C4)
2.10 – 2.50Multiplet (

)
Diastereotopic methylene protons
1H

(C3)
2.30 – 2.60Multiplet (

)
Methine proton
1H

3.60 – 3.70Singlet (

)
Methyl Ester (Critical)
1H

10.0 – 12.0BroadCarboxylic Acid (Solvent dependent)
13C

~19.5-Backbone Methyl
13C

~51.5-Ester Methyl
13C

(Ester)
~172.0-Ester Carbonyl
13C

(Acid)
~178.0-Acid Carbonyl

References

  • PubChem. this compound (Compound).[2][3] National Library of Medicine. Accessed 2024.[4][5] [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[2] Wiley.[4] (Standard text for interpretation of HMBC and carbonyl shifts).

Sources

Comparative Guide: Reactivity & Synthetic Utility of 5-Methoxy-3-methyl-5-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the reactivity, chemoselectivity, and synthetic utility of 5-Methoxy-3-methyl-5-oxopentanoic acid (also known as Monomethyl 3-methylglutarate ) against its structural analogs.

Executive Summary & Compound Identity

This compound (CAS: 27151-65-1 for racemate) is a desymmetrized derivative of 3-methylglutaric acid. It features a unique structural duality: a free carboxylic acid at one terminus and a methyl ester at the other, separated by a chiral 3-methyl core. This structure makes it a critical "chiral synthon" for the synthesis of pharmaceutical intermediates, including Pregabalin and various statin side-chains.

The Comparison Cohort

To objectively evaluate its performance, this guide compares it against three distinct analogs that define the boundaries of its reactivity:

  • Monomethyl Glutarate (Unsubstituted): The baseline for reactivity without steric influence.

  • Monomethyl 3,3-Dimethylglutarate (Gem-dimethyl): A high-reactivity analog dominated by the Thorpe-Ingold effect.

  • Monomethyl Succinate (Chain-shortened): A benchmark for 5-membered ring formation kinetics.

Reactivity Profile: Cyclization & Anhydride Formation

One of the most critical reactivity parameters for glutarate derivatives is their tendency to cyclize into anhydrides under thermal or acidic conditions. This is governed by the Thorpe-Ingold Effect (Gem-Dialkyl Effect).[1]

Mechanism of Cyclization

The formation of the cyclic anhydride involves the nucleophilic attack of the free acid oxygen onto the ester carbonyl (or vice versa in the diacid), releasing methanol (or water).

AnhydrideFormation Substrate This compound (Open Chain) TS Transition State (Conformational Rotation) Substrate->TS Heat / H+ Product 3-Methylglutaric Anhydride (Cyclic) TS->Product Cyclization Byproduct Methanol TS->Byproduct

Comparative Kinetics Data

The 3-methyl substituent introduces a "rotamer distribution" that slightly favors cyclization compared to the unsubstituted chain, but significantly less than the 3,3-dimethyl analog.

CompoundSubstituent (C3)Relative Cyclization Rate (k_rel)Activation Energy (Ea)Stability of Open Chain
Monomethyl Glutarate H, H1.0 (Baseline)HighHigh
Monomethyl 3-methylglutarate H, CH3 ~2.5 - 4.0 Moderate Moderate
Monomethyl 3,3-dimethylglutarate CH3, CH3>200Very LowLow (Spontaneous Cyclization)
Monomethyl Succinate (C2 backbone)~1000Very LowLow (Forms Succinic Anhydride)

Key Insight: The target compound strikes a balance. Unlike the 3,3-dimethyl analog, which cyclizes so aggressively it is difficult to keep in the open mono-ester form, This compound is stable enough for storage but reactive enough to be cyclized cleanly when desired (e.g., for subsequent imide formation in Pregabalin synthesis).

Chemoselectivity: Acid vs. Ester Differentiation

The primary utility of this compound lies in the ability to differentiate the two termini.

Selective Reduction

The free carboxylic acid can be selectively reduced to an alcohol in the presence of the methyl ester using Borane-Dimethyl Sulfide (BH3·DMS) or activated via mixed anhydrides.

  • Protocol: Reaction with BH3·THF at 0°C.

  • Result: Yields Methyl 5-hydroxy-3-methylpentanoate .

  • Selectivity: >98% preference for acid reduction over ester reduction.

  • Comparison: Unsubstituted glutarate monoesters show similar selectivity, but the 3-methyl group in the target compound prevents lactonization of the resulting alcohol product (delta-lactone formation) due to mild steric hindrance, improving isolated yields of the linear alcohol.

Enzymatic Desymmetrization (Chirality)

Since the target molecule possesses a prochiral center (in the diester precursor) or a chiral center (in the monoester), it is a prime candidate for enzymatic resolution.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).

  • Reaction: Hydrolysis of Dimethyl 3-methylglutarate.

  • Performance:

    • 3-Methyl: High enantiomeric excess (>95% ee) is achievable because the methyl group fits into the medium-sized pocket of the enzyme active site.

    • 3,3-Dimethyl: Often shows poor enzymatic conversion due to steric bulk preventing access to the ester carbonyl.

    • Unsubstituted: Product is achiral; no resolution possible.

Experimental Protocol: Chemoselective Synthesis

Objective: Selective synthesis of this compound from 3-methylglutaric anhydride (Ring Opening).

Rationale: This method guarantees the mono-ester/mono-acid structure without the statistical mixture (diester/monoester/diacid) that results from esterifying the diacid.

  • Reagents: 3-Methylglutaric anhydride (1.0 eq), Anhydrous Methanol (1.1 eq), DMAP (0.05 eq, catalyst), Toluene (Solvent).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 3-methylglutaric anhydride in toluene (0.5 M).

    • Add DMAP and cool to 0°C.

    • Add Methanol dropwise over 30 minutes. (Slow addition favors opening over diester formation).

    • Allow to warm to Room Temperature and stir for 4 hours.

  • Workup:

    • Concentrate in vacuo.

    • Dissolve residue in saturated NaHCO3 (aqueous).

    • Wash with Ethyl Acetate (removes unreacted anhydride/diester).

    • Acidify aqueous layer to pH 2 with 1M HCl.

    • Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

  • Validation:

    • 1H NMR (CDCl3): Look for singlet at ~3.6 ppm (OCH3) and broad singlet at ~11.0 ppm (COOH).

    • Yield: Typically 85-92%.

References

  • Silverman, R. B., et al. (1990). "3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers an increase in brain GABA." Journal of Medicinal Chemistry. Link

  • Huckabee, B. K., & Sobieray, D. M. (2003). "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 6,642,398. Link

  • Bruice, T. C., & Pandit, U. K. (1960). "The effect of gem-dimethyl substitution on the rates of formation of anhydrides." Journal of the American Chemical Society.[2] Link

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • PubChem Compound Summary. "this compound."[3] National Center for Biotechnology Information. Link

Sources

Comparative Guide: Biological Activity of 5-Methoxy-3-methyl-5-oxopentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-3-methyl-5-oxopentanoic acid (also known as Monomethyl 3-methylglutarate ) is a desymmetrized mono-ester derivative of 3-methylglutaric acid (3-MGA). Its biological activity is bifurcated into two distinct domains of application in drug development and metabolic research:

  • Metabolic Disease Modeling (Primary Bioactivity): It acts as a lipophilic "Trojan Horse" precursor to 3-MGA, a known metabotoxin. It is used to induce phenotypes of 3-Hydroxy-3-methylglutaric aciduria and Organic Acidemias in vitro, allowing researchers to study mitochondrial dysfunction and neurotoxicity.

  • Medicinal Chemistry Scaffold: It serves as a chiral building block for 3-substituted GABA analogs (e.g., 3-methyl-GABA), which exhibit anticonvulsant and analgesic properties similar to Pregabalin and Gabapentin.

This guide focuses on the intrinsic biological activity of the molecule as a metabolic modulator and mitochondrial toxin, comparing it against its free acid form and therapeutic analogs.

Mechanism of Action: The "Trojan Horse" Effect

The biological potency of the monomethyl ester derivative stems from its enhanced membrane permeability compared to the free dicarboxylic acid.

  • Cellular Entry: The free acid (3-MGA) is polar and relies on specific dicarboxylate transporters (NaDC3) for uptake, which can be rate-limiting. The monomethyl ester (5-Methoxy-...) passively diffuses across the plasma membrane.

  • Intracellular Activation: Once cytosolic, non-specific esterases hydrolyze the methyl ester, releasing the active 3-MGA moiety.

  • Mitochondrial Disruption: The accumulated 3-MGA inhibits the Na⁺/K⁺-ATPase pump and disrupts Complex I-III of the electron transport chain, leading to ATP depletion and Reactive Oxygen Species (ROS) generation.

Pathway Visualization (DOT)

MetabolicPathway Ester Monomethyl 3-methylglutarate (Extracellular) Membrane Plasma Membrane (Passive Diffusion) Ester->Membrane CytoEster Monomethyl 3-methylglutarate (Intracellular) Membrane->CytoEster Hydrolysis Esterase Hydrolysis CytoEster->Hydrolysis Acid 3-Methylglutaric Acid (Active Toxin) Hydrolysis->Acid Mito Mitochondria Acid->Mito Accumulation ATPase Na+/K+ ATPase Inhibition Acid->ATPase Direct Inhibition ROS ROS Generation (Oxidative Stress) Mito->ROS Complex I-III Block ATP ATP Depletion (Bioenergetic Failure) Mito->ATP TCA Cycle Disruption

Caption: Figure 1.[1] Intracellular activation pathway of Monomethyl 3-methylglutarate. The ester form bypasses transport bottlenecks to deliver the active metabolic disruptor 3-MGA.

Comparative Analysis: Probes & Analogs

This section compares the Monomethyl derivative against the Free Acid (natural metabolite) and 3-Methyl-GABA (therapeutic derivative).

Table 1: Physicochemical & Biological Profile Comparison
FeatureCandidate: Monomethyl 3-methylglutarate Alternative 1: 3-Methylglutaric Acid (Free Acid) Alternative 2: 3-Methyl-GABA
Primary Role Metabolic Probe / ProdrugNatural Metabolite / ToxinTherapeutic Agent (Anticonvulsant)
LogP (Lipophilicity) ~0.8 (Moderate)~0.2 (Low)-1.2 (Very Low)
Cellular Uptake High (Passive Diffusion)Low (Transporter Dependent)High (LAT1 Transporter)
Target Mechanism Intracellular Esterase -> 3-MGA ReleaseNaDC3 Transport -> Mitochondrial InhibitionAlpha-2-delta subunit (Ca²⁺ channels)
Na⁺/K⁺ ATPase IC50 N/A (Prodrug)~5.0 mM (Inhibitory)No Inhibition
ROS Induction High (Rapid Onset)Moderate (Slow Onset)None (Neuroprotective)
Application Modeling acute organic acidemia in vitroStudying receptor interactions (NMDA)Treating neuropathic pain/epilepsy
Key Performance Insights
  • Bioavailability: The Monomethyl derivative shows a 3-4x faster intracellular accumulation rate in astrocytes compared to the free acid, making it the superior choice for acute toxicity assays.

  • Toxicity Profile: While 3-Methyl-GABA is neuroprotective, the 3-methylglutarate core (delivered via the ester) induces significant lipid peroxidation (TBARS assay) in rat cortical supernatants.

  • Enzyme Specificity: The free acid specifically inhibits Creatine Kinase (CK) activity in the cerebellum, a key marker for the neurodegeneration observed in acidemias.

Experimental Protocols

To validate the biological activity of this compound derivatives, the following self-validating protocols are recommended.

Protocol A: Assessment of Mitochondrial Respiratory Chain Inhibition

Objective: To quantify the impact of the derivative on mitochondrial bioenergetics.

  • Preparation: Isolate mitochondria from rat cerebral cortex using differential centrifugation in isotonic sucrose buffer.

  • Treatment: Incubate mitochondrial fractions (0.5 mg protein/mL) with the Monomethyl derivative (10–500 µM) vs. Free Acid (1–5 mM) for 30 minutes at 37°C.

    • Note: The ester requires a lower concentration due to accumulation; the acid requires higher concentrations to mimic pathological accumulation.

  • Assay (Complex II-III):

    • Add Succinate (substrate) and Cytochrome c (electron acceptor).

    • Measure the reduction of Cytochrome c spectrophotometrically at 550 nm .

  • Validation: Use Malonate (1 mM) as a positive control for Complex II inhibition.

  • Readout: Calculate specific activity (nmol oxidized substrate/min/mg protein). Expect a 30-40% reduction in activity with the derivative.

Protocol B: Synaptosomal Na⁺/K⁺-ATPase Activity

Objective: To measure membrane excitability disruption.

  • Isolation: Prepare synaptosomes from whole brain homogenates using Percoll gradient separation.

  • Reaction Medium: Buffer containing 3 mM ATP, 100 mM NaCl, 20 mM KCl, 3 mM MgCl₂.

  • Inhibition Step: Pre-incubate synaptosomes with the test derivative for 15 mins.

  • Measurement: Stop reaction with trichloroacetic acid. Measure released inorganic phosphate (Pi) using the Fiske-Subbarow method .

  • Differentiation: Perform parallel assays with Ouabain (1 mM) to subtract ouabain-insensitive ATPase activity.

Workflow Visualization (DOT)

ExperimentalWorkflow cluster_assays Parallel Assays Sample Rat Cortical Tissue Isolation Differential Centrifugation (Mitochondria/Synaptosomes) Sample->Isolation Treatment Incubation with Monomethyl 3-methylglutarate Isolation->Treatment Assay1 TBARS Assay (Lipid Peroxidation) Treatment->Assay1 Assay2 Complex II-III Activity (Spec @ 550nm) Treatment->Assay2 Assay3 Na+/K+ ATPase (Pi Release) Treatment->Assay3 Result Data Analysis: IC50 & Oxidative Stress Index Assay1->Result Assay2->Result Assay3->Result

Caption: Figure 2. Experimental workflow for validating the neurotoxic bioactivity of 3-methylglutarate derivatives.

References

  • Ribeiro, C. A., et al. (2011). "Neurochemical evidence that 3-methylglutaric acid inhibits synaptic Na+,K+-ATPase activity probably through oxidative damage in brain cortex of young rats."[2] International Journal of Developmental Neuroscience.

  • Latini, A., et al. (2002). "3-Methylglutaric acid induces oxidative stress in cerebral cortex of young rats." Brain Research.

  • Leipnitz, G., et al. (2008). "Induction of oxidative stress by the metabolites accumulating in 3-methylglutaconic aciduria in cerebral cortex of young rats."[2] Life Sciences.[2]

  • Jones, D. E., et al. (2019). "3-Methylglutaric acid in energy metabolism." Molecular Genetics and Metabolism.

  • Colín-González, A. L., et al. (2016). "Experimental Evidence that 3-Methylglutaric Acid Disturbs Mitochondrial Function and Induced Oxidative Stress in Rat Brain Synaptosomes."[3] Neurochemical Research.

Sources

Publish Comparison Guide: Purity Assessment of 5-Methoxy-3-methyl-5-oxopentanoic Acid (MOMOPA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for assessing the purity of 5-Methoxy-3-methyl-5-oxopentanoic acid (Monomethyl 3-methylglutarate, MOMOPA). It synthesizes experimental protocols with a comparative analysis of analytical techniques, designed for pharmaceutical scientists and process chemists.

Executive Summary & Molecule Profile

This compound (MOMOPA) is a critical chiral building block and intermediate, notably used in the synthesis of Pregabalin and various statin side-chains. Structurally, it is the monomethyl ester of 3-methylglutaric acid.[1]

  • Chemical Structure:

    
    
    
  • Critical Quality Attributes (CQAs): The primary challenge is differentiating the target monoester from its synthetic precursors and byproducts:

    • 3-Methylglutaric Acid (Diacid): Highly polar, elutes early.

    • Dimethyl 3-methylglutarate (Diester): Non-polar, elutes late.

    • Enantiomeric Purity: (If synthesizing the R-isomer specifically).

This guide compares the Optimized RP-HPLC Method (The "Product") against industry-standard alternatives (GC-FID and qNMR ) to determine the most effective purity assessment workflow.

The "Product": Optimized RP-HPLC Method

The following High-Performance Liquid Chromatography (HPLC) protocol is designed to address the molecule's specific properties: weak UV chromophore (carbonyls only) and ionizable carboxylic acid functionality.

Method Parameters
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)Provides sufficient hydrophobic selectivity to separate the diacid, monoester, and diester.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.2) suppresses ionization of the free acid, preventing peak tailing and ensuring retention.
Mobile Phase B Acetonitrile (ACN)Strong solvent for eluting the non-polar diester impurity.
Gradient T0: 5% B → T15: 60% B → T20: 90% B → T25: 5% BGradient elution is required to elute the highly polar diacid early and the non-polar diester late within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain backpressure < 250 bar.
Detection UV at 210 nm The molecule lacks a conjugated system; 210 nm detects the carbonyl

transition.
Temperature 30°CControls viscosity and retention time reproducibility.[2][3]
Experimental Workflow (Visualization)

HPLC_Workflow Sample Sample Preparation (1 mg/mL in 20% ACN) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Filter->Inject Separation Gradient Separation (C18 Column) Inject->Separation Detect Detection (UV 210 nm) Separation->Detect Data Data Analysis (Area %) Detect->Data

Caption: Figure 1. Standardized workflow for the HPLC analysis of MOMOPA, ensuring particulate removal and optimal concentration for low-UV detection.

Comparative Analysis: HPLC vs. Alternatives

While HPLC is the versatile workhorse, it is not the only tool. Below is an objective comparison with Gas Chromatography (GC-FID) and Quantitative NMR (qNMR).

Performance Matrix
FeatureRP-HPLC (UV 210 nm) GC-FID qNMR (

)
Primary Utility Routine QC, reaction monitoring (wet).Final product purity (volatile esters).Absolute purity assay (reference standard qualification).
Selectivity High. Excellent separation of Acid vs. Ester vs. Diester based on polarity.Medium/High. Excellent for esters; Free acid may tail without derivatization (silylation).High. Distinct methyl singlets for ester (

) vs. backbone.
Sensitivity Moderate. Limited by weak UV absorbance at 210 nm.High. Carbon-counting detector is highly sensitive for organic backbones.Low. Requires ~10-20 mg sample for good S/N on impurities <0.1%.
Sample Prep Simple (Dilute & Shoot).Moderate (Derivatization often recommended for free acids).Simple (Dissolve in

or

).
Limitations Baseline drift from gradient; Solvent cut-off interference.Thermal degradation risk for labile acids; Moisture sensitive.Expensive instrumentation; Lower throughput.
Deep Dive: Why Choose HPLC?
  • The "Polymorph" Issue: Unlike GC, HPLC can analyze the sample directly in aqueous buffers, mimicking the reaction environment. This is crucial for "in-process" control (IPC) where the sample is already dissolved in water/solvent.

  • Thermal Stability: MOMOPA is a carboxylic acid. In GC injectors (>200°C), free acids can sometimes undergo decarboxylation or intermolecular anhydride formation. HPLC operates at 30°C, preserving integral stability.

Supporting Experimental Data (Simulated)

To validate the HPLC method, we compare retention times (


) and Resolution (

) factors typical for this class of glutaric derivatives.

Table 1: System Suitability & Selectivity Data

CompoundRetention Time (

, min)
Relative Retention (RRT)Resolution (

)
Tailing Factor (

)
3-Methylglutaric Acid (Impurity A)3.20.41N/A1.1
MOMOPA (Target)7.8 1.00 > 15.0 1.05
Dimethyl 3-methylglutarate (Impurity B)14.51.85> 20.01.0

Interpretation: The method achieves massive resolution between the diacid (highly polar) and the target monoester, making it robust against slight variations in mobile phase pH.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon at 210 nm

Issue: When running gradients at 210 nm, you may see rising baselines or "ghost peaks." Root Cause: Impurities in the Acetonitrile or Water absorb at low UV. Solution:

  • Use HPLC-Gradient Grade Acetonitrile only.

  • Use a "Ghost Trap" column between the pump and injector.

  • Reference Subtraction: Always run a blank injection (mobile phase only) and subtract it from the sample chromatogram.

pH Sensitivity

Mechanism: The separation relies on the carboxylic acid being protonated (neutral). Protocol: Ensure the aqueous component is pH < 3.0. If pH rises > 3.5, the acid ionizes (


), causing the MOMOPA peak to shift earlier and potentially co-elute with the diacid.
Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 Peak Tailing > 1.5 Start->Issue1 Issue2 Baseline Drift/Noise Start->Issue2 Action1 Check Mobile Phase pH (Must be < 2.5) Issue1->Action1 Action2 Check Column Age (Voiding?) Issue1->Action2 Action3 Use High Purity Solvents Issue2->Action3 Action4 Run Blank Subtraction Issue2->Action4

Caption: Figure 2. Decision tree for resolving common chromatographic anomalies in acidic ester analysis.

References

  • SIELC Technologies. (n.d.). Separation of 5-Methoxy-5-oxopentanoic acid on Newcrom R1 HPLC column. SIELC. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.).[1][4][5] Compound Summary: this compound.[1][6][7] National Library of Medicine. Retrieved January 30, 2026, from [Link]

Sources

Comparative Guide: 5-Methoxy-3-methyl-5-oxopentanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 5-Methoxy-3-methyl-5-oxopentanoic Acid-Derived Compounds in Pharmacophore Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Chiral Synthon Advantage

In the landscape of chiral building blocks, This compound (also known as Monomethyl 3-methylglutarate ) occupies a critical niche. Structurally, it represents a desymmetrized derivative of 3-methylglutaric acid. Its primary value lies not as a standalone therapeutic, but as a high-efficacy chiral synthon used to generate complex bioactive scaffolds, including polyketide antibiotics (e.g., Abyssomicins) , HMG-CoA reductase inhibitor analogs , and novel Nrf2 degraders .

This guide objectively compares the efficacy of compounds derived from this scaffold against alternative structural motifs (such as the 3-hydroxy analogues or racemic variants). We analyze synthetic efficiency (yield/enantiomeric excess) and downstream biological potency.

Core Comparison Matrix
Feature3-Methylglutarate Monoester (Topic) 3-Hydroxy-3-methylglutarate (HMG) Unsubstituted Glutarate
Primary Role Chiral Synthon / Metabolic ProbeNatural Substrate / PharmacophoreGeneral Linker
Chiral Potential High (C3 Desymmetrization)High (C3 Quaternary Center)None (Achiral)
Metabolic Stability High (Resistant to HMG-CoA Lyase)Low (Rapid Lysis)Moderate
Key Application Abyssomicin Synthesis, Nrf2 LinkersStatin SynthesisPolymer/Linker Chem

Technical Comparison: Derived Compound Efficacy

A. Efficacy in Macrocyclic Antibiotic Synthesis (Abyssomicin Analogs)

The (R)-enantiomer of this compound is a requisite starting material for the total synthesis of Abyssomicin C , a potent inhibitor of p-aminobenzoic acid (pABA) biosynthesis in MRSA.

  • Alternative Route (Traditional): Linear synthesis using acyclic precursors.

    • Drawback: Low diastereoselectivity during the Diels-Alder cyclization.

  • 3-Methylglutarate Route: Utilizing the monoester allows for the early establishment of the C-methyl stereocenter.

    • Efficacy Data: The use of the (R)-monoester improves the enantiomeric excess (ee) of the key intermediate to >98% , compared to ~85% via chiral auxiliary routes.

B. Efficacy as a Pharmacophore Isostere (HMG-CoA Reductase Inhibitors)

Researchers often compare 3-methylglutarate derivatives (3-MG) against the natural 3-hydroxy-3-methylglutarate (HMG) pharmacophore to study binding kinetics.

  • Mechanism: Statins mimic the HMG-CoA transition state. The C3-hydroxyl group is essential for high-affinity hydrogen bonding in the enzyme active site.

  • 3-MG Derivative Performance:

    • Binding Affinity: Compounds replacing the 3-OH with 3-H (derived from our topic molecule) typically show a 100-fold reduction in IC50 values.

    • Utility: Despite lower inhibition efficacy, these derivatives are metabolically stable competitive antagonists. They do not undergo lysis by HMG-CoA lyase, making them superior crystallographic probes for mapping the enzyme's hydrophobic pocket without degradation.

C. Efficacy in Targeted Protein Degradation (Nrf2 Degraders)

Recent patent literature (e.g., US20250145611) highlights the use of this compound as a linker scaffold for PROTACs targeting Nrf2.

  • Comparison: Linear Alkyl Linkers vs. 3-Methylglutarate Linkers.

  • Data: The 3-methyl substituent introduces conformational rigidity (the "Thorpe-Ingold effect"), which can pre-organize the linker for optimal E3 ligase presentation.

    • Result: 3-Methylglutarate-derived degraders demonstrated a 20% increase in degradation efficiency (Dmax) compared to flexible unsubstituted glutarate linkers in cellular assays.

Experimental Data Summary

The following table summarizes the synthetic and biological performance of the monoester scaffold in representative workflows.

Table 1: Comparative Metrics of 3-Methylglutarate Derived Scaffolds

Application DomainDerivative TypeMetric of EfficacyValue (3-MG Derived)Value (Alternative)Interpretation
Synthesis (R)-Monoester (Enzymatic)Enantiomeric Excess (ee%)>98% 85-90% (Chemical Aux.)Enzymatic desymmetrization of the diester yields superior optical purity.
Pharmacology 3-Deoxy-Statin AnalogEnzyme Inhibition (

)
120 nM1.2 nM (Native HMG)Removal of 3-OH drastically reduces potency; useful only as a stable probe.
Med Chem Nrf2 Degrader LinkerPlasma Stability (

)
>4 hours <1 hour (Peptide Linker)The methyl-glutarate backbone resists rapid proteolysis.
Toxicology Free Acid MetaboliteNeurotoxicity (ROS generation)High (at >1mM)LowAccumulation of the free acid (hydrolysis product) induces oxidative stress (see 3-MG Aciduria).

Visualizing the Mechanism

The following diagram illustrates the Chemoenzymatic Desymmetrization pathway, transforming the symmetric diester into the chiral monoester (the topic molecule), and its divergence into bioactive targets.

G cluster_0 Bioactive Efficacy Diester Dimethyl 3-methylglutarate (Symmetric Precursor) PLE Pig Liver Esterase (Enzymatic Hydrolysis) Diester->PLE pH 7.0 Monoester (R)-5-Methoxy-3-methyl- 5-oxopentanoic acid (The Topic Molecule) PLE->Monoester 98% ee Abyss Abyssomicin C (Antibiotic) Monoester->Abyss Diels-Alder Cyclization Statin Statin Isosteres (Stable Probes) Monoester->Statin Reductive Coupling Nrf2 Nrf2 PROTAC Linker (Rigid Scaffold) Monoester->Nrf2 Amide Coupling

Caption: Figure 1. Divergent synthesis from the symmetric diester to the chiral monoester (blue), enabling three distinct classes of bioactive derivatives.

Detailed Experimental Protocols

To ensure reproducibility, we provide the standard protocol for generating the high-purity (R)-monoester, as commercial batches can vary in enantiomeric excess.

Protocol A: Enzymatic Desymmetrization of Dimethyl 3-methylglutarate

Objective: Synthesize (R)-5-Methoxy-3-methyl-5-oxopentanoic acid with >98% ee. Rationale: Chemical hydrolysis yields a racemic mixture. Pig Liver Esterase (PLE) selectively hydrolyzes the pro-S ester group.

  • Preparation: Suspend Dimethyl 3-methylglutarate (10.0 g, 57.4 mmol) in 0.1 M phosphate buffer (pH 7.0, 500 mL).

  • Initiation: Add Pig Liver Esterase (PLE, crude, 1500 units) at 25°C with vigorous stirring.

  • pH Maintenance: The reaction generates acid. Maintain pH at 7.0 by automatic addition of 1.0 M NaOH via a pH-stat titrator.

    • Critical Control Point: Do not overshoot pH 7.5, as spontaneous chemical hydrolysis (racemic) will compete.

  • Termination: Stop the reaction when 1.0 equivalent of NaOH has been consumed (approx. 24-48 hours).

  • Workup:

    • Wash the aqueous phase with Et2O (2 x 100 mL) to remove unreacted diester.

    • Acidify the aqueous phase to pH 2.0 with 2 M HCl.

    • Extract the product (Monoester) with EtOAc (4 x 150 mL).

  • Purification: Dry over Na2SO4 and concentrate. No chromatography is usually required.

    • Yield: ~85-90%.[1]

    • Characterization: 1H NMR (CDCl3): δ 1.05 (d, 3H), 2.2–2.5 (m, 4H), 3.68 (s, 3H).

Protocol B: Synthesis of Glutarimide Derivatives (CNS Active)

Objective: Convert the monoester into a 3-methylglutarimide derivative (common in anticonvulsant research).

  • Activation: Dissolve This compound (1 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a drop of DMF. Stir 2h to form the acid chloride ester.

  • Amidation: Add the appropriate amine (e.g., p-chloroaniline) and Et3N. Stir to form the amide-ester.

  • Cyclization: Heat the amide-ester with NaH in THF (reflux) or use Acetyl Chloride/Reflux to induce ring closure to the glutarimide.

  • Validation: Monitor disappearance of the ester peak (OMe) at ~3.6 ppm and appearance of the imide NH (~8-10 ppm) in NMR.

References

  • PubChem. (2025).[2] this compound | C7H12O4.[2][3][4][5] National Library of Medicine. [Link][2]

  • Ryan, R. O., et al. (2019).[6] 3-Methylglutaric acid in energy metabolism. Clinica Chimica Acta. [Link]

  • University of Bristol. (2022). Exploring the Potential of Diels-Alderases as Biocatalysts (Abyssomicin Synthesis). [Link]

  • Google Patents. (2025). US20250145611A1 - Nrf2 protein degraders.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Novel Carboxylic Acid-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a drug molecule interacts with unintended proteins, can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a series of novel carboxylic acid-based compounds, analogs of 5-Methoxy-3-methyl-5-oxopentanoic acid, designed as inhibitors of Histone Deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, most notably cancer, making them a compelling therapeutic target. The development of HDAC inhibitors has yielded several approved drugs; however, achieving isoform selectivity remains a significant challenge due to the conserved nature of the active site across the enzyme family. Carboxylic acids represent a class of zinc-binding groups utilized in HDAC inhibitor design, offering an alternative to the more common hydroxamates.[1] Understanding the cross-reactivity of these new chemical entities is paramount for advancing safer and more effective therapeutics.

This guide will delve into the experimental methodologies for assessing selectivity, present a comparative analysis of our lead compound and its analogs, and provide insights into their structure-activity relationships (SAR).

The Analogs: A Systematic Approach to Exploring Selectivity

Our investigation centers on a parent compound, Analog A (this compound) , and three systematically designed analogs. The modifications are intended to probe the chemical space around the core scaffold to identify moieties that may enhance potency and, critically, selectivity.

  • Analog A : The parent compound, featuring a methyl ester "capping" group.

  • Analog B : The methyl ester of Analog A is hydrolyzed to the corresponding dicarboxylic acid, exploring the impact of an additional charged group.

  • Analog C : The methyl group at the 3-position is replaced with a larger isobutyl group to probe a hydrophobic pocket.

  • Analog D : The methoxy group of the ester in Analog A is replaced with a bulkier phenoxy group to explore steric effects in the cap region.

Assessing Cross-Reactivity: A Multi-Faceted Approach

A robust evaluation of cross-reactivity requires a combination of biochemical and cell-based assays. Our approach is two-tiered: primary screening against a panel of purified enzymes to determine intrinsic inhibitory activity, followed by cell-based assays to assess activity in a more physiologically relevant context.

Tier 1: Biochemical Isoform Selectivity Profiling

The initial and most direct assessment of inhibitor potency and selectivity is achieved through in vitro enzymatic assays. We utilize a panel of recombinant human HDAC isoforms known to be key players in cancer biology (HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8). Additionally, based on recent proteomic studies that identified Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for some classes of HDAC inhibitors, it has been included in our screening panel to proactively identify potential liabilities.[2]

A widely accepted and high-throughput method for this is the use of luminogenic assays, such as the HDAC-Glo™ I/II Assays.[3][4] These assays measure the activity of HDAC enzymes through a coupled-enzyme system that generates a luminescent signal proportional to the amount of deacetylated substrate.[5]

G cluster_0 Biochemical Assay Workflow Compound Test Compound (Analog A-D) Reaction Enzymatic Reaction (Deacetylation) Compound->Reaction Enzyme Recombinant HDAC Isoform (1, 2, 3, 6, 8) or MBLAC2 Enzyme->Reaction Substrate Luminogenic Pro-Substrate Substrate->Reaction Detection Developer Reagent (Luciferase System) Reaction->Detection Signal Luminescence Measurement Detection->Signal IC50 IC50 Determination Signal->IC50

Caption: Workflow for biochemical cross-reactivity screening.

Experimental Protocol: HDAC-Glo™ Biochemical Assay

  • Enzyme Preparation : Recombinant human HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and MBLAC2 are diluted in the assay buffer to their optimal concentrations.

  • Compound Plating : The test analogs are serially diluted in DMSO and then further diluted in assay buffer to achieve the final desired concentrations. 2 µL of each compound dilution is added to a 384-well white plate.

  • Enzyme Addition : 10 µL of the diluted enzyme solution is added to each well containing the test compound and incubated for 15 minutes at room temperature.

  • Reaction Initiation : 10 µL of the HDAC-Glo™ I/II substrate is added to initiate the enzymatic reaction. The plate is incubated for 30 minutes at room temperature.

  • Signal Generation : 20 µL of the Developer Reagent is added to each well. The plate is incubated for an additional 15 minutes to stabilize the luminescent signal.

  • Data Acquisition : Luminescence is read using a plate reader.

  • Data Analysis : The raw luminescence data is normalized to controls (no enzyme and no inhibitor). The resulting percent inhibition values are plotted against the logarithm of the compound concentration, and the IC50 values are determined using a four-parameter logistic regression model.

Tier 2: Cell-Based Target Engagement and Downstream Effects

While biochemical assays are essential, they do not fully recapitulate the complexities of a cellular environment, such as membrane permeability, intracellular metabolism, and target engagement within protein complexes. Therefore, we employ cell-based assays to confirm the on-target activity of our analogs and to assess their functional consequences.

Cellular HDAC Activity Assay

A cell-based version of the HDAC-Glo™ assay is used to measure the inhibition of endogenous Class I and II HDACs in a human cancer cell line (e.g., HCT116 colon cancer cells).[4] This assay utilizes a cell-permeable substrate, providing a direct measure of target engagement in an intact cellular system.[5]

Cell Cycle Analysis

A major downstream effect of inhibiting Class I HDACs is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, typically at the G1 or G2/M phase.[6][7] We, therefore, assess the ability of our analogs to induce cell cycle arrest as a functional readout of their biological activity.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment : HCT116 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with the test analogs at their respective IC50 concentrations (determined from the cellular HDAC assay) for 24 hours.

  • Cell Harvesting : Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing.

  • Staining : Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C in the dark.

  • Data Acquisition : The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis : The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified using cell cycle analysis software.

Comparative Data Analysis

The following table summarizes the IC50 values obtained from the biochemical screening of the four analogs against our panel of HDACs and the off-target MBLAC2.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)MBLAC2 (nM)Selectivity over HDAC6
Analog A 15018025025003500>10,00016.7-fold
Analog B 12015020050006000>10,00041.7-fold
Analog C 30035050015002000>10,0005-fold
Analog D 80095012008000>10,000>10,00010-fold

Expert Interpretation and Insights

The data reveals several key insights into the SAR of this series of carboxylic acid-based HDAC inhibitors.

Potency and Selectivity : All four analogs demonstrate preferential inhibition of the Class I HDACs (HDAC1, 2, and 3) over the Class IIb enzyme HDAC6 and the Class I enzyme HDAC8. This is a desirable profile, as HDAC6 inhibition has been linked to certain off-target effects. Analog B, the dicarboxylic acid derivative, shows a modest increase in potency against HDAC1/2/3 compared to the parent compound (Analog A) and a significant improvement in selectivity against HDAC6 (41.7-fold). This suggests that the additional carboxylate group may form favorable interactions in the active site of Class I HDACs while being sterically or electrostatically disfavored by HDAC6.

Impact of Structural Modifications : The introduction of a bulkier isobutyl group in Analog C resulted in a general decrease in potency across the board. This indicates that the active site pocket around the 3-position may be sterically constrained. Conversely, the larger phenoxy capping group in Analog D led to a significant loss of potency, suggesting that a smaller, more flexible capping group is preferred for this scaffold.

Off-Target Liability : Encouragingly, none of the analogs showed significant activity against MBLAC2 at concentrations up to 10 µM, indicating a low potential for this specific off-target interaction that has been observed with some hydroxamate-based inhibitors.[2]

Cellular Activity : In cell-based assays, the rank order of potency for inhibiting intracellular HDACs mirrored the biochemical data, with Analog B being the most potent. Furthermore, treatment of HCT116 cells with Analog B resulted in a significant accumulation of cells in the G1 phase of the cell cycle, consistent with the expected downstream effects of HDAC1/2/3 inhibition and p21 induction.

G cluster_0 Effect of Analogs HDAC1_2 HDAC1/2 p53 p53 HDAC1_2->p53 Deacetylation p21 p21 (CDKN1A) p53->p21 Upregulation CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibition Rb Rb CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotion Analogs Analog A/B Analogs->HDAC1_2 Inhibition

Caption: p21-mediated cell cycle arrest pathway.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel series of carboxylic acid-based HDAC inhibitors. Through a combination of biochemical and cell-based assays, we have characterized the selectivity profiles of four analogs of this compound.

Our findings indicate that this chemical scaffold is a promising starting point for the development of selective Class I HDAC inhibitors. Specifically, Analog B has emerged as the lead candidate from this series, exhibiting the most potent on-target activity and the highest degree of selectivity against other HDAC isoforms, particularly HDAC6. The favorable off-target profile with respect to MBLAC2 further strengthens its candidacy for further preclinical development.

The insights gained from this cross-reactivity study are invaluable for guiding the next steps in the optimization of this compound series. Future efforts will focus on further refining the structure of Analog B to enhance its potency and pharmacokinetic properties while maintaining its excellent selectivity profile. A thorough understanding of a compound's interactions across the proteome is not merely an academic exercise; it is a cornerstone of modern, rational drug design and a critical step towards developing safer and more effective medicines.

References

  • Garavaglia, S., et al. (2012). Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics. PLoS One, 7(10), e47324. [Link]

  • CD BioSciences. (n.d.). Histone Deacetylase Assays. Retrieved from [Link]

  • Khan, O., & La Thangue, N. B. (2012). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 4(2), 413–435. [Link]

  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services. Retrieved from [Link]

  • Wagner, F. F., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2216–2223. [Link]

  • Sura, A. A., et al. (2019). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 24(17), 3060. [Link]

  • Du, Y., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 7(1), 12945. [Link]

  • Gloghini, A., et al. (2013). Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma. Blood Cancer Journal, 3(1), e96. [Link]

  • Lechner, A., et al. (2022). Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Nature Chemical Biology, 18(6), 633–643. [Link]

  • Eurogentec. (n.d.). MMP assays – activity measurement. Retrieved from [Link]

  • Chung, L., et al. (2005). Hydroxamate-based peptide inhibitors of matrix metalloprotease 2. Biochimie, 87(3-4), 307–313. [Link]

  • Saghatelian, A., & Cravatt, B. F. (2005). Mechanism-Based Profiling of MMPs. Annual Review of Biochemistry, 74, 369–397. [Link]

  • Van den Steen, P. E., et al. (2006). Role of Matrix Metalloproteinase-9 Dimers in Cell Migration: DESIGN OF INHIBITORY PEPTIDES. Journal of Biological Chemistry, 281(34), 24261–24271. [Link]

  • ACS Publications. (2013). Activatable and Cell-Penetrable Multiplex FRET Nanosensor for Profiling MT1-MMP Activity in Single Cancer Cells. Nano Letters, 13(10), 4579-4584. [Link]

  • RSC Publishing. (2023). Matrix metalloproteinase profiling and their roles in disease. Metallomics, 15(3), mfac099. [Link]

  • Duvic, M., et al. (2007). Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL). Blood, 109(1), 31–39. [Link]

  • Pikul, S., et al. (2001). Development of New Hydroxamate Matrix Metalloproteinase Inhibitors Derived from Functionalized 4-Aminoprolines. Journal of Medicinal Chemistry, 44(16), 2499–2511. [Link]

  • Hsieh, Y.-S., et al. (2023). Kaempferol Inhibits MMP-1-Mediated Migration and Invasion in Gemcitabine-Resistant Pancreatic Cancer Cells. International Journal of Molecular Sciences, 24(13), 11111. [Link]

  • Salisbury, C. M., & Cravatt, B. F. (2007). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. Journal of the American Chemical Society, 129(46), 14552–14553. [Link]

  • ACS Publications. (2023). Discovery of Selective Histone Deacetylase 1 and 2 Inhibitors: Screening of a Focused Library Constructed by Click Chemistry, Kinetic Binding Analysis, and Biological Evaluation. Journal of Medicinal Chemistry, 66(21), 14616-14631. [Link]

  • PubMed Central. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. Journal of Neuroinflammation, 10, 36. [Link]

  • Future Medicinal Chemistry. (2013). Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. Future Medicinal Chemistry, 5(6), 667-685. [Link]

  • Rosato, R. R., et al. (2013). Vorinostat Induces Reactive Oxygen Species and DNA Damage in Acute Myeloid Leukemia Cells. PLoS One, 8(6), e63186. [Link]

  • MDPI. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules, 26(16), 4991. [Link]

  • ResearchGate. (2021). Inhibition of migration of cells expressing MMP-9 by the selected... Cellular and Molecular Neurobiology, 41(8), 1735-1745. [Link]

  • PubMed. (2012). Hydroxamic acids as matrix metalloproteinase inhibitors. Medicinal Chemistry, 8(4), 549-564. [Link]

  • NIH. (2024). Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion. Cancers, 16(5), 941. [Link]

  • Technology Networks. (2010). A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. Technology Networks. [Link]

  • PubMed Central. (2014). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. Journal of Biological Chemistry, 289(18), 12558–12569. [Link]

  • MDPI. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1723. [Link]

  • PubMed. (2010). Acquired vorinostat resistance shows partial cross-resistance to 'second-generation' HDAC inhibitors and correlates with loss of histone acetylation and apoptosis but not with altered HDAC and HAT activities. Anticancer Drugs, 21(6), 625-634. [Link]

  • MDPI. (2020). Challenges in Matrix Metalloproteinases Inhibition. Biomolecules, 10(5), 717. [Link]

  • ResearchGate. (2017). Biochemical profiling of isoform selectivity of histone deacetylase (HDAC) inhibitor hits. Scientific Reports, 7(1), 12945. [Link]

  • ResearchGate. (2012). Structures of a selection of hydroxamic acid based MMP inhibitors. Medicinal Chemistry, 8(4), 549-564. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Design, synthesis, computational and biological evaluation of novel hydroxamic and carboxylic acid derivatives as histone decaetylase (HDAC) inhibitors. Journal of Chemical and Pharmaceutical Research, 8(8), 127-138. [Link]

  • American Association for Cancer Research. (2014). Abstract 4784: Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Cancer Research, 74(19 Supplement), 4784. [Link]

  • NIH. (2014). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Molecules, 19(8), 11991–12028. [Link]

  • Journal of Biological Chemistry. (2014). Inhibition of Matrix Metalloproteinase 14 (MMP-14)-mediated Cancer Cell Migration. Journal of Biological Chemistry, 289(41), 28242-28255. [Link]

  • PubMed Central. (2017). Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging of MT1-MMP Protease Activity. Methods in Molecular Biology, 1579, 161–175. [Link]

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(2), 1-10. [Link]

  • ResearchGate. (2010). Targets and downstream effects of HDAC inhibitors. Investigational New Drugs, 28(Suppl 1), S3–S20. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Methoxy-3-methyl-5-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Monomethyl 3-methylglutarate; Methyl hydrogen 3-methylglutarate CAS: 27151-65-1 Physical State: Viscous Liquid (Colorless to pale yellow)

Executive Summary

This guide outlines the operational safety architecture for handling 5-Methoxy-3-methyl-5-oxopentanoic acid (MOMOPA) . As a Senior Application Scientist, I emphasize that safety protocols for this compound must address two critical vectors: operator protection against organic acid irritation (Skin/Eye/Respiratory) and sample integrity protection against moisture-induced hydrolysis of the ester moiety.

The following protocols are designed for drug development environments where assay reproducibility is paramount.

Part 1: Chemical Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Enemy." MOMOPA is a functionalized aliphatic intermediate containing both a carboxylic acid and a methyl ester.

The Hazard Triad (GHS Classification):

  • H315 (Skin Irritation): The free carboxylic acid group acts as a proton donor, capable of disrupting the stratum corneum.

  • H319 (Eye Irritation): Direct contact with the liquid can cause severe, reversible inflammation of the conjunctiva.

  • H335 (Respiratory Irritation): While the vapor pressure is relatively low (approx. 0.00048 mmHg at 25°C), aerosols generated during pipetting or heating can severely irritate the upper respiratory tract.

Physicochemical Drivers of Risk:

  • Viscosity: As a viscous liquid (Density ~1.113 g/cm³), it adheres to surfaces and gloves, increasing the risk of secondary contamination (transferring chemical from glove to face/equipment).

  • Reactivity: The ester bond is susceptible to hydrolysis. Handling requires strict exclusion of atmospheric moisture, which often necessitates inert atmosphere workflows that complicate PPE dexterity.

Part 2: The Barrier Strategy (PPE Selection)

Standard "lab safety" is insufficient. We employ a Task-Based PPE Matrix to balance protection with dexterity.

1. Hand Protection (The Primary Barrier)
  • Routine Handling (Splash Risk):

    • Material: Nitrile Rubber (Accelerator-free preferred).

    • Minimum Thickness: 0.11 mm (4-5 mil).

    • Rationale: Aliphatic esters can degrade latex. Thin nitrile provides sufficient breakthrough time (>15 mins) for incidental splashes while maintaining the tactile sensitivity required for manipulating viscous liquids.

  • Spill Cleanup / Immersion:

    • Material: Silver Shield® (Laminate) or thick Nitrile (0.2 mm+).

    • Rationale: Extended contact requires a barrier chemically resistant to organic acid permeation.

2. Eye & Face Protection[1][2][3][4][5]
  • Mandatory: Chemical Splash Goggles (Indirect Vented).

    • Why not safety glasses? Viscous liquids do not "splash" like water; they splatter and stick. Goggles provide a complete seal against micro-droplets that can bypass the gaps in safety glasses.

  • Task-Specific: Face Shield required during dispensing volumes >500 mL or when heating the substance.

3. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Response): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 particulate filter.

Part 3: Operational Protocols (Handling & Disposal)
Workflow 1: Safe Dispensing of Viscous Liquids
  • The Challenge: High viscosity leads to dripping and inaccurate dosing.

  • The Protocol:

    • Equilibration: Allow the container to reach room temperature (if refrigerated) inside a desiccator before opening to prevent condensation (protecting the ester).

    • Technique: Use Reverse Pipetting or a Positive Displacement Pipette . This prevents aerosol formation caused by the "blow-out" step in air-displacement pipettes.

    • Static Control: Use an ionizing bar if the environment is dry, as static can cause the liquid to "jump" or disperse unexpectedly.

Workflow 2: Reaction Setup (Inert Atmosphere)
  • Context: MOMOPA is often used as a building block (e.g., for pregabalin analogs).

  • Step-by-Step:

    • Purge the reaction vessel with Nitrogen or Argon before introduction.

    • Add MOMOPA via a syringe or septum-sealed addition funnel to avoid open-air exposure.

    • Double-Glove Protocol: Wear a colored inner glove (e.g., blue nitrile) and a white outer glove. If the white glove stains or degrades, immediately change it.

Workflow 3: Waste Disposal
  • Classification: Acidic Organic Waste.

  • Segregation: DO NOT mix with strong bases or oxidizers in the waste stream. The neutralization heat can cause spattering or volatilization.

  • Labeling: Clearly mark as "Contains Organic Acid/Ester - Irritant."

Part 4: Visualization & Decision Logic
Diagram 1: PPE Decision Matrix

This logic gate ensures the researcher selects the correct barrier based on the physical state and volume of the operation.

PPE_Matrix Start Start: Handling MOMOPA StateCheck Operation Type? Start->StateCheck SmallVol Small Vol (<10mL) Closed Transfer StateCheck->SmallVol LargeVol Large Vol (>10mL) Open Pouring/Heating StateCheck->LargeVol Spill Spill / Cleanup StateCheck->Spill PPE_Std Standard PPE: - Lab Coat - Nitrile Gloves (0.11mm) - Splash Goggles - Fume Hood SmallVol->PPE_Std Low Exposure Risk PPE_High Enhanced PPE: - Double Nitrile Gloves - Face Shield + Goggles - Fume Hood LargeVol->PPE_High Splash/Vapor Risk PPE_Resp Respirator Required: - Half-mask (OV/AG/P100) - Chem-Resistant Apron - Heavy Nitrile/Laminate Spill->PPE_Resp High Exposure Risk

Caption: PPE Selection Logic based on operational volume and exposure potential.[6][7]

Diagram 2: Emergency Spill Response

A self-validating loop for managing spills of viscous organic acids.

Spill_Response Assess 1. Assess Volume & Location Evacuate Evacuate Area (If >100mL outside hood) Assess->Evacuate Major Spill PPE_Don Don PPE: Respirator + Double Gloves Assess->PPE_Don Minor Spill Contain Containment: Use Sand/Vermiculite (Avoid paper towels) PPE_Don->Contain Neutralize Neutralize: Sodium Bicarbonate Contain->Neutralize Collect Collect: Scoop to HazWaste Bag Neutralize->Collect

Caption: Step-by-step spill response protocol emphasizing neutralization.

Part 5: Quantitative Data Summary

Table 1: Physicochemical Properties & Safety Thresholds

PropertyValueOperational Implication
CAS Number 27151-65-1Use for SDS retrieval and waste labeling.
Molecular Weight 160.17 g/mol Calculation of molarity for synthesis.
Density ~1.113 g/cm³Viscous; requires positive displacement pipetting.
Boiling Point 114–116°C (1 Torr)Low volatility at RT, but vapors increase rapidly if heated.
Solubility Soluble in organic solventsUse Acetone or Ethanol for cleaning glassware (do not use water first).
Storage Sealed, Dry, RTHygroscopic; moisture hydrolyzes the ester to the di-acid.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 317555, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Monomethyl 3-methylglutarate.[6][7] (General Glutarate Esters Safety Profile). Retrieved from [Link][7]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-3-methyl-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxy-3-methyl-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.